Enflurane

Catalog No.
S527157
CAS No.
13838-16-9
M.F
C3H2ClF5O
CHF2OCF2CHClF
C3H2ClF5O
CHF2OCF2CHClF
M. Wt
184.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Enflurane

CAS Number

13838-16-9

Product Name

Enflurane

IUPAC Name

2-chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane

Molecular Formula

C3H2ClF5O
CHF2OCF2CHClF
C3H2ClF5O
CHF2OCF2CHClF

Molecular Weight

184.49 g/mol

InChI

InChI=1S/C3H2ClF5O/c4-1(5)3(8,9)10-2(6)7/h1-2H

InChI Key

JPGQOUSTVILISH-UHFFFAOYSA-N

SMILES

C(C(OC(F)F)(F)F)(F)Cl

solubility

Low (NIOSH, 2024)
Miscible with ... organic liquids including fats and oils
In water, 5.62X10+3 mg/L at 25 °C
3.90e+00 g/L
Solubility in water: poor
Low

Synonyms

Enflurane; NSC-115944; NSC 115944; NSC115944; Efrane; Ethrane

Canonical SMILES

C(C(OC(F)F)(F)F)(F)Cl

The exact mass of the compound Enflurane is 183.9714 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as low (niosh, 2016)miscible with ... organic liquids including fats and oilsin water, 5.62x10+3 mg/l at 25 °c3.90e+00 g/lsolubility in water: poorlow. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115944. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ethers - Methyl Ethers. It belongs to the ontological category of ether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

enflurane mechanism of action GABA receptor

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Targets and Mechanisms of Action

Enflurane modulates neural activity by enhancing inhibitory signals and suppressing excitatory ones. The table below summarizes its key molecular targets:

Target Action of this compound Experimental Evidence & Notes
GABAₐ Receptor Positive allosteric modulator (potentiator) [1] [2]. Binds to transmembrane domain interfaces (e.g., β+/α−) [3]. A study in mouse spinal cords showed GABAₐ receptors mediate about 26% of its depressant action [4].
Glycine Receptor Potentiator [1]. Contributes to ~29% of its depressant effect on spinal neurons [4].
Voltage-Dependent Calcium Channels Inhibitor [1]. Cardio-depressant effects may stem from binding to cardiac sarcoplasmic reticulum channels [1].
Glutamate (NMDA) Receptor Antagonist [1]. Contributes to reduced excitatory neurotransmission.

The following diagram illustrates how these mechanisms converge to produce anesthesia:

G This compound Multi-site Anesthetic Mechanism cluster_neural_effects Neural Effects cluster_molecular_targets Molecular Targets cluster_final Anesthetic Endpoints This compound This compound GABAA GABAA Receptor This compound->GABAA Potentiates Glycine Glycine Receptor This compound->Glycine Potentiates CalciumChannel Voltage-Gated Calcium Channel This compound->CalciumChannel Inhibits NMDA NMDA Receptor This compound->NMDA Antagonizes EnhancedInhibition Enhanced Inhibitory Signaling Immobility Immobility EnhancedInhibition->Immobility Unconsciousness Loss of Consciousness EnhancedInhibition->Unconsciousness ReducedExcitation Reduced Excitatory Signaling ReducedExcitation->Immobility Analgesia Analgesia ReducedExcitation->Analgesia GABAA->EnhancedInhibition Glycine->EnhancedInhibition CalciumChannel->ReducedExcitation NMDA->ReducedExcitation

Key Experimental Evidence and Protocols

Our understanding of this compound's mechanism is supported by specific experimental approaches:

Electrophysiology in Spinal Cord Preparations

This method is used to study how anesthetics depress motor output and immobility at the spinal level [5] [4].

  • Protocol Overview:
    • Tissue Preparation: Spinal cord tissue slices are obtained from laboratory rats (e.g., embryonic day E14-15) and cultured [4].
    • Recording: Extracellular voltage recordings are made from ventral horn interneurons, which are involved in motor reflex pathways, to monitor spontaneous action potential firing [4].
    • Drug Application: this compound is applied at known concentrations.
    • Pharmacological Blockade: Receptor-specific antagonists (e.g., GABAA receptor antagonist bicuculline or glycine receptor antagonist strychnine) are applied before and during this compound exposure. The attenuation of this compound's depressant effect by an antagonist reveals that receptor's relative contribution [5] [4].
Studies on Genetically Modified Mice

Using mice with specific GABAₐ receptor subunit mutations helps pinpoint the role of specific subunits [5] [6].

  • Protocol Overview:
    • Model: Use mice lacking the beta3 subunit of the GABAₐ receptor (β3-/-) or carrying a point mutation like β3(N265M) that reduces anesthetic sensitivity [5] [6].
    • Measurement: Compare the Minimum Alveolar Concentration (MAC or the concentration preventing movement in response to a noxious stimulus) between mutant and wild-type mice. An increased MAC in mutants indicates reduced anesthetic potency [5].
    • In vitro Correlates: Electrophysiological recordings from spinal cords or neurons of these mutants can directly test this compound's effects on synaptic transmission [5].
Photolabeling and Binding Site Mapping

This technique identifies the precise amino acid residues where volatile anesthetics bind within a protein complex like the GABAₐ receptor [3].

  • Protocol Overview:
    • Photolabel Probe: A photoactivatable analog of the anesthetic (e.g., azi-isoflurane) is synthesized. This molecule is inert until exposed to UV light, which activates it to form a covalent bond with nearby amino acids [3].
    • Receptor Preparation: Human GABAₐ receptors (e.g., α1β3 or α1β3γ2L subtypes) are expressed in HEK293 cells and purified [3].
    • Labeling and Analysis: The photolabel is allowed to bind to the receptor in the dark, then UV light is applied. The receptor is digested, and the photolabeled peptides are identified using mass spectrometry. The specific binding sites are revealed by locating these tagged residues within the receptor's 3D structure [3].

Key Insights for Researchers

  • No Single Dominant Target: this compound's effects result from combined modulation of GABAₐ, glycine receptors, and possibly other targets; no single mechanism is wholly responsible for spinal immobility [4].
  • Context-Dependent Mechanisms: In animal models where a primary target like the GABAₐ receptor is compromised, other anesthetic targets can partially compensate, maintaining depression of spinal neurotransmission [5].
  • Binding Site Specificity: Binding occurs at specific cavities within subunit interfaces in the transmembrane domain, with different anesthetics like isoflurane and sevoflurane showing distinct binding patterns [3] [7].

References

enflurane pharmacokinetics metabolism CYP2E1

Author: Smolecule Technical Support Team. Date: February 2026

Enflurane Metabolism & CYP2E1 Data

The core quantitative data on this compound's metabolism via CYP2E1 is consolidated for quick reference.

Parameter Details
Metabolizing Enzyme Cytochrome P450 2E1 (CYP2E1) [1] [2]
Primary Metabolite Inorganic fluoride ion (F⁻) [1] [2]
Clinical Defluorination Rank Methoxyflurane > Sevoflurane > This compound > Isoflurane > Desflurane [2]
Key Inhibitor Disulfiram (and its metabolite) [1] [3]
Key Inducers Ethanol, Isoniazid [4]
Impact of Inhibition Disulfiram pre-treatment completely abolished the rise in plasma fluoride concentration in patients [1].

Experimental Protocols for CYP2E1 Activity

The following are key methodologies used in clinical and preclinical studies to investigate CYP2E1-mediated metabolism.

Method Type Protocol Summary Key Measurements & Validation

| Clinical Defluorination Assay | • Model: Human patients undergoing elective surgery. • Pre-treatment: Administer disulfiram (500 mg orally) or nothing (control) the evening before surgery. • Anesthesia: Administer 2.2% end-tidal this compound in oxygen for 3 hours. • Sampling: Collect blood and urine samples [1]. | • Blood this compound: Gas chromatography. • Plasma/Urine Fluoride: Ion-selective electrode. • Validation: Comparison of fluoride levels between disulfiram and control groups [1]. | | Preclinical Breath Analysis (in rats) | • Animal Model: Wistar rats. • CYP2E1 Induction: Administer alcohol via gavage on days 1, 3, and 5. • Metabolic Activity Test: Administer 5 mL/kg of 56% (v/v) alcohol via gavage. • Sampling: Place rat in a gas collection bottle; measure breath alcohol concentration at 20-minute intervals using a breath analyzer [5]. | • Blood Alcohol Concentration (BAC): Converted from breath analysis. • Pharmacokinetic Parameters: AUC, MRT, CLz/F. • Validation: Method checked for reproducibility, linearity, and time dependency. Correlation with CYP2E1 protein expression (Western blot) [5]. | | In Vitro Human Liver Microsomes | • Microsome Prep: Prepare microsomes from human liver samples. • Incubation: Incubate microsomes with this compound. • Analysis: Measure fluoride production [2]. | • Enzyme Specificity: Correlate defluorination rate with microsomal P450 2E1 content (Western blot) and activity with marker substrates (e.g., chlorzoxazone hydroxylation). • Chemical Inhibition: Use isoform-selective inhibitors like diethyldithiocarbamate [2]. |

Metabolic Pathway and Experimental Workflow

The relationship between this compound, CYP2E1, and its metabolites, along with a common experimental workflow, can be visualized as follows.

This compound This compound CYP2E1 CYP2E1 This compound->CYP2E1  Metabolism via Fluoride Fluoride CYP2E1->Fluoride  Primary Metabolite Nephrotoxicity Nephrotoxicity Fluoride->Nephrotoxicity  Associated with

This compound is metabolized by CYP2E1 to inorganic fluoride, a nephrotoxic metabolite.

Step1 1. Subject Grouping Step2 2. Pre-treatment (Disulfiram or Control) Step1->Step2 Step3 3. This compound Administration (2.2% end-tidal for 3hrs) Step2->Step3 Step4 4. Bio-sampling (Blood & Urine) Step3->Step4 Step5 5. Metabolite Analysis (Plasma Fluoride by Ion-Selective Electrode) Step4->Step5 Step6 6. Data Comparison (Compare fluoride levels between groups) Step5->Step6

General workflow for a clinical study assessing the CYP2E1-enflurane interaction.

Key Research Considerations

  • Toxicity Link: The extent of this compound metabolism to inorganic fluoride is directly linked to its potential for nephrotoxicity [6] [2]
  • Enzyme Induction Mechanism: CYP2E1 can be induced by ligand stabilization, a mechanism where a bound ligand (e.g., ethanol) slows the enzyme's degradation, increasing net protein levels over time [4]
  • Extrahepatic Metabolism: PBPK modeling for some volatile organic compounds shows that while CYP2E1 is present in extrahepatic tissues, a "liver-only" metabolism model can be sufficient for risk assessment of lipophilic VOCs [7]

References

enflurane protein binding and volume of distribution

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Parameters at a Glance

The table below summarizes the key physicochemical and pharmacokinetic parameters for enflurane that influence its distribution.

Parameter Value / Description Significance / Basis
Protein Binding Displaces drugs (e.g., diazepam) from human serum albumin (HSA) [1] [2] Acts as a competitive inhibitor; considered a side effect, not related to anesthetic potency [2].
Volume of Distribution Not explicitly quantified; determined by lipid content of tissues and oil/water partition coefficient [3] High lipid solubility causes extensive distribution into tissues. Modeled via PBPK using partition coefficients [3].
Oil/Water Partition Coefficient (Kfwat) A foundational parameter in PBPK models [3] Defines solubility in lipids vs. water. A higher value indicates greater distribution into fatty tissues.
Water/Air Partition Coefficient (Kwair) A foundational parameter in PBPK models [3] Defines solubility in blood. A higher value slows the induction and recovery from anesthesia.

Methodology for Determining Distribution

The distribution of this compound is typically characterized through two main approaches:

  • In Vitro Protein Binding Studies

    • Method: Equilibrium dialysis using radioactive-labeled drugs.
    • Procedure: Human serum or purified albumin is dialyzed against a buffer solution. This compound is introduced into the system, and its ability to displace reference drugs (like diazepam) from binding sites on albumin is measured by the change in the free concentration of the reference drug [2].
  • Physiologically Based Pharmacokinetic (PBPK) Modeling

    • Model: PKQuest, a generic PBPK model that uses a "standard human" set of parameters [3].

    • Key Assumption: Tissue-blood partition coefficients for inert volatile solutes are determined by the organ's lipid content (klip[i]) and the drug's oil/water partition coefficient (Kfwat) [3].

    • Calculation: The fraction of free (unbound) solute in an organ (fw[i]) is calculated as [3]:

      fw[i] = wfract[i] / (wfract[i] + Kfwat * klip[i])

    • Inputs: The model requires only two fundamental physical chemical parameters for an inert volatile solute: the water/air and oil/water partition coefficients [3].

Visualizing the Distribution Workflow

The following diagram illustrates the logical workflow and key relationships for determining this compound's volume of distribution using a PBPK modeling approach.

Start Start: Determine this compound Vd P1 Measure Partition Coefficients: • Water/Air (Kwair) • Oil/Water (Kfwat) Start->P1 P2 Apply Standard Human PBPK Parameters (e.g., PKQuest model) P1->P2 P3 Define Organ Lipid Content (klip[i]) for each tissue P2->P3 P4 Calculate Organ-Blood Partition Coefficients P3->P4 Result Output: Predicted Volume of Distribution (Vd) and Tissue Concentrations P4->Result

Logical workflow for PBPK modeling of this compound volume of distribution.

Key Implications for Research and Development

The unique distribution properties of this compound present specific considerations for drug development and clinical practice.

  • Drug-Drug Interactions: The displacement of diazepam from serum albumin by this compound suggests a potential for drug-drug interactions. This may lead to a temporary increase in the free, pharmacologically active concentration of diazepam during co-administration, potentially potentiating its effects [2]. Similar interactions could occur with other highly protein-bound acidic drugs.
  • Predictive Power of PBPK: The ability to predict the pharmacokinetics of this compound and other volatile solutes using a minimal set of physicochemical parameters (water/air and oil/water partition coefficients) significantly enhances the efficiency of preclinical modeling. This approach can be extended to other inert volatile compounds, reducing the need for extensive in vivo testing [3].
  • Limitations of the Model: It is important to note that standard PBPK models assume arterial and end-tidal partial pressures are equal. This assumption may not hold for solutes with very high water/air partition coefficients (like methoxyflurane), leading to inaccuracies due to "washin-washout" artifacts in the large airways [3].

References

how does enflurane work as an inhalation anesthetic

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Insights into Enflurane's Action

To understand how this compound affects neural circuits, researchers use in vitro experiments on brain tissue. The following diagram illustrates a typical experimental setup using a hippocampal brain slice to investigate the pathway-specific effects of this compound on synaptic responses.

G StimulatingElectrode Stimulating Electrode BrainSlice Hippocampal Slice (in vitro) • Kept in oxygenated artificial cerebrospinal fluid (aCSF) • Maintained at physiological temperature StimulatingElectrode->BrainSlice Electrical Stimulus InputPathway1 Stratum Radiatum Input BrainSlice->InputPathway1 InputPathway2 Perforant Path Input BrainSlice->InputPathway2 Neuron1 CA1 Pyramidal Neuron InputPathway1->Neuron1 Synaptic Transmission Neuron2 Dentate Granule Neuron InputPathway2->Neuron2 Synaptic Transmission RecordingElectrode1 Recording Electrode Neuron1->RecordingElectrode1 Neural Response RecordingElectrode2 Recording Electrode Neuron2->RecordingElectrode2 Neural Response DataAnalysis Data Analysis • Postsynaptic Excitability • Evoked Potential Amplitude/Latency RecordingElectrode1->DataAnalysis RecordingElectrode2->DataAnalysis AnestheticDelivery This compound Delivery • Mixed with O₂/CO₂ • Bubbled through aCSF AnestheticDelivery->BrainSlice this compound in Solution

Experimental setup for hippocampal slice studies.

Detailed Experimental Protocol:

  • Hippocampal Slice Preparation:

    • Anesthetize the animal (e.g., with isoflurane) and rapidly decapitate it.
    • Quickly remove the brain and submerge it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF).
    • Section the hippocampus into 400 µm thick slices using a tissue chopper or vibratome.
    • Incubate the slices in a holding chamber with oxygenated aCSF at room temperature for at least one hour for recovery [1].
  • Electrophysiological Recording:

    • Transfer a single slice to a recording chamber, continuously perfused with oxygenated aCSF (e.g., 30 mL/min) at a constant temperature (e.g., 32-34°C).
    • Place a stimulating electrode in an input pathway (e.g., Stratum Radiatum for Schaffer collateral inputs to CA1 neurons).
    • Impale a postsynaptic neuron (e.g., a CA1 pyramidal cell) with a sharp microelectrode filled with an electrolyte solution (e.g., 3M KCl) for intracellular recording [1].
  • This compound Application:

    • This compound is applied by bubbling the carrier gas (O₂/CO₂) through a calibrated vaporizer containing liquid this compound, then directing this gas mixture to bubble into the aCSF reservoir.
    • The concentration is typically reported as vol% in the saturated vapor [1]. Common experimental concentrations range from 0.25 to 4.0 vol%.
  • Data Collection and Analysis:

    • Before this compound application, record baseline postsynaptic potentials (e.g., EPSPs) or action potentials in response to a range of electrical stimuli.
    • After stable this compound delivery is achieved, repeat the recordings.
    • Key Metrics:
      • Changes in neuronal excitability: Measure the threshold current required to elicit an action potential.
      • Synaptic efficacy: Measure the amplitude and latency of evoked postsynaptic potentials.
      • Pathway-specific effects: Compare the drug's effects on different synaptic inputs (e.g., Stratum Radiatum vs. Perforant Path) to the same neuron [1].

Quantitative Pharmacological Profile

For researchers, the pharmacokinetic and pharmacodynamic properties of this compound are critical for contextualizing its effects. The following table consolidates key quantitative data.

Property Value Significance / Context
Blood:Gas Partition Coefficient [2] [3] 1.8 - 1.9 Medium solubility; indicates a slower induction and emergence compared to modern agents like desflurane (0.42).
Minimum Alveolar Concentration (MAC) [4] [2] [3] 1.68% (in oxygen) Measure of potency. Defined as the concentration producing immobility in 50% of subjects exposed to a noxious stimulus.
Oil:Gas Partition Coefficient [3] 98.5 High lipid solubility, correlating with its anesthetic potency, as per the Meyer-Overton rule.
Protein Binding [4] 97% High level of plasma protein binding, primarily to albumin.
Metabolism [4] [5] 2% - 9% Approximately 2-9% is metabolized by hepatic CYP2E1, producing inorganic fluoride ions.

Clinical Relevance & Safety Profile

While this compound is largely obsolete in modern clinical practice, understanding its mechanism is vital for historical context and drug safety research.

  • CNS Excitation and Seizure Activity: A key characteristic of this compound is its dose-dependent potential to induce central nervous system excitation and seizure activity on the electroencephalogram (EEG), especially with deep anesthesia or hyperventilation (hypocapnia) [4] [2] [6]. This is a critical differentiator from other anesthetics.
  • Organ Toxicity: this compound is metabolized by the liver enzyme CYP2E1, generating trifluoroacetylated (TFA) reactive intermediates and fluoride ions [4] [5]. The TFA adducts can, in rare cases, trigger an immune-mediated hepatitis similar to halothane hepatitis [5]. The fluoride ions have been associated with potential nephrotoxicity, though the risk is considered lower than with methoxyflurane [3].
  • Cardiovascular Effects: this compound causes a dose-related depression of myocardial contractility and systemic blood pressure, primarily by reducing systemic vascular resistance [4] [2]. It does not significantly sensitize the heart to catecholamines [2].

References

Comprehensive Technical Analysis of Enflurane: Pharmacodynamics and Cardiac Effects

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Fundamental Pharmacology

Enflurane (2-chloro-1,1,2-trifluoroethyl difluoromethyl ether) is a halogenated inhalational anesthetic that was first approved for clinical use in 1972. As a fluorinated ethyl methyl ether compound, it belongs to the same chemical family as isoflurane and desflurane but possesses distinct pharmacodynamic properties that have shaped its clinical utility and safety profile. With a chemical formula of C₃H₂ClF₅O and molecular weight of 184.492 g/mol, this compound represents an important historical agent in the evolution of inhalational anesthetics, though its use has declined in many markets due to specific neurotoxic concerns and the availability of agents with more favorable therapeutic indices. [1] [2]

The pharmacodynamic profile of this compound is characterized by its ability to rapidly induce anesthesia through complex interactions with central nervous system receptors while producing dose-dependent cardiovascular effects that necessitate careful titration during administration. This compound exhibits a minimum alveolar concentration (MAC) of 1.68% in oxygen, which places it at an intermediate potency level among inhaled anesthetics. When administered in combination with 70% nitrous oxide, its MAC decreases to 0.57%, demonstrating the synergistic effect of nitrous oxide on anesthetic requirements. The blood-gas partition coefficient of this compound is approximately 1.8, resulting in intermediate induction and recovery times compared to other agents—slower than desflurane and sevoflurane but more rapid than halothane. [1] [3] [2]

From a clinical perspective, this compound may be used for both the induction and maintenance of general anesthesia and can also provide analgesia during labor and delivery. Low concentrations have been employed as an adjunct to general anesthetic drugs during Cesarean section deliveries. However, this compound's distinctive propensity to induce seizure activity at deep anesthetic concentrations or in the setting of hyperventilation, combined with its relatively pronounced cardiodepressant effects compared to some contemporary agents, has limited its use in modern anesthesia practice, particularly for patients with underlying epilepsy or cardiovascular compromise. [1]

Cardiovascular Effects: Comprehensive Analysis

Direct Myocardial Effects

This compound produces dose-dependent cardiac depression through direct effects on myocardial tissue. The primary manifestation of this depression is a reduction in myocardial contractility, which has been demonstrated in both animal and human studies. In chronically instrumented dog models, this compound produced significant reductions in peak positive left ventricular dP/dt (a sensitive indicator of contractility) and cardiac output at both 1.25 and 1.75 MAC concentrations. When compared with other volatile anesthetics under identical experimental conditions, this compound and halothane demonstrated more pronounced negative inotropic effects than isoflurane or desflurane. This contractile depression appears to be more significant in patients with pre-existing cardiac compromise, as studies have demonstrated that the negative inotropic effects of this compound were more pronounced in patients with congestive heart failure compared to healthy individuals. [4] [3] [2]

The cellular mechanisms underlying this compound's myocardial effects involve interference with calcium handling within cardiac myocytes. Research indicates that this compound binds to calcium channels in the cardiac sarcoplasmic reticulum, disrupting calcium release and reuptake processes essential for efficient excitation-contraction coupling. Additionally, this compound has been shown to inhibit the sarcoplasmic/endoplasmic reticulum calcium ATPase 1 (SERCA1), further impairing calcium sequestration and availability for subsequent contractions. These actions at the cellular level manifest clinically as diminished contractile force generation and contribute to the overall cardiodepressant profile of this compound, particularly at higher inspired concentrations. [1]

Systemic Hemodynamic Effects

The systemic hemodynamic effects of this compound are characterized by reductions in arterial blood pressure that occur in a dose-dependent manner. Unlike halothane, which lowers blood pressure primarily through myocardial depression without significantly altering systemic vascular resistance, this compound reduces blood pressure through a combination of decreased cardiac output and reduced systemic vascular resistance. The vasodilation produced by this compound appears to involve multiple mechanisms, including diminished sympathetic vasoconstrictor tone, interference with local regulatory mechanisms in peripheral vascular beds, and direct effects on vascular smooth muscle. Studies investigating the effects of this compound on intestinal vascular beds in cats have demonstrated direct vasodilatory actions that contribute to the overall reduction in peripheral resistance. [5] [6] [3]

Table 1: Quantitative Hemodynamic Effects of this compound in Experimental Models

Hemodynamic Parameter Change at 1.25 MAC Change at 1.75 MAC Comparative Context
Heart Rate +44% from baseline +44% from baseline Greater increase than halothane, similar to this compound at 1.75 MAC [4]
Mean Arterial Pressure Significant reduction Profound reduction Greater preservation with desflurane compared to isoflurane and this compound [4]
Cardiac Output Decreased Markedly decreased More depression than isoflurane/desflurane [4] [2]
Systemic Vascular Resistance Decreased Decreased Combined effect of central and peripheral actions [6]
Coronary Blood Flow Velocity Not significantly changed Not significantly changed Differs from isoflurane which increases coronary flow [4]

The compensatory tachycardia observed with this compound anesthesia represents an attempt to maintain cardiac output in the face of reduced stroke volume resulting from direct myocardial depression and decreased preload. This heart rate elevation is less pronounced than that seen with desflurane but more significant than with halothane. In dog models, this compound increased heart rate by approximately 44% from baseline at 1.75 MAC, compared to 79% with desflurane under identical conditions. The heart rate effects appear to be mediated through both direct actions on cardiac pacemaker cells and altered autonomic nervous system activity, with this compound producing less sympathetic activation than desflurane during rapid increases in inspired concentration. [5] [4]

Comparative Analysis with Contemporary Agents

Table 2: Comparative Cardiovascular Effects of Volatile Anesthetics at Equi-Anesthetic Concentrations

Parameter This compound Isoflurane Desflurane Sevoflurane Halothane
Myocardial Depression +++ ++ ++ ++ ++++
Vasodilation (Systemic) ++ +++ ++ + +
Heart Rate Effects Moderate increase Moderate increase Marked increase Mild increase Mild increase/decrease
Coronary Vasodilation Minimal Significant Moderate (ANS dependent) Moderate Minimal
Sensitization to Catecholamines Low Very low Low Low High
Cardioprotective Preconditioning Demonstrated Well-established Demonstrated Well-established Limited

The comparative hemodynamic profiles reveal that this compound produces more pronounced negative inotropy than isoflurane, desflurane, or sevoflurane, with effects similar in magnitude to halothane. However, unlike halothane, this compound does not significantly sensitize the myocardium to catecholamines, making it a safer choice when exogenous epinephrine administration is anticipated during procedures. From a coronary hemodynamic perspective, this compound does not produce the coronary vasodilation observed with isoflurane, which may theoretically reduce the risk of coronary steal phenomena in susceptible patients with fixed coronary lesions. This differential effect on coronary vascular resistance has been demonstrated in animal models where isoflurane increased coronary blood flow velocity while this compound did not produce significant changes. [4] [3] [2]

Molecular Mechanisms and Signaling Pathways

Neurodepressive Mechanisms

The primary anesthetic effects of this compound are mediated through potentiation of inhibitory neurotransmission and antagonism of excitatory neurotransmission in the central nervous system. Research indicates that this compound binds to GABAA receptors, enhancing chloride influx and resulting in neuronal hyperpolarization and reduced excitability. Studies on rat models suggest that approximately 30% of the central nervous system depressant effects on the spinal cord following this compound administration are mediated through GABAA receptors. Additionally, this compound potentiates glycine receptors (responsible for approximately 20% of its depressant effects), particularly in the ventral neural horn regions. This compound also functions as an antagonist at glutamate NMDA receptors, further contributing to its overall depressant effect on neuronal excitability. These combined actions on multiple receptor systems result in the unconsciousness, amnesia, and immobility that characterize the anesthetic state. [1]

The epileptogenic potential of this compound represents a unique neuropharmacological property among volatile anesthetics. At deep anesthetic concentrations, particularly when accompanied by hyperventilation and reduced PaCO₂, this compound can produce seizure-like activity on electroencephalography and occasionally clinical seizure manifestations. This pro-convulsant effect is thought to result from selective inhibition of inhibitory pathways with relative sparing of excitatory circuits, potentially through differential effects on subtypes of GABAA receptors or through actions on other ion channels that regulate neuronal excitability. This neuroexcitatory property has limited this compound's use in patients with epilepsy or other seizure disorders and necessitates careful monitoring of anesthetic depth and ventilation parameters during its administration. [1] [3] [2]

Cardiac Signaling Pathways

The cardiodepressant effects of this compound are mediated through multiple signaling pathways and ion channel interactions at the cellular level. This compound inhibits voltage-dependent calcium channels in the cardiac sarcoplasmic reticulum, disrupting calcium-induced calcium release and impairing myocardial contractility. Additionally, this compound inhibits sarcoplasmic/endoplasmic reticulum calcium ATPase 1 (SERCA1), further compromising calcium handling and contributing to negative inotropy. The drug also modulates voltage-gated potassium channels, potentially affecting cardiac action potential duration and repolarization reserve, which may have implications for arrhythmogenesis in susceptible individuals. [1]

G cluster_cardiac Cardiac Effects cluster_coronary Coronary Circulation This compound This compound CaChannels Voltage-Dependent Calcium Channels This compound->CaChannels Inhibits SERCA Sarcoplasmic Reticulum Ca²⁺ ATPase (SERCA) This compound->SERCA Inhibits KChannels Voltage-Gated Potassium Channels This compound->KChannels Modulates ANS Autonomic Nervous System This compound->ANS Minimal Effect Contractility Myocardial Contractility CaChannels->Contractility Reduces SERCA->Contractility Reduces HR Heart Rate KChannels->HR Modulates SVR Systemic Vascular Resistance CoronaryFlow Coronary Blood Flow ANS->CoronaryFlow Preserved

Cardiac Signaling Pathways: This diagram illustrates this compound's primary molecular targets and downstream effects on cardiac function, highlighting its multi-mechanistic cardiodepression.

The cardiovascular autonomic effects of this compound involve complex interactions with both sympathetic and parasympathetic nervous system regulation. Unlike isoflurane, which increases sympathetic activity, or sevoflurane, which enhances both sympathetic and parasympathetic activity when combined with nitrous oxide, this compound produces a more balanced autonomic effect. However, it does diminish baroreceptor reflex responsiveness, potentially compromising the compensatory mechanisms that maintain hemodynamic stability during positional changes or blood loss. The effects on autonomic control are particularly relevant in understanding the heart rate changes observed with this compound administration and its relatively stable hemodynamic profile compared to agents like desflurane that produce more pronounced sympathetic activation during rapid increases in inspired concentration. [5] [6]

Cardioprotective Mechanisms

Despite its cardiodepressant properties, this compound shares with other volatile anesthetics the ability to elicit pharmacological preconditioning effects that may protect the myocardium against ischemic injury. This protective mechanism involves the activation of mitochondrial ATP-sensitive potassium (KATP) channels, leading to generation of reactive oxygen species that activate downstream protein kinase C pathways. These signaling cascades ultimately converge on the mitochondrial permeability transition pore (mPTP), reducing the likelihood of its opening during reperfusion and thereby limiting cell death following ischemic insults. Research has demonstrated that administration of this compound before an ischemic event reduces myocardial infarct size in animal models, with efficacy similar to that observed with other volatile agents except desflurane, which has shown superior protective properties in some comparative studies. [7]

The clinical relevance of these cardioprotective mechanisms remains an area of active investigation. While preconditioning effects have been consistently demonstrated in laboratory settings, translating these benefits to improved patient outcomes in clinical practice has proven challenging. Current evidence suggests that volatile anesthetics, including this compound, may offer advantages over intravenous anesthetics in patients undergoing coronary artery bypass surgery, with some meta-analyses demonstrating reduced cardiac biomarker release and potentially better preservation of myocardial function. However, these benefits must be weighed against the potential for hemodynamic instability, particularly in patients with compromised ventricular function or significant cardiovascular comorbidity. [5] [7]

Experimental Methodologies and Research Models

In Vivo Hemodynamic Assessment

The chronically instrumented dog model has provided extensive quantitative data on the cardiovascular effects of this compound and other volatile anesthetics. In this sophisticated preparation, animals undergo surgical instrumentation for measurement of aortic and left ventricular pressure, peak left ventricular dP/dt (a sensitive indicator of contractility), subendocardial segment length, coronary blood flow velocity, and cardiac output. Following recovery from surgery, experiments are conducted in the conscious state to establish baseline measurements, followed by recordings after 30 minutes of equilibration at specific MAC multiples (typically 1.25 and 1.75 MAC) of the test anesthetic. This model allows for within-subject comparisons across different agents and eliminates the confounding effects of acute surgical stress and supplemental anesthetics that complicate acute preparations. [4]

To elucidate the role of autonomic nervous system influences on cardiovascular parameters, studies often incorporate pharmacologic autonomic blockade using combinations of muscarinic antagonists (e.g., atropine) and beta-adrenergic blockers (e.g., propranolol). The application of this methodology to this compound research demonstrated that many of the heart rate differences observed between anesthetic agents are mediated through autonomic nervous system interactions rather than direct chronotropic effects. For instance, after autonomic blockade, the differences in heart rate response between this compound and desflurane were abolished, indicating that their distinct chronotropic effects are primarily mediated through differential autonomic nervous system modulation rather than direct actions on pacemaker cells. [4]

Isolated Heart and Cellular Models

Isolated perfused heart preparations (Langendorff method) have been instrumental in characterizing the direct cardiac effects of this compound independent of systemic influences. In this model, hearts are removed from small animals (typically guinea pigs or rabbits) and retrogradely perfused through the aorta with oxygenated physiologic solution. A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer for continuous measurement of developed pressure and dP/dt. Coronary flow can be precisely measured, and vascular resistance calculated. Using this preparation, researchers have demonstrated that this compound produces direct negative inotropic effects and modest coronary vasodilation, independent of neurohumoral influences or changes in loading conditions. [7]

At the cellular level, patch-clamp electrophysiology techniques have elucidated this compound's effects on specific ion channels contributing to its cardiodepressant properties. These studies have demonstrated concentration-dependent inhibition of L-type calcium currents, which play a crucial role in cardiac excitation-contraction coupling. Similarly, voltage-clamp experiments have characterized this compound's effects on various potassium currents that regulate action potential duration and cardiac repolarization. Complementary calcium imaging studies using fluorescent indicators (e.g., Fura-2) have visualized this compound's disruption of intracellular calcium transients and sarcoplasmic reticulum calcium loading, providing mechanistic insights into its negative inotropic effects. [1] [7]

Integrated Cardiovascular Control Studies

Sophisticated baroreflex testing methodologies have been employed to characterize this compound's effects on integrated cardiovascular control systems. These protocols typically involve recording hemodynamic responses to pharmacologically induced pressure changes (using vasoactive drugs such as phenylephrine and sodium nitroprusside) or to direct neural stimulation. Research using these approaches has demonstrated that this compound produces dose-dependent impairment of baroreflex function, compromising an important compensatory mechanism for maintaining hemodynamic stability during anesthesia. Similar methodologies have been applied to study cardiopulmonary reflex responses and their modification by this compound. [6]

Regional hemodynamic assessment techniques have provided insights into this compound's differential effects across various vascular beds. Studies employing electromagnetic or Doppler flow probes on coronary, renal, mesenteric, and cerebral arteries have demonstrated heterogeneous vascular responses to this compound. For instance, while this compound produces modest vasodilation in the coronary circulation, it causes more pronounced vasodilation in mesenteric vascular beds. These differential effects have implications for organ perfusion distribution and may contribute to the overall hemodynamic profile observed during this compound anesthesia. Laser Doppler flowmetry and other microvascular assessment techniques have further characterized this compound's effects on peripheral perfusion and capillary血流. [6]

Clinical Correlations and Contemporary Status

Clinical Applications and Considerations

Despite the availability of newer agents, this compound maintains specialized clinical applications in various settings. Its continued use in resource-limited environments is driven primarily by economic factors and compatibility with existing anesthesia delivery systems. This compound's stability in the presence of soda lime, minimal metabolism, and well-characterized pharmacodynamics make it a practical choice in settings where newer agents are cost-prohibitive or logistically challenging to obtain. Additionally, this compound's rapid onset and offset characteristics compared to halothane have supported its continued use in certain pediatric anesthesia applications, particularly for short procedures where rapid emergence is desirable. [8]

In obstetric anesthesia, this compound has been used for analgesia during labor and delivery, with low concentrations providing effective pain relief while minimizing neonatal depression. Studies have demonstrated that this compound is well-tolerated by newborns when used for Cesarean section anesthesia, with Apgar scores comparable to those observed with other anesthetic techniques. The drug's uterine relaxation properties at higher concentrations can be beneficial for certain obstetric procedures but may increase the risk of uterine atony and bleeding during routine deliveries, necess careful dose titration. [1] [2]

Safety Profile and Contraindications

The most significant neurological safety concern with this compound is its potential to induce seizure activity, particularly at deeper anesthetic levels (above 1.5 MAC) and in the setting of hypocapnia induced by hyperventilation. Electroencephalographic studies have demonstrated a characteristic pattern of high-voltage, high-frequency activity progressing to spike-wave complexes and frank seizure activity under these conditions. This epileptogenic potential contraindicates this compound use in patients with epilepsy and warrants caution in those with other seizure disorders. Additionally, case reports have described delayed convulsions following light general anesthesia without hyperventilation, including one instance of a patient experiencing a seizure after discharge following day-case anesthesia. [1] [3] [2]

This compound shares with other volatile anesthetics the potential to trigger malignant hyperthermia in susceptible individuals. This pharmacogenetic disorder, characterized by uncontrolled skeletal muscle metabolism and dramatic hyperthermia, represents a medical emergency requiring immediate discontinuation of the triggering agent and administration of dantrolene. While the incidence of malignant hyperthermia with this compound is lower than with halothane, the risk necessitates appropriate screening and preparedness. From a hepatic safety perspective, this compound is associated with rare but clinically significant elevations in liver enzymes, and cases of immune-mediated hepatitis have been reported, though the incidence is substantially lower than with halothane. [1] [3]

Contemporary Research Applications

This compound continues to serve as a valuable research tool in neuroscience and experimental pharmacology, particularly in studies investigating the mechanisms of anesthetic action and neural effects of volatile agents. Its well-characterized pro-convulsant properties at high concentrations make it useful in models studying seizure thresholds and anticonvulsant drug efficacy. Additionally, this compound's effects on cortical and subcortical electrophysiology have contributed to understanding the neural circuits mediating consciousness and anesthetic-induced unconsciousness. [8]

In educational contexts, this compound maintains presence in simulation laboratories and training programs, where its familiar pharmacology and well-understood safety profile make it suitable for teaching principles of inhalational anesthesia. Many anesthesia training programs continue to include this compound in their curriculum to provide historical context and comparative pharmacology, even as clinical practice shifts toward newer agents. This educational application ensures that future anesthesiologists understand the evolution of their specialty and can appreciate the comparative properties of different anesthetic agents. [8]

Conclusion

References

enflurane seizure activity and CNS effects

Author: Smolecule Technical Support Team. Date: February 2026

CNS Effects and Seizure Activity

The core neurophysiological effect of enflurane is its potential to induce a hyperexcitable state in the cerebral cortex. The table below summarizes the key CNS phenomena associated with this compound anesthesia:

Effect Description Typical Concentration
Background EEG Slowing Slowing and increasing amplitude of the scalp EEG, a common pattern seen with many anesthetics [1]. < ~0.7 MAC [1]
Paroxysmal Epileptiform Discharges (PEDs) Episodic, high-amplitude sharp waves (<70ms) within the background EEG activity; sudden, synchronous, short-lived neuronal depolarizations [1]. > ~0.7 MAC [1]
Burst Suppression with PEDs Periods of electrical silence (suppression) alternating with PEDs [1]. > ~1.5 MAC [1]
Generalized Seizure Activity May occasionally progress from PEDs to generalized rhythmic seizure activity [1]. High concentrations
Increased Intracranial Pressure (ICP) Causes cerebrovascular vasodilation, increased cerebral blood flow, and increased ICP [2]. Dose-dependent

Proposed Mechanisms of Action

The propensity for this compound to cause seizure activity is linked to its specific interactions with neuronal receptors and circuits. The following diagram illustrates the key pathways involved:

G cluster_neuronal Neuronal Effects This compound This compound Prolonged IPSP Decay Prolonged IPSP Decay This compound->Prolonged IPSP Decay Activity-Dependent EPSP Modulation Activity-Dependent EPSP Modulation This compound->Activity-Dependent EPSP Modulation GABAA & Glycine Receptor Potentiation GABAA & Glycine Receptor Potentiation This compound->GABAA & Glycine Receptor Potentiation NMDA Receptor Antagonism NMDA Receptor Antagonism This compound->NMDA Receptor Antagonism Cortical Network Instability Cortical Network Instability Prolonged IPSP Decay->Cortical Network Instability Activity-Dependent EPSP Modulation->Cortical Network Instability GABAA & Glycine Receptor Potentiation->Cortical Network Instability Depressant Effects NMDA Receptor Antagonism->Cortical Network Instability Paroxysmal Epileptiform Discharges (PEDs) Paroxysmal Epileptiform Discharges (PEDs) Cortical Network Instability->Paroxysmal Epileptiform Discharges (PEDs)

Key pathways in this compound-induced seizure activity.

The mechanisms behind these effects are multifaceted:

  • Receptor Interactions: this compound binds to and potentiates GABAₐ and glycine receptors, leading to central nervous system depressant effects. Concurrently, it acts as an antagonist of the NMDA receptor [3]. This dual action—enhancing inhibition while blocking excitation—is thought to contribute to cortical instability.
  • Cortical Dynamics Instability: A key theory suggests that this compound disproportionately prolongs the decay time of inhibitory postsynaptic potentials (IPSPs) without a corresponding increase in peak amplitude. This creates a "pathological" lag in inhibitory feedback loops within neuronal networks, predisposing them to the large-amplitude oscillations seen as PEDs [1].
  • Synaptic Modulation: The emergence of the burst suppression pattern (PEDs interspersed with silence) requires a combination of the prolonged IPSP and an activity-dependent modulation of excitatory postsynaptic potential (EPSP) amplitude [1].

Experimental Evidence and Protocols

Substantial evidence for this compound's effects comes from in vivo animal studies. Here is a summary of a key experimental methodology:

Objective: To investigate the patterns of local field potential (LFP) and multi-unit spike activity (MUA) in the visual cortex during this compound anesthesia and compare them with a theoretical computer model [1].

Protocol Component Details
Animal Model Adult male Sprague-Dawley rats (270–330 g) [1].
Anesthesia Surgical anesthesia with desflurane, followed by experimental exposure to this compound at 0.5, 1.0, 1.5, and 2.0 MAC (Minimum Alveolar Concentration) [1].
Physiological Monitoring Ventilator settings, inspiratory/expiratory gas concentrations (O₂, anesthetic, CO₂), arterial blood pressure, and core body temperature (maintained at 37°C) were all monitored [1].
Surgical Procedure Tracheostomy, femoral artery and vein cannulation, and craniotomy over the occipital cortex [1].
Neural Recording A high-density 8x8 microelectrode array was inserted into the visual cortex. Signals were amplified and recorded for LFP (1-250 Hz) and MUA (250 Hz-7.5 kHz) [1].

| Key Findings | - Increasing this compound concentration consistently induced a suppression pattern (>1.5 MAC).

  • Mean multiunit spike activity decreased from 2.54/s (0.5 MAC) to 0.19/s (2.0 MAC).
  • At high MAC, most action potentials became synchronous with the PEDs [1]. |

Comparative Drug Profiles

Understanding this compound's profile is aided by comparing it with other common inhalational anesthetics:

Parameter This compound Isoflurane Sevoflurane
CNS & Seizure Profile Known for inducing PEDs and seizure-like activity [1] [3]. Relatively anticonvulsant; tends not to produce PEDs [1]. Can produce similar EEG patterns to this compound, but to a lesser degree [1].
Cardiovascular Effects Dose-dependent reduction in arterial blood pressure and cardiac output; negative inotropic effects [2]. Produces hypotension [2]. Maintains cardiovascular homeostasis at 1 MAC [4].
Metabolism Approximately 2-10% metabolized, primarily by CYP2E1, producing inorganic fluoride ions [3] [2]. Minimal metabolism [4].
Status Withdrawn from the market in many regions [3] [2]. In clinical use. In clinical use.

In Vitro and Modeling Approaches

Computational models provide a theoretical framework for understanding this compound's effects.

  • Mean Field Model: A theoretical mean field model of neocortical dynamics has been used to replicate this compound-induced PEDs. In this model, the neurophysiological effect of this compound is simulated by prolonging the decay time constant of the inhibitory postsynaptic potential (IPSP) and introducing an activity-dependent modulation of the excitatory postsynaptic potential (EPSP) amplitude. When these parameters are adjusted, the model's output closely matches the morphology of PEDs observed in experimental animals [1].
  • Propensity for Seizure Activity: Within this theoretical framework, the propensity for rhythmic seizure-like activity can be determined and predicted by analyzing the eigenvalues of the model's equations [1].

Key Considerations for Researchers

  • Hyperventilation as a Risk Factor: The risk of seizure activity is significantly increased when high concentrations of this compound are combined with hyperventilation (low arterial CO₂) [2].
  • Contrast with Other Agents: The pro-convulsant effects of this compound stand in contrast to agents like isoflurane. Research suggests that isoflurane's neurotoxicity, particularly in the developing brain, is linked to different mechanisms, such as the disruption of intracellular calcium homeostasis and activation of cell cycle pathways in postmitotic neurons [5] [6].
  • Clinical Relevance: While this compound is largely obsolete in clinical practice, studying its mechanisms remains valuable for understanding how anesthetics can modulate cortical network stability and trigger seizure pathways.

References

Key Clinical Data on Enflurane Metabolism and Fluoride Ion Production

Author: Smolecule Technical Support Team. Date: February 2026

Study Focus / Parameter Dobkin et al. (1973) [1] Mazze et al. (1994) [2]
Study Objective Measure serum fluoride levels after enflurane anesthesia. Determine the P450 isoform responsible for this compound metabolism in vivo using disulfiram inhibition.
Patients 66 patients undergoing major abdominal surgery with this compound [1]. 20 patients randomized to receive disulfiram (n=10) or nothing (n=10) before this compound anesthesia [2].
Key Findings Confirmed that this compound is metabolically biodegraded, releasing fluoride ion. Highest levels were lower than those with methoxyflurane [1]. Disulfiram (a CYP2E1 inhibitor) completely abolished the rise in plasma fluoride concentration seen in control patients [2].

| Quantitative Data | Specific fluoride levels not detailed in abstract, but stated as lower than methoxyflurane [1]. | Control Group: Plasma fluoride rose from 3.6 ± 1.5 μmol/L (baseline) to 24.3 ± 3.8 μmol/L (peak). Disulfiram Group: No significant rise in plasma fluoride [2]. | | Conclusion | this compound is slightly metabolized, but the risk of fluoride-induced toxicity is remote with recommended use [1]. | CYP2E1 is the predominant P450 isoform responsible for human clinical this compound metabolism in vivo [2]. |

Metabolic Pathway and Protein Adduct Formation

The oxidative metabolism of this compound proceeds through a specific pathway, resulting in a reactive species that can cause cellular toxicity. The following diagram illustrates this process and the subsequent formation of protein adducts.

G This compound This compound (CF₃CHClOCHF₂) CYP2E1 CYP2E1 This compound->CYP2E1  Oxidative Metabolism Intermediate Unstable Intermediate AcidChloride Acid Chloride (CF₃C(O)Cl) Intermediate->AcidChloride  Dehydrohalogenation ProteinAdduct Covalent Protein Adduct AcidChloride->ProteinAdduct  Reaction with  Liver Proteins FluorideIons Inorganic Fluoride Ions (F⁻) AcidChloride->FluorideIons  Hydrolysis CYP2E1->Intermediate

This compound metabolism and protein binding pathway.

The process illustrated above is a key mechanism for the hepatotoxicity associated with halogenated ether anesthetics, as the covalent modification of liver proteins can generate an immune response upon subsequent exposures [3].

Detailed Experimental Protocol: Clinical CYP2E1 Inhibition Study

The 1994 clinical trial by Mazze et al. provides a robust methodology for investigating the role of a specific cytochrome P450 enzyme in human subjects [2].

  • Objective: To test the hypothesis that cytochrome P450 2E1 (CYP2E1) is the predominant isoform responsible for this compound metabolism in humans in vivo [2].
  • Study Design: A randomized clinical trial involving 20 patients undergoing elective surgery.
    • Intervention Group (n=10): Received 500 mg of disulfiram orally the evening before surgery. Disulfiram is metabolized in vivo to a selective inhibitor of CYP2E1.
    • Control Group (n=10): Received no pre-treatment [2].
  • Anesthetic Protocol: All patients received a standardized anesthetic regimen with 2.2% end-tidal this compound in oxygen for a duration of 3 hours [2].
  • Primary Measurements:
    • Blood this compound Concentration: Measured by gas chromatography to ensure equivalent anesthetic dosing between groups.
    • Plasma Fluoride Concentration: Quantified using an ion-selective electrode at baseline and peak levels.
    • Urinary Fluoride Excretion: Measured on postoperative days 1 and 2 [2].
  • Key Outcome: The near-total inhibition of fluoride ion production in the disulfiram group provided direct evidence that CYP2E1 is the primary enzyme responsible for this compound defluorination in humans [2].

Nephrotoxic Potential and Comparative Context

The metabolism of this compound and the release of fluoride ions must be considered in the context of renal risk.

  • Fluoride and Nephrotoxicity: Inorganic fluoride is a known nephrotoxin. It can inhibit several enzyme systems in the kidney, disrupting sodium transport in the proximal tubule and the action of antidiuretic hormone [4] [5]. A plasma fluoride concentration of 50 μmol/L is a recognized threshold for potential nephrotoxic effects, which can manifest as nephrogenic diabetes insipidus [4] [5].
  • Comparative Risk: While this compound metabolism produces measurable fluoride ions, its nephrotoxic potential is significantly lower than that of methoxyflurane (an agent withdrawn due to kidney injury) and is generally considered a remote risk with standard clinical use [1]. In contrast, anesthetics like desflurane undergo minimal metabolism (0.02%) and result in no clinically significant rise in fluoride ions [6]. Modern research on other agents, like sevoflurane, now also investigates its degradation product "Compound A" as a potential source of renal tubular toxicity [4] [7].

References

enflurane anesthesia protocol for laboratory animals

Author: Smolecule Technical Support Team. Date: February 2026

Modern Inhalant Anesthesia Protocol

For rodent surgery, inhalant anesthesia with isoflurane is the current gold standard. It offers a wide safety margin, rapid induction and recovery, and easy control over the depth of anesthesia [1]. The following workflow outlines the complete procedure from preparation to recovery:

Rat Anesthesia Workflow (Isoflurane) PreOp Pre-Operative Phase Induction Induction PreOp->Induction PreOp1 • Acclimate animal ≥3 days • Weigh animal • Apply ophthalmic ointment PreOp->PreOp1 Maintenance Maintenance & Monitoring Induction->Maintenance Induction1 • Place in induction chamber • Deliver 4-5% Isoflurane • Observe for 3-5 min Induction->Induction1 Recovery Post-Operative & Recovery Maintenance->Recovery Maintenance1 • Reduce to 1-3% Isoflurane • Place on heating pad • Confirm depth via toe-pinch Maintenance->Maintenance1 Recovery1 • Monitor every 15 min • Provide thermal support • Recover in clean cage Recovery->Recovery1

Key Procedural Details
  • Pre-Operative Preparation: Fasting is generally not required for rodents due to their high metabolism. If necessary, limit fasting to a maximum of 2-3 hours, and never restrict water [2].
  • Inducing Anesthesia: Induce the animal in a sealed chamber with 4-5% isoflurane in oxygen until it loses consciousness (typically 3-5 minutes) [3] [2] [1].
  • Maintaining Anesthesia: After transferring the animal to a nose cone, reduce the isoflurane to 1-3% for maintenance [3] [2]. Continuously monitor vital signs and anesthetic depth.
  • Monitoring & Reflex Checks: Before making an incision, confirm the animal is at a surgical plane of anesthesia by checking for the absence of a withdrawal reflex to a toe pinch [3].
  • Recovery Care: Place the animal in a clean, warm cage without bedding until it is fully ambulatory. Monitor every 15 minutes and provide nutritional support on the cage floor [2].

Alternative Anesthetic Agents

While isoflurane is preferred, injectable combinations are a viable alternative, especially when vaporizer equipment is unavailable. The table below summarizes common regimens.

Drug Combination Typical Dosage (Rat) Route Duration of Anesthesia Key Considerations
Ketamine + Xylazine [2] [1] 40–80 mg/kg + 5–10 mg/kg IP 45–90 minutes Can cause respiratory depression; redose with 1/3 ketamine only [2].
Ketamine + Dexmedetomidine [2] 75 mg/kg + 0.25–0.5 mg/kg IP ~120 minutes Reversible with atipamezole [2].
Propofol [2] 10 mg/kg IV 5–7 minutes For very short procedures; must be titrated [2].

Essential Safety & Best Practices

Personnel and Environmental Safety

Isoflurane is a volatile liquid that can be an eye/skin irritant and central nervous system toxicant upon exposure [4]. A waste anesthetic gas (WAG) scavenging system is mandatory to protect personnel. Systems include active charcoal canisters (passive) or connections to building exhaust (active) [3] [4]. Work in a well-ventilated area and wear appropriate personal protective equipment, including nitrile gloves, a lab coat, and safety glasses [4].

Animal Welfare and Analgesia

For any procedure expected to cause pain, pre-emptive analgesia is a standard of care and is often required by animal care committees [2]. A multimodal approach is most effective.

Drug Class Example (Rat Dose) Route Frequency
NSAIDs (for inflammation) Carprofen (5 mg/kg) [1] SC Every 24 hours
Opioids (for moderate-severe pain) Buprenorphine (0.1 mg/kg) [1] SC Every 4-8 hours
Local Anesthetics Lidocaine/Bupivacaine (infiltrate incision site) Local During surgery

Impact on Research Data

The choice of anesthetic can significantly influence experimental outcomes. A 2025 study highlighted that compared to ketamine/xylazine, isoflurane demonstrated superior safety and fewer effects on the immune system in mice, making it a better choice for immunology studies [5]. Ketamine/xylazine can induce hypoxia, which can be mitigated with oxygen supplementation [5]. Researchers must justify their anesthetic choice in animal protocols, considering its potential impact on their specific research data.

Conclusion and Protocol Selection

Enflurane belongs to a previous era of laboratory animal anesthesia. Today, isoflurane is the unequivocal recommendation for most procedures due to its excellent safety profile and controllability. The injectable combination of ketamine and xylazine serves as a well-characterized alternative where inhaled anesthetics are not feasible. The most critical factors for success are meticulous pre-operative planning, vigilant intra-operative monitoring, and the mandatory use of pre-emptive and post-operative analgesia to ensure animal welfare and data integrity.

References

enflurane in pediatric animal model anesthesia

Author: Smolecule Technical Support Team. Date: February 2026

Enflurane: Overview and Safety Concerns

This compound is a halogenated inhalational anesthetic that was initially approved in the 1970s but has since been withdrawn from the US market [1]. Its use in research, especially in pediatric models, is strongly discouraged for several critical reasons:

  • Seizure Activity: Unlike other inhaled anesthetics, this compound is known to induce seizure activity [1].
  • Cardiotoxicity: It causes increased cardio depressant effects compared to other agents and can bind to cardiac calcium channels, contributing to its toxicity [1].
  • Hepatotoxicity: Rare but clinically significant elevations in liver enzymes (ALT) may indicate hepatoxicity [1].
  • Nephrotoxicity: Its metabolism (5-9%) produces inorganic fluoride ions, which can cause nephrotoxicity [1].

Given these risks, agents like isoflurane and sevoflurane are the preferred and recommended choices for rodent anesthesia due to their wider safety margins [2] [3].

Contemporary Anesthetic Protocols for Pediatric Rodent Models

For ethical and scientific rigor, researchers should use modern, well-characterized anesthetic protocols. The following table summarizes recommended agents for general anesthesia in rodents [2] [3].

Table 1: Recommended Inhalational and Injectable Anesthetic Agents for Rodents

Anesthetic Agent Type Induction Dose (Rodent) Maintenance Dose (Rodent) Key Considerations
Isoflurane [2] Inhalational 4-5% 1-3% Wide safety margin, rapid induction/recovery, preferred for most procedures [2].
Sevoflurane [3] Inhalational ~8% (for humans, rodent-specific varies) ~2.6% MAC (Minimum Alveolar Concentration) Smooth induction, pleasant odor; suitable for sensitive airways [3].

| Ketamine/Xylazine [2] | Injectable Combo | Mouse: 80-110/5-10 mg/kg (IP) Rat: 40-80/5-10 mg/kg (IP) | Redose with 1/3 to 1/2 ketamine dose only | Variable individual response; lasts ~20-30 min; respiratory/cardiac depression risk; supplemental oxygen recommended [2]. |

Experimental Workflow for Pediatric Model Anesthesia

The following diagram illustrates the key decision-making pathway for selecting and administering anesthesia in a pediatric animal model study, emphasizing safety and modern standards.

Start Study Design: Pediatric Animal Model A Anesthesia Selection Start->A B Use Modern Agent (Isoflurane, Sevoflurane) A->B C Avoid this compound A->C High risk of neurotoxicity and cardiotoxicity D Administer via Calibrated Vaporizer with Scavenging System B->D E Monitor Anesthetic Depth (Response to Tail/Toe Pinch) D->E F Provide Pre-emptive and Post-procedure Analgesia E->F End Recovery and Data Collection F->End

Essential Adjunctive Medications: Analgesia

Providing pre-emptive and post-operative analgesia is a critical standard of care. Multimodal analgesia (using two or more drugs targeting different pain pathways) is recommended for all laboratory animals [2].

Table 2: Systemic Analgesic Dosing and Recommendations for Rodents [2]

Analgesic Drug Class Mouse Dose Rat Dose Frequency Route
Carprofen NSAID 5 mg/kg 5 mg/kg Every 12-24 hours SC
Meloxicam NSAID 5 mg/kg 2 mg/kg Every 12-24 hours SC, PO
Buprenorphine ER-LAB Opioid (Extended-Release) 1 mg/kg - Every 48 hours SC
Buprenorphine HCl Opioid 0.1 mg/kg - Every 4-8 hours SC

Protocol for Injectable Anesthesia (Ketamine/Xylazine)

This is a common injectable protocol, but requires careful preparation and monitoring [2].

  • Drug Preparation (Mouse Example):

    • Final Concentration: 10 mg/ml Ketamine, 1 mg/ml Xylazine.
    • Preparation: Mix 1.0 ml ketamine (100 mg/ml stock), 0.5 ml xylazine (20 mg/ml stock), and 8.5 ml 0.9% sterile saline in a sterile vial.
    • Administration Dose: 0.1 ml per 10g of mouse body weight (IP).
    • Resulting Dose: 100 mg/kg ketamine + 10 mg/kg xylazine [2].
  • Procedure & Monitoring:

    • Administer via intraperitoneal (IP) injection.
    • Provide supplemental oxygen to prevent hypoxia, which is common with injectable anesthesia.
    • Verify the loss of response to a noxious stimulus (e.g., toe pinch) to ensure a surgical plane of anesthesia.
    • If redosing is necessary, administer only ketamine at 1/3 to 1/2 of the initial dose to minimize respiratory and cardiac depression from repeated xylazine.
    • At the end of the procedure, the alpha-2 agonist (xylazine) can be reversed with atipamezole (0.5-2 mg/kg, IP or SC) to hasten recovery [2].

Critical Considerations for Developmental Studies

When designing studies involving anesthesia in developing animals, researchers must be aware of ongoing scientific discussions:

  • Potential Neurodevelopmental Effects: Significant research exists on the potential neurotoxic effects of anesthetic agents on the developing brain [4]. While clinical evidence in humans remains controversial, the US FDA has warned that prolonged or repeated exposure to anesthetics in children under 3 may affect brain development [4]. This is a critical consideration when extrapolating from pediatric animal models.
  • Rigorous Monitoring: Standard monitoring should include observation of respiratory rate, pattern, and circulation. The use of a calibrated vaporizer and waste gas scavenging system is mandatory for inhalational anesthetics to ensure accurate dosing and protect personnel [2] [3].

Conclusion and Best Practices

Based on current evidence and guidelines, the use of this compound in pediatric animal models cannot be recommended. Researchers should adopt modern, safer protocols:

  • Primary Choice: Use isoflurane as the first-line inhalational anesthetic due to its proven safety profile and controllability [2].
  • Analgesia is Mandatory: Administer pre-emptive analgesics and implement a post-procedure pain management plan, ideally using a multimodal approach [2].
  • Consult Veterinary Experts: Prior to IACUC protocol submission, strongly encourage consultation with your institutional veterinarian for agent selection and dosing tailored to your specific model and species [2].

References

Comprehensive Application Notes and Protocols: Enflurane Interactions with Neuromuscular Blocking Agents

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Historical Context

Enflurane (2-chloro-1,1,2-trifluoroethyl difluoromethyl ether) is a halogenated inhalational anesthetic agent that was initially approved by the FDA in 1972 for the induction and maintenance of general anesthesia during surgical procedures. Although it has been largely withdrawn from many markets due to specific safety concerns, particularly its potential to induce seizure activity and cause increased cardio depressant effects compared to other inhaled anesthetics, this compound remains a valuable pharmacological tool for understanding anesthetic mechanisms and drug interactions [1]. This compound is structurally related to isoflurane, with both being halogenated ether compounds, though they exhibit distinct pharmacological profiles [2].

The historical development of neuromuscular blocking agents (NMBAs) dates back to the discovery of curare by indigenous South American populations, with significant milestones including Claude Bernard's 19th-century demonstration of its action at the neuromuscular junction and Harold Griffith's first clinical administration during anesthesia in 1942 [3]. The introduction of NMBAs fundamentally transformed anesthesia practice, establishing the modern triad of hypnosis, analgesia, and muscle relaxation essential for surgical procedures [3]. The investigation of interactions between inhalational anesthetics like this compound and NMBAs represents a critical area of anesthetic pharmacology with significant implications for clinical practice and drug development.

Mechanistic Insights

Molecular Mechanisms of this compound

The mechanism of action of this compound, while not completely elucidated, involves complex interactions with multiple neuronal receptors and ion channels. Studies indicate that this compound binds to GABA-A receptors and glycine receptors, producing central nervous system depressant effects [1]. Research suggests that approximately 30% of this compound's central nervous system depressant effects on the spinal cord are mediated through GABA-A receptors, while binding to glycine receptors accounts for about 20% of these effects [1]. Additionally, this compound interacts with voltage-dependent calcium channels in the cardiac sarcoplasmic reticulum, contributing to its cardiodepressant effects, and acts as an antagonist at glutamate (NMDA) receptors [1]. These multifaceted interactions underlie this compound's comprehensive anesthetic effects but also contribute to its potential for neurotoxicity and seizure activity at higher concentrations.

Molecular Mechanisms of Neuromuscular Blocking Agents

Neuromuscular blocking agents exert their effects primarily at the neuromuscular junction (NMJ), which consists of three components: the presynaptic nerve terminal, synaptic cleft, and postsynaptic membrane [3]. NMBAs are categorized into two primary classes based on their mechanism of action:

  • Depolarizing agents (e.g., succinylcholine): These agents act as acetylcholine agonists at the motor endplate nicotinic receptors, causing persistent depolarization that renders the muscle fiber unresponsive to subsequent acetylcholine release [3].
  • Non-depolarizing agents (e.g., vecuronium, pancuronium, rocuronium): These competitive antagonists prevent acetylcholine from binding to postsynaptic nicotinic receptors on the α-subunits, thereby inhibiting depolarization and muscle contraction [3].

The structural classification of non-depolarizing NMBAs further divides them into aminosteroids (e.g., vecuronium, pancuronium, rocuronium) and benzylisoquinolinium compounds (e.g., atracurium, cis-atracurium, mivacurium) [3]. This structural distinction influences their pharmacokinetic profiles and potential for interactions with anesthetic agents like this compound.

Interaction Mechanisms

The pharmacodynamic interaction between this compound and NMBAs occurs through several proposed mechanisms. Volatile anesthetics, including this compound, enhance the potency of non-depolarizing NMBAs through both presynaptic and postsynaptic actions [4]. At the presynaptic level, this compound reduces the release of acetylcholine from motor nerve terminals, while postsynaptically, it stabilizes the postsynaptic membrane, potentially altering nicotinic receptor conformation or kinetics [4]. The transient-state concept of relaxant-receptor interaction has been applied to explain the increased affinity of NMBAs at the receptor level in the presence of this compound [4]. Additionally, this compound may indirectly enhance neuromuscular blockade through its central nervous system effects and by influencing muscle blood flow, thereby affecting drug distribution to neuromuscular tissues.

The following diagram illustrates the key sites of interaction between this compound and neuromuscular blocking agents at the neuromuscular junction:

G This compound and NMBA Interactions at Neuromuscular Junction cluster_presynaptic Presynaptic Terminal cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane Presynaptic Presynaptic Synaptic Synaptic Presynaptic->Synaptic Acetylcholine Release Postsynaptic Postsynaptic Synaptic->Postsynaptic Binding to nAChR ACh_Vesicles ACh_Vesicles ACh_Vesicles->Presynaptic Calcium_Channel Calcium_Channel Calcium_Channel->Presynaptic AChE AChE AChE->Synaptic nAChR nAChR nAChR->Postsynaptic Sodium_Channel Sodium_Channel Sodium_Channel->Postsynaptic Enflurane_Presynaptic This compound Reduces ACh Release Enflurane_Presynaptic->Calcium_Channel Inhibits Enflurane_Postsynaptic This compound Alters Receptor Function Enflurane_Postsynaptic->nAChR NMBA_Competition Non-depolarizing NMBAs Compete with ACh NMBA_Competition->nAChR

Quantitative Pharmacodynamics

Potentiation of Neuromuscular Blocking Agents by this compound

This compound significantly potentiates the effects of non-depolarizing neuromuscular blocking agents in a dose-dependent manner. This potentiation is evidenced by leftward shifts in dose-response curves, indicating increased potency of NMBAs when administered under this compound anesthesia compared to intravenous anesthetic techniques [4]. The degree of potentiation varies among different NMBAs, with this compound demonstrating a significantly greater synergistic effect than halothane across multiple muscle relaxants [4]. The enhanced effect is particularly pronounced at higher concentrations of this compound, with 2.2 minimum alveolar concentration (MAC) producing substantially greater potentiation than 1.2 MAC concentrations [5].

Table 1: Effective Doses (ED₅₀) of Vecuronium During Different Anesthetic Techniques (Adapted from Rupp et al.) [5]

Anesthetic Agent Concentration (MAC) Vecuronium ED₅₀ (μg/kg)
This compound 1.2 12.8
This compound 2.2 6.3
Isoflurane 1.2 14.7
Isoflurane 2.2 9.8
Halothane 1.2 16.9
Halothane 2.2 13.8

The enhanced neuromuscular blockade under this compound anesthesia also affects the time course of neuromuscular blocking agents. During 2.2 MAC this compound anesthesia, the time from vecuronium injection to peak effect is significantly prolonged (9.7 ± 0.6 minutes) compared to other volatile anesthetics (6.5 ± 0.5 minutes) [5]. Similarly, the duration of a 50% block from injection to 90% recovery is substantially longer with high-concentration this compound (46.5 minutes) compared to approximately 20 minutes with other anesthetics [5].

Comparative Potentiation Across Volatile Anesthetics

Research demonstrates that the magnitude of potentiation varies among different volatile anesthetics. This compound consistently demonstrates the greatest potentiating effect on non-depolarizing NMBAs, followed by isoflurane, with halothane showing the least potentiation [5]. This hierarchy is maintained across different classes of NMBAs, including aminosteroids (e.g., vecuronium, pancuronium) and benzylisoquinolinium compounds (e.g., atracurium) [4]. The potentiation effects are concentration-dependent for all volatile anesthetics, with higher concentrations producing greater enhancement of neuromuscular blockade.

Table 2: Comparison of Volatile Anesthetic Effects on Neuromuscular Blocking Agents [5] [4] [6]

Anesthetic Agent Potentiation Ranking Effect on NMBA ED₅₀ Impact on Recovery
This compound Highest Greatest reduction Prolonged recovery at high concentrations
Isoflurane Intermediate Moderate reduction Minimal effect on recovery
Sevoflurane Intermediate-High Significant reduction Minimal effect on recovery
Halothane Lowest Mild reduction Minimal effect on recovery
Desflurane Intermediate-High Significant reduction Minimal effect on recovery

Studies investigating the effects of pipecuronium during different anesthetic techniques found no significant differences in maximum effect or clinical duration between this compound, isoflurane, and sevoflurane anesthesia [6]. Similarly, research on rocuronium demonstrated that while desflurane and sevoflurane significantly reduced ED₅₀ and ED₉₅ values compared to total intravenous anesthesia, isoflurane did not show statistically significant differences [7]. These findings suggest that while this compound generally produces the greatest potentiation, the specific effects may vary depending on the particular NMBA being studied.

Experimental Protocols

Protocol 1: In Vitro Electrophysiology Studies
4.1.1 Receptor Binding and Ion Channel Function

Objective: To investigate the effects of this compound on nicotinic acetylcholine receptor function and ion channel kinetics in a controlled in vitro environment.

Materials and Equipment:

  • Voltage-clamp apparatus or patch-clamp setup
  • Cell line expressing human nicotinic acetylcholine receptors (e.g., TE671 cells)
  • Microelectrodes and perfusion system
  • This compound vaporizer with calibrated output
  • Acetylcholine and specific NMBA standards (vecuronium, rocuronium, pancuronium)
  • Oxygenated physiological salt solution (composition in mM: NaCl 137, KCl 5, MgCl₂ 1, CaCl₂ 2, HEPES 10, glucose 10; pH adjusted to 7.4)

Methodology:

  • Cell Preparation: Culture cells expressing nicotinic acetylcholine receptors on glass coverslips suitable for electrophysiological recording.
  • Setup Configuration: Arrange the perfusion system to allow rapid solution exchange (<100 ms) around the recorded cell.
  • This compound Administration: Saturate the physiological salt solution with this compound using a calibrated vaporizer maintained at 1.2 MAC (approximately 2.0%) and 2.2 MAC (approximately 3.7%) concentrations.
  • Control Measurements: Obtain control responses to brief (2-10 ms) applications of acetylcholine (10-1000 μM) before this compound exposure.
  • This compound Exposure: Apply this compound-saturated solution for 2-5 minutes before and during acetylcholine application to achieve steady-state conditions.
  • NMBA Studies: Co-apply NMBAs with acetylcholine in the presence and absence of this compound to determine receptor affinity changes.
  • Data Collection: Record peak current amplitudes, desensitization time constants, and recovery rates from at least 10 cells per experimental condition.

Data Analysis:

  • Normalize current amplitudes to control values
  • Fit concentration-response curves using Hill equation
  • Calculate changes in NMBA potency using IC₅₀ values
  • Compare channel kinetics using appropriate statistical tests (e.g., ANOVA with post-hoc testing)
Protocol 2: In Vivo Neuromuscular Blockade Assessment
4.2.1 Cumulative Dose-Response Studies

Objective: To determine the effects of this compound anesthesia on the potency and time course of neuromuscular blocking agents in an experimental model.

Materials and Equipment:

  • Animal preparation (appropriate species with institutional approval)
  • Anesthesia delivery system with calibrated this compound vaporizer
  • Neuromuscular transmission monitor (acceleromyography or force transducer)
  • Intubation equipment and ventilator
  • Temperature maintenance system
  • Data acquisition software
  • Test NMBAs (vecuronium, rocuronium, pancuronium, atracurium)

Methodology:

  • Animal Preparation: Anesthetize subjects with intravenous induction followed by this compound maintenance in oxygen.
  • Stabilization Period: Maintain stable anesthetic depth (1.2 MAC this compound) for 30 minutes before baseline measurements.
  • Nerve Stimulation: Apply train-of-four (TOF) supramaximal stimulation (2 Hz every 12 seconds, 200 μsec duration) to the ulnar nerve or equivalent.
  • Response Measurement: Record evoked responses (first twitch T1 and TOF ratio) using acceleromyography at the adductor pollicis muscle or equivalent.
  • Cumulative Dosing: Administer incremental doses of NMBA (e.g., 100 μg·kg⁻¹ increments for rocuronium) every 3-5 minutes until T1 depression >95%.
  • Experimental Groups: Compare this compound anesthesia with other volatile anesthetics (isoflurane, halothane) and total intravenous anesthesia (TIVA) controls.
  • Recovery Monitoring: Record recovery parameters (T1 25%, recovery index 25-75%, TOF ratio 0.7, 0.9) after the final dose.

Data Analysis:

  • Calculate ED₅₀ and ED₉₅ values using log-dose probit transformation
  • Compare recovery parameters between anesthetic groups
  • Perform statistical analysis using appropriate tests (e.g., repeated measures ANOVA)

The following diagram illustrates the experimental workflow for assessing neuromuscular blockade during this compound anesthesia:

G Experimental Protocol for Neuromuscular Blockade Assessment cluster_monitoring Monitoring Parameters A Animal Preparation IV Induction + this compound Maintenance B Stabilization Period 30 minutes at 1.2 MAC A->B C Baseline Measurements TOF Stimulation + Acceleromyography B->C D Cumulative NMBA Dosing Increments until T1 >95% depression C->D M1 Twitch Tension (T1) C->M1 M2 Train-of-Four Ratio C->M2 E Response Monitoring Peak effect, onset time, duration D->E F Recovery Assessment T1 25%, RI 25-75%, TOF 0.7, 0.9 E->F M3 Onset Time E->M3 M4 Clinical Duration E->M4 G Data Analysis ED50/ED95, Statistical Comparison F->G M5 Recovery Index F->M5

Protocol 3: Clinical Pharmacology Studies
4.3.1 Human Dose-Response Characterization

Objective: To establish the clinical pharmacodynamics of NMBA-enflurane interactions in human subjects.

Materials and Equipment:

  • Approved clinical setting with anesthesia monitoring equipment
  • Calibrated this compound vaporizer with anesthetic gas monitoring
  • Neuromuscular function monitor (TOF-Guard or equivalent acceleromyography)
  • Standard patient monitoring (ECG, NIBP, SpO₂, etCO₂)
  • Temperature maintenance equipment
  • Test NMBAs and reversal agents

Methodology:

  • Ethics and Inclusion: Obtain ethics committee approval and informed consent; enroll 80-100 patients (ASA I-II) for adequate power.
  • Anesthetic Technique: Induce anesthesia with thiopental 5 mg·kg⁻¹ or propofol, followed by this compound in 70% nitrous oxide and oxygen.
  • Stabilization: Maintain stable end-tidal this compound concentration (1.2 MAC) for 15 minutes before baseline measurements.
  • Nerve Stimulation: Apply TOF stimulation (2 Hz every 12 seconds) to ulnar nerve at the wrist.
  • Response Measurement: Record acceleromyographic responses from adductor pollicis.
  • Dose-Response: Administer cumulative NMBA doses (100 μg·kg⁻¹ increments) until T1 depression >95%.
  • Comparative Groups: Randomize subjects to this compound, isoflurane, sevoflurane, or TIVA groups.
  • Recovery Tracking: Monitor spontaneous recovery and administer reversal agents when appropriate.

Data Analysis:

  • Construct dose-response curves using log-dose probit analysis
  • Calculate ED₅₀ and ED₉₅ values for each anesthetic group
  • Compare recovery profiles using appropriate statistical methods
  • Perform power analysis to ensure adequate sample size

Clinical Applications & Safety

Clinical Implications of Interactions

The significant potentiation of neuromuscular blocking agents by this compound has important clinical implications for anesthetic practice. When using this compound as the primary anesthetic, clinicians should anticipate reduced requirement for NMBAs, typically 25-50% lower doses compared to total intravenous anesthesia or balanced techniques [5] [4]. This dose reduction is particularly important when using long-acting NMBAs or in patients with conditions that may delay NMBA elimination (renal or hepatic impairment). The enhanced neuromuscular blockade also affects the time course of muscle relaxation, with prolonged onset and recovery times observed at higher this compound concentrations [5]. This necessitates careful monitoring of neuromuscular function to avoid residual paralysis in the postoperative period.

The clinical relevance of these interactions extends to various surgical scenarios. In procedures requiring profound muscle relaxation (e.g., abdominal or thoracic surgery), the this compound-NMBA interaction can be leveraged to achieve adequate surgical conditions while minimizing NMBA doses. Conversely, in shorter procedures or when rapid recovery is anticipated, the prolonged effects may be disadvantageous. Clinical studies have demonstrated that the potentiation is most pronounced with aminosteroid NMBAs like vecuronium and pancuronium compared to benzylisoquinolinium compounds [5] [4]. This differential effect should inform agent selection when using this compound anesthesia.

Safety Considerations and Monitoring

The enhanced neuromuscular blockade produced by this compound-NMBA interactions necessitates vigilant monitoring to prevent complications associated with excessive or prolonged muscle relaxation. Acceleromyography with train-of-four (TOF) monitoring represents the gold standard for assessing neuromuscular blockade in clinical and research settings [5] [7]. Monitoring should begin before NMBA administration to establish baseline responses and continue throughout anesthesia until complete recovery (TOF ratio ≥0.9) is achieved. Particular attention should be paid to patients with conditions that may alter sensitivity to NMBAs, including electrolyte disturbances, acid-base imbalances, and neuromuscular disorders.

Safety concerns specific to this compound include its potential to induce seizure activity at higher concentrations, particularly in susceptible individuals [1]. Additionally, this compound metabolism (approximately 2-9% via hepatic CYP2E1) produces inorganic fluoride ions that may contribute to nephrotoxicity with prolonged administration [1]. This compound also causes dose-dependent myocardial depression and should be used cautiously in patients with compromised cardiac function [1]. Like other halogenated volatile anesthetics, this compound is a known trigger for malignant hyperthermia in susceptible individuals and is contraindicated in patients with this predisposition [2].

Conclusion

The interaction between this compound and neuromuscular blocking agents represents a clinically significant pharmacodynamic phenomenon that enhances the potency and prolongs the duration of non-depolarizing NMBAs. This compound produces the greatest potentiation among commonly used volatile anesthetics, exceeding the effects of isoflurane, sevoflurane, and halothane [5] [4]. This interaction stems from complex mechanisms involving both presynaptic reduction in acetylcholine release and postsynaptic effects on nicotinic receptor function. The experimental protocols outlined provide comprehensive methodologies for investigating these interactions across basic science and clinical research domains.

From a clinical perspective, understanding these interactions is essential for optimal dosing of NMBAs during this compound anesthesia, particularly given its market withdrawal in many countries and specialized research use. The enhanced neuromuscular blockade necessitates vigilant monitoring to prevent postoperative residual curarization while offering the advantage of reduced NMBA requirements. Future research should continue to elucidate the molecular mechanisms underlying these interactions and explore their implications for newer neuromuscular blocking agents and reversal strategies.

References

Comprehensive Research Applications and Experimental Protocols for Enflurane in Neuroanesthesia Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Enflurane in Neuroscience Research

This compound (2-chloro-1,1,2-trifluoroethyl difluoromethyl ether) remains a valuable tool in neuroanesthesia research despite its declining clinical use in many regions. As a volatile inhalation anesthetic, this compound exhibits unique electrophysiological properties that make it particularly useful for studying neuronal excitability, cortical dynamics, and anesthetic mechanisms. First introduced in the 1960s, this compound's distinctive capacity to induce epileptiform activity at higher concentrations has established its niche in experimental neuroscience for investigating seizure thresholds, burst suppression patterns, and neuromodulatory pathways.

The continuing research relevance of this compound persists even as clinical practice has shifted toward newer agents like sevoflurane and desflurane, which offer more favorable recovery profiles and reduced pro-convulsant potential. This compound's well-characterized molecular interactions and predictable dose-response relationships provide researchers with a reliable pharmacological tool for probing fundamental questions in neuroanesthesia. This document provides detailed application notes and experimental protocols for utilizing this compound in contemporary neuroscience research, with specific emphasis on its unique properties that make it valuable for investigating cortical dynamics and neuropharmacological mechanisms.

Chemical Properties and Neuropharmacological Mechanisms

Fundamental Chemical and Physical Properties

This compound is a clear, colorless, volatile liquid at room temperature with a characteristic ethereal odor. Its chemical structure features a halogenated ether configuration containing chlorine and fluorine atoms, which contributes to its molecular stability and reduced flammability compared to earlier anesthetic ethers. With a blood-gas partition coefficient of approximately 1.9, this compound demonstrates intermediate solubility that facilitates relatively rapid induction and emergence compared to more soluble agents like isoflurane. The minimum alveolar concentration (MAC) value for this compound in humans is approximately 1.68%, indicating its potency relative to other volatile anesthetics.

The physicochemical properties of this compound contribute significantly to its research applications. Its moderate solubility enables faster equilibration between alveolar concentration and effector sites in the brain, allowing researchers to achieve steady-state anesthetic conditions more rapidly than with highly soluble agents. The stability of this compound under normal storage conditions and its compatibility with standard anesthesia vaporizers make it logistically practical for laboratory settings. These characteristics have maintained this compound's position as a useful tool in neuropharmacology research despite the development of newer agents with more favorable clinical profiles [1].

Mechanisms of Neuropharmacological Action

This compound primarily exerts its effects through potentiation of inhibitory neurotransmission and modulation of excitatory synaptic activity. The drug enhances GABAergic inhibition by prolonging the open time of GABAA receptor-activated chloride channels, resulting in increased neuronal hyperpolarization and reduced excitability. This mechanism aligns with this compound's classification as a GABAergic anesthetic, though its effects on inhibitory neurotransmission exhibit unique characteristics that differentiate it from other agents in this class.

At higher concentrations (>1.5 MAC), this compound produces a distinctive pattern of paroxysmal epileptiform discharges (PEDs) on electroencephalography (EEG), characterized by episodic high-amplitude sharp waves within background suppression periods. This phenomenon arises from this compound's particular combination of prolonged inhibition and subsequent neuronal rebound excitation. Research indicates that this compound significantly prolongs the decay time constant of inhibitory postsynaptic potentials (IPSPs) without proportionately increasing their peak amplitude. This creates a delayed but powerful inhibitory effect that paradoxically enables synchronized neuronal bursting when inhibition subsides. Computational modeling suggests this pattern requires both prolonged IPSP decay time and activity-dependent modulation of excitatory postsynaptic potential (EPSP) amplitude [2] [3].

Table 1: Comparative Properties of Volatile Anesthetics in Neuroscience Research

Property This compound Isoflurane Sevoflurane Desflurane
Blood-Gas Partition Coefficient 1.9 1.4 0.65 0.42
MAC in Humans (%) 1.68 1.15 2.0 6.0
EEG Pattern at High Concentrations Paroxysmal Epileptiform Discharges Burst Suppression Burst Suppression Burst Suppression
Proconvulsant Potential High Low Moderate Low
Cerebral Metabolic Rate Reduction Moderate Significant Significant Significant
Research Applications Seizure mechanisms, Burst suppression dynamics Neuroprotection, Ischemia models Rapid induction/recovery studies Pharmacokinetic modeling

The following schematic illustrates the primary neuropharmacological mechanisms of this compound action at the synaptic level:

G This compound's Primary Neuropharmacological Mechanisms This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Potentiation EPSP EPSP Modulation This compound->EPSP Activity-Dependent Modulation Ca_Signaling Calcium Signaling This compound->Ca_Signaling Alteration IPSP Prolonged IPSP Decay Time GABA_A->IPSP Sync Neuronal Synchronization EPSP->Sync IPSP->Sync PEDs Paroxysmal Epileptiform Discharges (PEDs) Sync->PEDs

Additionally, this compound affects cortical dynamics through alterations in calcium signaling pathways. The anesthetic increases cytosolic calcium concentrations via activation of inositol 1,4,5-trisphosphate receptors, leading to abnormal calcium release from the endoplasmic reticulum. This calcium dysregulation may contribute to this compound's neuroexcitatory effects and its potential to induce cognitive changes following exposure. The interplay between this compound's effects on inhibitory circuits, excitatory modulation, and intracellular signaling creates a complex pharmacological profile that offers valuable insights into the fundamental mechanisms of anesthetic action and neuronal network behavior [4] [2].

Research Applications in Neuroanesthesia

Investigation of Epileptiform Activity and Seizure Thresholds

This compound's capacity to induce patterned epileptiform activity at elevated concentrations (>1.5 MAC) makes it an invaluable tool for studying seizure mechanisms and threshold modulation. Research applications include investigating the transition from normal cortical rhythms to synchronized bursting activity, probing the neurophysiological basis of perioperative seizures, and evaluating potential anticonvulsant therapies. The dose-dependent progression of this compound's electrocortical effects follows a predictable pattern: initial background slowing at subanesthetic concentrations, organized burst-suppression patterns at moderate levels, and distinct paroxysmal epileptiform discharges (PEDs) at higher concentrations.

Experimental models utilizing this compound have revealed important insights into the dynamic instability of cortical networks under anesthetic influence. Multiunit action potential recordings demonstrate that at high this compound concentrations (2.0 MAC), the majority of neuronal firing becomes synchronized with PED events, with mean firing rates decreasing from 2.54/s at 0.5 MAC to 0.19/s at 2.0 MAC. This synchronization provides a reproducible model for studying pathological neuronal hypersynchronization while maintaining control over initiation and termination through anesthetic concentration adjustment. The ability to precisely titrate seizure-like activity makes this compound particularly valuable for investigating network resilience and failure mechanisms in experimental epilepsy research [2] [3].

Analysis of Burst Suppression Dynamics

The distinctive burst suppression pattern induced by high-dose this compound represents a unique state of cortical activity characterized by alternating periods of electrical silence and high-amplitude bursts. This electrophysiological state provides a window into fundamental mechanisms of cortical excitability and functional connectivity. This compound-induced burst suppression differs from patterns produced by other volatile anesthetics in its prominent epileptiform components within burst phases, offering insights into the continuum between suppression and hyperexcitability states.

Research applications include studying metabolic regulation during states of reduced neuronal activity, investigating thalamocortical communication patterns, and probing the neurophysiological basis of consciousness through examination of cortical connectivity during suppressed states. Computational approaches combining this compound administration with mean field modeling of neocortical dynamics have advanced theoretical understanding of anesthetic-induced state transitions. These models successfully replicate experimental observations when parameters include prolonged IPSP decay times coupled with activity-dependent EPSP modulation, supporting their validity for investigating cortical dynamics [2].

Table 2: Research Applications of this compound in Neuroanesthesia Studies

Research Area Specific Applications Experimental Advantages Technical Considerations
Seizure Physiology Investigation of transition mechanisms from normal activity to seizure states; Mapping of neuronal synchronization pathways Dose-dependent, reversible seizure-like activity; Precise temporal control over induction and termination Requires specialized EEG equipment; Need for contingency planning for potential seizure generalization
Cortical Dynamics Analysis of burst suppression patterns; Study of thalamocortical interactions; Examination of network resilience Reproducible state transitions; Compatibility with computational modeling Limited translational relevance to normal states; Anesthetic-specific effects may not generalize
Anesthetic Mechanisms GABAergic receptor function studies; Investigation of excitatory-inhibitory balance; Neurovascular coupling assessment Well-characterized receptor interactions; Established dose-response relationships Multisite action complicates mechanistic studies; Species-dependent variations in response
Neuroprotection Ischemic preconditioning models; Examination of metabolic regulation during suppressed states Controllable depth and duration of metabolic suppression Potential confounds from neurotoxic effects at high doses; Complex dose-response relationships
Modeling Neurovascular Coupling and Metabolic Regulation

This compound serves as a useful pharmacological tool for investigating the complex relationships between neuronal activity, cerebral blood flow, and metabolic demand. Like other volatile anesthetics, this compound produces dose-dependent reductions in cerebral metabolic rate while simultaneously affecting cerebral blood flow through direct vasodilation. However, its unique excitatory properties at higher concentrations create interesting dissociations between electrical activity and metabolic supply, providing insights into neurovascular uncoupling mechanisms.

Research in this domain includes examination of blood-brain barrier permeability under conditions of neuronal hyperexcitability, investigation of astrocyte-mediated vasoregulatory pathways during burst suppression states, and analysis of cellular energy metabolism during oscillatory neuronal states. Comparative studies using this compound alongside other anesthetic agents with different neurovascular profiles (e.g., propofol, isoflurane) help isolate specific mechanisms underlying neurovascular coupling and identify potential therapeutic targets for conditions involving disrupted flow-metabolism relationships [4] [5].

Experimental Protocols

Electrocortical Characterization Protocol

This protocol details the methodology for investigating this compound's effects on cortical electrical activity, particularly focusing on the transition to burst suppression and paroxysmal epileptiform discharges.

4.1.1 Animal Preparation and Surgical Procedures
  • Anesthetic Induction: Initiate anesthesia using a non-GABAergic agent such as dexmedetomidine (5-10 mcg/kg IM) or low-dose ketamine (20-40 mg/kg IP) to avoid interference with this compound's primary mechanism of action. Maintain physiological parameters including body temperature (37±0.5°C), blood pH (7.35-7.45), and PaCO2 (35-45 mmHg) throughout the procedure.

  • Surgical Preparation: Secure the animal in a stereotaxic apparatus following adequate anesthesia. Perform a craniotomy over the target region (typically primary visual or somatosensory cortex). Carefully incise and reflect the dura to expose the cortical surface.

  • Electrode Placement: Implant a high-density microelectrode array (e.g., 8×8 configuration with 400µm spacing) targeting cortical layer V pyramidal cells. Advance electrodes gradually to a depth of approximately 1.0mm below the cortical surface. Apply mineral oil or sterile saline to prevent tissue desiccation.

  • Physiological Monitoring: Cannulate the femoral artery for continuous blood pressure monitoring and periodic blood gas analysis. Establish venous access for fluid and drug administration. Monitor end-tidal CO2 and anesthetic concentrations using calibrated gas analyzers [2].

4.1.2 Data Acquisition and this compound Administration
  • Baseline Recording: Record at least 30 minutes of baseline cortical activity prior to this compound administration. Acquire local field potentials (bandpass filter: 1-250 Hz, sampling rate: 500 Hz) and multiunit activity (bandpass filter: 250-7500 Hz, sampling rate: 30 kHz) simultaneously from all electrodes.

  • This compound Exposure Protocol:

    • Begin this compound administration at 0.5 MAC (approximately 0.84% in rats) using a calibrated vaporizer.
    • Maintain each concentration for 15 minutes to ensure equilibration before data collection.
    • Record activity for 5 minutes at each concentration (0.5, 1.0, 1.5, and 2.0 MAC).
    • If studying recovery dynamics, repeat the sequence in reverse order.
  • Data Processing:

    • For LFP analysis: Apply appropriate digital filters (e.g., 1-100 Hz bandpass for burst detection).
    • For MUA analysis: Perform spike sorting using standard algorithms (e.g., PowerNAP, OSTG) to isolate individual units.
    • Calculate burst suppression ratio (BSR) as the percentage of time spent in suppression during each recording epoch.
    • Quantify PED characteristics including amplitude, duration, and spatial propagation patterns [2] [3].

The following workflow illustrates the experimental procedure for electrocortical characterization:

G Electrocortical Characterization Experimental Workflow cluster_prep Animal Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Start Study Initiation A1 Anesthetic Induction (Non-GABAergic agent) Start->A1 A2 Stereotaxic Fixation and Craniotomy A1->A2 A3 Electrode Array Implantation (Targeting Layer V) A2->A3 A4 Physiological Monitoring Establishment A3->A4 B1 Baseline Recording (30 minutes) A4->B1 B2 This compound Administration (0.5, 1.0, 1.5, 2.0 MAC) B1->B2 B3 Continuous LFP and MUA Recording B2->B3 B4 Physiological Parameter Documentation B3->B4 C1 Spike Sorting and Unit Isolation B4->C1 C2 Burst Suppression Ratio Calculation C1->C2 C3 PED Characterization and Quantification C2->C3 C4 Statistical Analysis and Modeling C3->C4

Neuroprotection and Preconditioning Protocol

This protocol describes the use of this compound in studies investigating anesthetic-induced neuroprotection against ischemic injury, with particular focus on preconditioning mechanisms.

4.2.1 Preconditioning Paradigm and Ischemia Model
  • Preconditioning Administration:

    • Expose experimental subjects to subanesthetic this compound concentrations (0.5-1.0 MAC) for 30-60 minutes.
    • Maintain precise control over physiological parameters (mean arterial pressure, blood gases, temperature) throughout exposure.
    • Include appropriate controls: no preconditioning, preconditioning with other anesthetics (e.g., isoflurane), and non-anesthetic preconditioning stimuli.
  • Ischemia Induction:

    • Following preconditioning (after 24-48 hour interval to allow for molecular changes), induce focal cerebral ischemia using standardized methods (e.g., transient middle cerebral artery occlusion).
    • Monitor ischemia severity using laser Doppler flowmetry to ensure consistent reduction in cerebral blood flow (<20% baseline).
    • Maintain ischemia for 30-90 minutes depending on model severity requirements.
  • Assessment Timeline:

    • Evaluate infarct volume at 24-72 hours post-ischemia using TTC staining or MRI.
    • Assess functional outcomes using neurological deficit scoring at 24, 48, and 72 hours.
    • For molecular analyses, harvest tissue at multiple timepoints (1, 3, 6, 12, 24 hours) following preconditioning or ischemia [6].
4.2.2 Outcome Measures and Molecular Analysis
  • Histopathological Assessment:

    • Quantify infarct volume using computer-assisted planimetry with correction for edema.
    • Analyze neuronal survival in vulnerable regions (e.g., CA1 hippocampus, cortical layers III/V).
    • Assess apoptotic cell death using TUNEL staining or activated caspase-3 immunohistochemistry.
  • Molecular Mechanisms:

    • Analyze expression of neuroprotective proteins (HSP70, HIF-1α, Bcl-2) via Western blot or immunohistochemistry.
    • Examine inflammatory mediators (IL-1β, IL-6, TNF-α) using ELISA or multiplex assays.
    • Evaluate phosphorylation states of key signaling molecules (Akt, ERK, STAT) in neuroprotective pathways.
  • Functional Outcomes:

    • Employ standardized neurological deficit scores appropriate for the species.
    • Utilize behavioral testing batteries including motor function, sensory processing, and cognitive assessment.
    • For long-term studies, incorporate tests of spatial learning and memory (Morris water maze, radial arm maze) [6] [5].

Safety and Regulatory Considerations

Laboratory Safety Protocols

This compound presents specific safety challenges in research settings that require careful management. As a volatile anesthetic, this compound exposure risks include occupational exposure to researchers, potential for room contamination, and the need for specialized scavenging systems. Implement active scavenging systems that capture at least 90% of expired this compound, with regular monitoring of ambient air concentrations to ensure they remain below recommended exposure limits (2 ppm as an 8-hour time-weighted average). Laboratory personnel should undergo specific training in handling volatile anesthetics, including proper vaporizer use, detection of leaks, and emergency procedures.

The flammability risk associated with this compound, while reduced compared to earlier anesthetic ethers, remains a consideration particularly in environments with electrical equipment or ignition sources. Ensure all electrical connections used in proximity to this compound delivery systems are explosion-proof, and establish clear protocols for managing potential fires. Emergency equipment including appropriate fire extinguishers (Class C for electrical fires) and breathing apparatus should be readily accessible in laboratories utilizing this compound. These safety considerations necessitate that this compound research be conducted in appropriately equipped facilities with adequate ventilation, monitoring, and emergency response capabilities [1].

Animal Welfare and Ethical Considerations

Research utilizing this compound must address specific welfare implications related to its unique pharmacological properties. The potential for seizure induction at higher concentrations requires careful monitoring and established intervention protocols, including criteria for reducing concentration or administering rescue medications (e.g., benzodiazepines). Studies involving prolonged recovery periods should consider potential long-term effects of this compound-induced neurotoxicity, particularly in developing nervous systems.

Protocols must include humane endpoints specific to this compound's effects, such as maximum allowable duration of seizure-like activity, criteria for aborting experiments based on physiological instability, and plans for post-procedural care and pain management. Regulatory compliance requires approval by institutional animal care and use committees (IACUC or equivalent), with detailed justification for this compound selection over alternative anesthetics. Documentation should address concentration rationale, monitoring plans, and emergency procedures specific to this compound's proconvulsant potential [2] [3].

Emerging Research Directions and Conclusion

Future Research Applications

While this compound's clinical use continues to decline, several emerging research directions leverage its unique properties. Computational neuroscience applications utilize this compound-induced cortical dynamics to validate mean field models of large-scale neuronal activity, particularly regarding state transitions between normal activity, burst suppression, and seizure-like states. The reproducible, dose-dependent nature of this compound's electrophysiological effects provides valuable data for refining theoretical frameworks of cortical dynamics under pharmacological modulation.

Additional promising directions include investigation of metabolic coupling during states of oscillating neuronal activity, utilizing this compound's burst suppression pattern to study energy requirements during alternating active and quiescent states. The developmental neurotoxicity field employs this compound in comparative studies with newer agents to identify specific mechanisms underlying anesthetic-induced developmental apoptosis. Finally, this compound remains valuable in translational studies of perioperative seizure risk, particularly for investigating patient-specific factors that increase susceptibility to anesthetic-induced epileptiform activity [1] [2].

Conclusion

This compound continues to offer unique research value in neuroanesthesia studies despite its diminished clinical role. Its distinctive capacity to induce patterned epileptiform activity and its well-characterized effects on cortical dynamics make it particularly useful for investigating fundamental questions in neuronal excitability, network synchronization, and state transitions. The protocols outlined in this document provide standardized methodologies for leveraging this compound's specific properties while maintaining rigorous safety and ethical standards.

As neuroanesthesia research evolves, this compound serves as an important comparative tool for understanding the mechanisms of newer anesthetic agents and their differential effects on neuronal function. The continuing elucidation of this compound's molecular targets and network-level effects contributes to broader understanding of anesthetic action and consciousness itself. When employed with appropriate scientific justification and methodological rigor, this compound remains a valuable component of the neuroanesthesia research arsenal [1] [2] [3].

References

Comprehensive Occupational Safety Assessment and Exposure Control Protocols for Enflurane in Research and Healthcare Settings

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Enflurane and Occupational Exposure Concerns

This compound (2-chloro-1,1,2-trifluoroethyl difluoromethyl ether) is a halogenated inhalational anesthetic that was first approved for clinical use in the 1970s. While its clinical use has declined in many countries, it remains relevant in research environments and specific healthcare settings, creating potential occupational exposure risks for scientists, laboratory personnel, and healthcare workers. This compound is characterized by its clear, colorless appearance and mild, sweet odor, with a boiling point of 134°F (56.5°C) and relatively high vapor pressure of 175 mmHg at room temperature, contributing to its easy volatilization and inhalation hazard potential. [1] [2] [3]

Occupational exposure to this compound primarily occurs through inhalation of vapors during research procedures, anesthetic administration, or through contact with liquid forms in laboratory settings. The primary occupational health concerns center around its central nervous system effects, including dose-related depression, potential for triggering seizures in susceptible individuals, and possible reproductive toxicity concerns based on epidemiological studies of mixed anesthetic gases. This comprehensive assessment provides detailed application notes and experimental protocols for monitoring and controlling occupational exposure to this compound, specifically tailored for research and drug development professionals. [4] [5]

Chemical and Physical Properties

Table 1: Physical and chemical properties of this compound

Property Value Reference
CAS Number 13838-16-9 [1]
Molecular Formula C₃H₂ClF₅O [2]
Molecular Weight 184.49-184.5 g/mol [1] [2]
Boiling Point 134°F (56.5°C) [1] [3]
Vapor Pressure 175 mmHg [1]
Specific Gravity 1.52 at 77°F [1]
Vapor Density Not specified [1]
Odor Mild, sweet [1]
Physical State Clear, colorless liquid [1]
Blood:Gas Partition Coefficient 1.9 [3]
Oil:Gas Partition Coefficient 98 [3]
Minimum Alveolar Concentration (MAC) 1.68% [3]

This compound is a structural isomer of isoflurane and exhibits limited solubility in water, with more significant solubility in organic solvents. The compound is classified as noncombustible and shows no specific incompatibilities or reactivities reported in standard handling conditions. The relatively high vapor pressure contributes to significant evaporation at room temperature, creating potential inhalation hazards even without heating or agitation. Protein binding for this compound is approximately 97%, and it undergoes hepatic metabolism via CYP2E1 enzymes at a rate of 2-9%, producing fluoride ions and difluoromethoxy-difluoroacetic acid as primary metabolites. [2] [4] [3]

Occupational Exposure Limits

Table 2: Established occupational exposure limits for this compound

Organization Exposure Type Limit Reference
NIOSH REL (60-minute ceiling) 2 ppm (15.1 mg/m³) [4]
OSHA PEL (8-hour TWA) 2 ppm (15 mg/m³) [1]
ACGIH TLV-TWA 75 ppm (1979) [1]
CAL/OSHA PEL-TWA 75 ppm [1]

The NIOSH Recommended Exposure Limit (REL) of 2 ppm as a 60-minute ceiling value is specifically designated for waste anesthetic gas exposure. This limit was established based on concerns regarding central nervous system depression and potential effects on psychomotor performance. The conversion factor between ppm and mg/m³ is 1 ppm = 7.55 mg/m³ at standard temperature and pressure. The IDLH (Immediately Dangerous to Life or Health) value has not been established for this compound, but occupational health guidelines recommend maintaining exposures well below the REL given the compound's potential neurotoxic effects. [1] [4]

Recent analyses of admissible concentration values have suggested that the lowest observed adverse effect concentration (LOAEC) for deterioration in psychomotor test performance occurs at approximately 5-10% of the minimal anesthetic concentration (MAC), which translates to 6342-12,684 mg/m³. However, occupational health guidelines maintain much more conservative exposure limits to account for prolonged, repeated exposure scenarios and potential individual susceptibility factors. [5]

Health Hazards and Target Organs

Primary Health Effects
  • Central Nervous System Effects: this compound exposure causes dose-dependent depression of the central nervous system, progressing from analgesia and dizziness to surgical anesthesia and potentially respiratory depression at high concentrations. A particularly concerning property is this compound's ability to lower seizure threshold, making it potentially dangerous for individuals with epilepsy or seizure disorders. Occupational studies have demonstrated significant deterioration in psychomotor performance on tests such as the Simple Reaction Time Test among healthcare workers exposed to this compound. [4] [5] [3]

  • Cardiovascular Effects: Clinical studies have shown that this compound produces dose-related depression of myocardial contractility with associated decreases in myocardial oxygen consumption. The mechanism appears to involve binding to calcium channels in the cardiac sarcoplasmic reticulum, interfering with normal calcium signaling and cardiac muscle contraction. These effects are primarily concerns at anesthetic doses but may have implications for individuals with pre-existing cardiac conditions. [2] [3]

  • Hepatic and Renal Effects: Early reports of this compound-associated hepatotoxicity have not been consistently supported by subsequent research. Similarly, despite this compound's metabolism to fluoride ions, significant nephrotoxicity is considered unlikely due to the relatively low peak serum fluoride concentrations (approximately 15 μmol/L) achieved compared to known nephrotoxic agents like methoxyflurane. The biotransformation rate of 2-9% results in fluoride levels well below the typical nephrotoxic threshold of 50 μmol/L. [5] [3]

Reproductive and Developmental Concerns

Epidemiological studies have raised concerns about the effects of anesthetic gas mixtures on spontaneous abortion rates and congenital malformations in children of occupationally exposed workers. However, a critical limitation of these studies is that they generally evaluated mixed anesthetic exposures without specifically determining the concentration or contribution of individual agents like this compound. Consequently, the specific reproductive risks attributable solely to this compound exposure remain uncertain, and precautionary principles recommend minimizing exposure, particularly during pregnancy. [5]

Carcinogenicity and Genotoxicity

Comprehensive assessments of this compound's carcinogenic potential have yielded largely negative results. The International Agency for Research on Cancer (IARC) has classified this compound in Group 3 (not classifiable as to its carcinogenicity to humans), while ACGIH has designated it with a TLV-A4 classification (confirmed animal carcinogen with unknown relevance to humans). Standard mutagenicity testing has generally produced negative results, indicating low genotoxic potential. [1] [5]

Analytical Methods and Exposure Monitoring

Air Sampling and Analytical Protocols
5.1.1 OSHA Sampling Methods
  • Method OSHA 103: This fully validated method specifies sampling using Anasorb 747 (140/70 mg) sorbent tubes with recommended sampling volumes of 12 liters at flow rates of 0.05 L/min. Analysis is performed using gas chromatography with flame ionization detection (GC-FID), providing reliable quantification of this compound concentrations in occupational environments. [1]

  • Method OSHA 29: This alternative method utilizes CSC tubes (100/50 mg) with recommended sampling volumes of 10 liters at flow rates of 0.1 L/min. Analysis is similarly performed using GC-FID, offering a validated alternative for occupational exposure assessment. [1]

5.1.2 Direct Reading Instruments

For real-time monitoring and leak detection, infrared spectrophotometers such as the Miran 1A, 1B, and Miran 103 models can be configured for this compound detection with sensitivities of approximately 0.03 ppm at specific wavelengths (8.7-8.9 μm). These instruments provide immediate concentration readouts enabling rapid response to accidental releases or elevated exposure conditions. [1]

Quality Control Procedures
  • Calibration Standards: Prepare certified this compound standards in appropriate solvent systems, typically methanol or other volatile organic solvents, at concentrations spanning the expected exposure range (0.1-10 ppm). Generate multi-point calibration curves at the beginning of each analysis batch and after every ten samples. [1]

  • Field Blanks: Include at least three field blanks per sampling session by loading sorbent tubes in the sampling area without drawing air through them. These blanks identify potential contamination during transportation or handling. [1]

  • Storage Stability: Samples should be refrigerated during transport and analyzed within 30 days of collection when stored at -20°C, based on stability data for similar volatile organic compounds. [1]

Safety Protocols and Exposure Control Measures

Engineering Controls
  • Ventilation Systems: Install and maintain local exhaust ventilation systems such as laboratory hoods or canopy vents in areas where this compound is handled or stored. These systems should maintain a minimum face velocity of 100 feet per minute for chemical hoods and be subject to regular certification at least annually. [4] [5]

  • Gas Evacuation Systems: In anesthetic administration areas, use scavenging systems that capture waste gases directly at the source and route them away from the breathing zone. These systems should be inspected regularly for leaks or performance degradation. [5]

  • Monitoring Systems: Implement continuous area monitoring with infrared spectrophotometers or other appropriate detectors in locations with regular this compound use, with alarms set at 1 ppm (50% of the NIOSH REL). [1]

Personal Protective Equipment
  • Respiratory Protection: When engineering controls cannot maintain exposures below the REL, use NIOSH-approved respirators with organic vapor cartridges. For potential high-exposure scenarios such as spill response or system failures, use supplied-air respirators in pressure-demand mode. [4]

  • Eye Protection: Chemical splash goggles should be worn when handling liquid this compound to prevent eye contact and irritation. Regular prescription glasses are not sufficient protection against chemical splashes. [4]

  • Skin Protection: Wear appropriate chemical-resistant gloves (such as nitrile or butyl rubber) and laboratory coats or protective aprons when handling liquid this compound to prevent skin contact. Although dermal absorption is not the primary exposure route, liquid contact can cause irritation and contribute to overall exposure through evaporation. [4]

Storage and Handling Procedures
  • Storage Conditions: Store this compound in tightly sealed containers in cool, well-ventilated areas away from incompatible materials. Containers should be clearly labeled with contents and appropriate hazard warnings. [4]

  • Handling Procedures: Transfer liquid this compound only in well-ventilated areas or within laboratory hoods. Use closed systems whenever possible to minimize vapor release. Avoid generating mists or sprays during handling operations. [4] [5]

  • Spill Response: For liquid spills, evacuate non-essential personnel and increase ventilation in the affected area. Absorb spilled material with inert absorbents and place in sealed containers for proper disposal. Do not use combustible materials like sawdust for absorption. [4]

First Aid and Emergency Procedures

Exposure Response Protocols
  • Inhalation Exposure: Immediately move affected individuals to fresh air and administer 100% oxygen if breathing is difficult. Provide assisted ventilation if respiratory depression occurs and seek immediate medical attention. Monitor for central nervous system effects including dizziness, confusion, or seizures. [4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open to ensure complete irrigation. Seek medical evaluation if irritation persists after thorough flushing. [4]

  • Skin Contact: Remove contaminated clothing and wash affected skin areas thoroughly with soap and water. If irritation develops, seek medical attention for further evaluation and treatment. [4]

  • Ingestion: Although unlikely in occupational settings, if this compound is swallowed, do not induce vomiting. Seek immediate medical attention and provide supportive care based on symptoms. [4]

Medical Surveillance Recommendations

Implement comprehensive medical surveillance for workers with regular potential this compound exposure, including:

  • Pre-placement medical evaluations with emphasis on neurological, hepatic, and renal function
  • Annual neurological assessments evaluating psychomotor function and coordination
  • Periodic health questionnaires addressing symptoms such as dizziness, fatigue, or cognitive changes
  • For female workers, reproductive health considerations and counseling regarding exposure during pregnancy

Experimental Data and Research Applications

Molecular Mechanisms of Action

G This compound This compound GABA GABA This compound->GABA Potentiates Glycine Glycine This compound->Glycine Potentiates NMDA NMDA This compound->NMDA Inhibits nACh nACh This compound->nACh Inhibits Calcium Calcium This compound->Calcium Channel Inhibitor Effect Effect GABA->Effect Glycine->Effect NMDA->Effect nACh->Effect Calcium->Effect

Diagram 1: Molecular targets and neural effects of this compound

Research indicates that this compound exerts its anesthetic effects through multiple molecular targets in the nervous system. It acts as a positive allosteric modulator of GABAₐ and glycine receptors, enhancing inhibitory neurotransmission. Simultaneously, it functions as a negative allosteric modulator of excitatory receptors including NMDA, AMPA, kainate, and nicotinic acetylcholine receptors. Additionally, this compound inhibits voltage-dependent calcium channels in cardiac and neural tissues, contributing to its cardiopressant effects and aspects of anesthesia. This multi-target mechanism explains both the therapeutic effects and the potential neurotoxicity observed with occupational exposure. [2] [3]

Pharmacokinetic Properties

Table 3: Pharmacokinetic parameters of this compound

Parameter Value Reference
Blood:Gas Partition Coefficient 1.9 [3]
Oil:Gas Partition Coefficient 98 [3]
Protein Binding 97% [2]
Metabolism Hepatic (CYP2E1) 2-9% [2] [3]
Primary Metabolite Fluoride ions [2]
Route of Elimination Pulmonary (>90%) [2]

This compound exhibits intermediate solubility in blood, as indicated by its blood:gas partition coefficient of 1.9, which results in moderately rapid induction and recovery compared to other inhalational agents. The compound undergoes limited hepatic metabolism (2-9%) primarily via CYP2E1 enzymes, producing inorganic fluoride ions and difluoromethoxy-difluoroacetic acid as metabolites. The majority of administered this compound (≥90%) is eliminated unchanged through the lungs. The minimum alveolar concentration (MAC) of 1.68% indicates the concentration required to prevent movement in 50% of patients in response to surgical stimulation. [2] [3] [6]

Conclusion

This compound presents significant occupational health concerns primarily related to central nervous system effects, particularly its impact on psychomotor performance and potential to lower seizure threshold. The established NIOSH REL of 2 ppm as a 60-minute ceiling limit provides a clear exposure control target, though technological advances in monitoring and ventilation may enable even lower exposure levels in modern research and healthcare settings. The comprehensive safety program should integrate engineering controls, particularly adequate ventilation and gas scavenging systems, with appropriate personal protective equipment and worker training. Regular air monitoring using validated methods such as OSHA 103 or real-time infrared spectrophotometry ensures compliance with exposure limits and identifies potential control failures. Given the continuing research applications of this compound and its presence in some healthcare settings, maintaining vigilance regarding occupational exposure remains essential for protecting the health and safety of researchers, healthcare workers, and laboratory personnel.

References

Comprehensive Analytical Methods for Enflurane Detection Using Gas Chromatography: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Enflurane (2-chloro-1,1,2-trifluoroethyl difluoromethyl ether) is a halogenated volatile anesthetic that has been widely used in clinical practice. While its clinical use has declined in many Western countries, it remains an important compound for analytical toxicology, forensic investigation, and biomedical research. The accurate determination of this compound concentrations in biological specimens is essential for various applications, including forensic toxicology, therapeutic monitoring, occupational exposure assessment, and research on anesthetic mechanisms. Gas chromatography (GC) coupled with various detection systems has emerged as the primary analytical technique for this compound determination due to its volatility, thermal stability, and halogenated structure.

This application note provides a comprehensive overview of analytical methods for this compound detection using gas chromatography, with detailed protocols suitable for researchers, scientists, and drug development professionals. The methods covered include gas chromatography-mass spectrometry (GC-MS), GC with flame ionization detection (GC-FID), and related techniques, with validation parameters according to scientific standards. The protocols have been optimized for various biological matrices, including blood, urine, brain tissue, and other organs.

Analytical Principles and Instrumentation

Fundamental Separation Principles

The analysis of this compound and related volatile anesthetics by gas chromatography leverages their inherent volatility and thermal stability. This compound is particularly suitable for GC analysis due to its low boiling point and relative chemical stability at elevated temperatures. The separation of this compound from other volatile compounds and biological matrix components is typically achieved using non-polar or weakly polar stationary phases with high separation efficiency for low molecular weight compounds.

  • Stationary Phase Selection: Fused silica capillary columns with dimethylpolysiloxane or phenyl-dimethylpolysiloxane stationary phases are commonly employed. The ZB-624 column (30 m, 0.32 mm ID, 1.80 µm film thickness) has been successfully used for sevoflurane separation and is applicable to this compound [1]. Gas-Pro capillary columns with solid stationary phases (GSC) offer high surface area and are particularly effective for separating this compound from its structural isomer isoflurane, which have very similar physicochemical properties [2].

  • Carrier Gas and Flow Rates: Helium is typically used as the carrier gas with flow rates optimized between 1.32-1.52 mL/min for capillary columns [1]. These conditions provide optimal efficiency for the separation of this compound from potential interferents in biological matrices.

Detection Systems

Multiple detection systems have been successfully applied to this compound analysis, each offering different advantages in terms of sensitivity, selectivity, and applicability:

  • Flame Ionization Detection (FID): GC-FID provides universal detection of organic compounds with excellent sensitivity and linearity. It is particularly valuable for methods where the focus is solely on this compound determination without need for structural confirmation [1].

  • Mass Spectrometric Detection (MS): GC-MS offers superior specificity through characteristic fragmentation patterns and selected ion monitoring (SIM). This is especially important for forensic applications where unambiguous compound identification is required [3] [4] [5]. The MS detection enables definitive confirmation of this compound identity in complex biological matrices.

  • Alternative Techniques: While not covered in detail here, infrared spectroscopy (ATR-FTIR) has been explored for quantitative determination of volatile anesthetics, though it is generally less sensitive and specific than GC-based methods [6].

Table 1: Comparison of Detection Systems for this compound Analysis

Detection System Advantages Limitations Limit of Detection Linear Range
GC-FID Robust, cost-effective, wide linear range, minimal maintenance Limited specificity, potential co-elution issues ~1.0 μg/mL or μg/g [1] 1.0-304.0 μg/mL [1]
GC-MS (Full Scan) Definitive identification, library searchable Less sensitive than SIM 200-300 ng/0.25 g tissue [3] 1-100 μg/0.25 g [3]
GC-MS (SIM) High sensitivity, excellent selectivity Targeted analysis only 0.12 nmol/mL for similar anesthetics [4] 0.12-12 nmol/mL [4]

Sample Preparation and Handling

Headspace Sampling Technique

Static headspace sampling is the preferred technique for this compound analysis in biological matrices due to its simplicity, cleanliness, and minimal sample preparation. This approach involves sampling the vapor phase above the liquid or tissue sample after equilibrium has been established, effectively preventing non-volatile matrix components from entering the chromatographic system.

  • Sample Vials: Use PTFE-silicone septa and airtight headspace vials to prevent volatile loss. The vial size should be appropriate to the sample volume (typically 10-20 mL vials for 1-5 mL samples) [7].

  • Equilibration Conditions: Samples should be equilibrated at 60-80°C for 15-30 minutes with occasional shaking to enhance partitioning into the headspace. The exact conditions should be optimized for each matrix type [3] [2].

  • Injection Volume: Typically 1 mL of headspace gas is injected into the GC system using gas-tight syringes or automated headspace samplers [3]. Automated systems provide better reproducibility due to controlled pressurization and transfer.

Internal Standard Selection

The use of an appropriate internal standard is critical for accurate quantification in GC analysis, compensating for variations in sample volume, injection technique, and matrix effects.

  • 1,4-Dioxane has been successfully employed as an internal standard for this compound determination in human tissues, showing excellent chromatographic behavior and no interference from biological matrices [3].

  • This compound as IS: Interestingly, this compound itself has been proposed as an internal standard for monitoring other halogenated volatile anesthetics (isoflurane, sevoflurane, halothane) in occupational exposure assessment, particularly because it is no longer used clinically in many Western countries and thus unlikely to be present as a contaminant [8] [7].

  • Alternative IS: Halothane has been used as an internal standard for the simultaneous determination of isoflurane and this compound in mouse brain tissues, providing good chromatographic separation and similar physicochemical properties [2]. Xenon gas has also been proposed for inhalational anesthetics in forensic samples due to its stability and inactivity [4].

The following workflow diagram illustrates the major steps in sample preparation and analysis:

G SampleCollection Sample Collection Homogenization Tissue Homogenization SampleCollection->Homogenization Tissue Samples InternalStandard Add Internal Standard SampleCollection->InternalStandard Liquid Samples Homogenization->InternalStandard HeadspaceVial Transfer to Headspace Vial InternalStandard->HeadspaceVial Equilibration Thermal Equilibration (60-80°C, 15-30 min) HeadspaceVial->Equilibration HSInjection Headspace Gas Injection Equilibration->HSInjection GCAnalysis GC Analysis HSInjection->GCAnalysis DataProcessing Data Processing & Quantification GCAnalysis->DataProcessing

Detailed Experimental Protocols

GC-MS Protocol for this compound in Human Tissues

This protocol describes a simple, rapid, and reliable method for determining this compound levels in human tissues using gas chromatography and gas chromatography-mass spectrometry, as adapted from Ise et al. [3].

4.1.1 Reagents and Materials
  • Primary Standard: this compound (USP grade, ≥99% purity)
  • Internal Standard: 1,4-Dioxane (analytical grade)
  • Solvents: High-purity water, dimethyl sulfoxide (DMSO)
  • Reference Standards: Drug-free human tissues for calibration standards
4.1.2 Sample Preparation Procedure
  • Tissue Homogenization: Precisely weigh 0.25 g of tissue and homogenize in an appropriate volume of saline solution (approximately 1:2 w/v ratio).

  • Internal Standard Addition: Add 1,4-dioxane as internal standard to achieve a final concentration of 10-20 μg/mL in the sample.

  • Headspace Vial Preparation: Transfer the homogenized sample to a 10 mL headspace vial, seal immediately with PTFE-lined silicone septum, and cap securely.

4.1.3 Instrumental Parameters
  • GC System: Agilent 6890 GC System with headspace autosampler
  • Column: ZB-624 capillary column (30 m × 0.32 mm ID, 1.8 μm film thickness)
  • Temperature Program: Initial 40°C (hold 5 min), ramp 15°C/min to 120°C (hold 2 min)
  • Carrier Gas: Helium, constant flow 1.5 mL/min
  • Injection: Split mode (10:1), injection volume 1 mL headspace gas
  • MS Detection: Electron impact ionization (70 eV), SIM mode m/z 117, 99, 67 for this compound
GC-MS Protocol for Volatile Anesthetics in Biological Specimens

This protocol describes the determination of multiple volatile anesthetics (halothane, this compound, isoflurane, and sevoflurane) in biological specimens using pulse-heating GC-MS, based on the method by Maruyama et al. [5].

4.2.1 Sample Preparation
  • Sample Volume: Use 3 μL of plasma or blood samples directly for analysis.
  • Standard Preparation: Prepare working standards in drug-free matrix covering concentration range 0.1-100 μg/mL.
  • Pulse-Heating Injection: Utilize specialized pulse-heating injector for direct introduction of micro-volume samples.
4.2.2 Instrumental Parameters
  • GC-MS System: Shimadzu GC-MS-QP2010 with pulse-heating injector
  • Column: DB-624 capillary column (30 m × 0.25 mm ID, 1.4 μm film thickness)
  • Temperature Program: 40°C (hold 3 min) to 120°C at 10°C/min, then to 220°C at 20°C/min
  • Ion Source Temperature: 200°C
  • Interface Temperature: 230°C
  • Detection: Selected Ion Monitoring (SIM) for specific ions

Table 2: MS-SIM Parameters for Volatile Anesthetics

Compound Primary Target Ion (m/z) Qualifier Ions (m/z) Retention Time (min)
This compound 117 99, 67, 51 5.71 [2]
Isoflurane 117 99, 67, 51 5.52 [2]
Halothane 117 99, 67, 51 5.14 [2]
Sevoflurane 131 113, 101, 69 ~4.2 [1]

Quantitative Analysis and Method Validation

Calibration and Linear Range

The quantitative analysis of this compound in biological specimens requires establishment of a calibration curve using spiked matrix samples. The internal standard method is preferred for its superior accuracy and precision compared to external standardization.

  • Linear Range: The calibration curves for this compound in human tissues were linear in the concentration range of 1-100 μg/0.25 g (equivalent to 4-400 μg/g) [3]. For biological fluids, the validated range is typically 1.0-304.0 μg/mL [1].

  • Linearity Performance: Calibration curves typically demonstrate excellent linearity with correlation coefficients (r²) of ≥0.999 for GC-FID methods and ≥0.9991 for GC-MS methods [7] [1].

Sensitivity and Detection Limits

The sensitivity of this compound determination depends on the detection system, sample matrix, and sample preparation technique.

  • Lower Limit of Detection (LOD): GC-MS methods offer LODs of 200-300 ng/0.25 g in human tissues [3], while GC-FID methods typically achieve LODs of approximately 1.0 μg/mL or μg/g [1].

  • Lower Limit of Quantification (LLOQ): The LLOQ for this compound in biological specimens is typically 1.0 μg/mL or μg/g for GC-FID methods [1]. For GC-MS methods, the LLOQ can be as low as 0.12 nmol/mL (approximately 0.025 μg/mL) for similar inhalational anesthetics [4].

Precision and Accuracy

Method validation for this compound analysis includes assessment of precision (repeatability) and accuracy (deviation from true value).

  • Intra-day Precision: The coefficient of variation (CV) for this compound determination in human tissues ranged from 3.4-13.4% at concentrations of 1 and 20 μg/0.25 g [3].

  • Inter-day Precision: For GC-MS methods with this compound as internal standard, inter-day accuracy was improved, with CV values ≤15% at all quality control concentrations across different matrices [1].

  • Accuracy: The accuracy of this compound determination, expressed as percentage deviation from nominal concentration, is typically within ±15% of the true value across the validated concentration range [1].

Table 3: Method Validation Parameters for this compound Analysis

Validation Parameter Human Tissue (GC-MS) [3] Biological Fluids (GC-FID) [1] Mouse Brain (GC-MS) [2]
Linear Range 1-100 μg/0.25 g 1.0-304.0 μg/mL Not specified
LOD 200-300 ng/0.25 g ~0.3 μg/mL (estimated) Not specified
LLOQ Not specified 1.0 μg/mL Not specified
Precision (CV%) 3.4-13.4% ≤15% Not specified
Recovery Not specified Not specified 76%

Applications in Research and Forensic Science

Forensic Toxicology

The analysis of this compound in biological specimens has important applications in forensic toxicology, particularly in cases of sudden death during anesthesia, occupational exposure assessment, and substance abuse investigations.

  • Postmortem Analysis: The GC-MS method has been successfully applied to determine this compound in tissues from an autopsied individual who died suddenly during extirpation of a malignant tumor [3]. The method enabled quantification of this compound in various tissues, providing crucial information for forensic investigation.

  • Occupational Exposure: Headspace GC-MS methods have been developed for biological monitoring of occupational exposure to volatile anesthetics in operating theatre personnel [8] [7]. These methods can detect urinary this compound concentrations as low as 0.6 μg/L, enabling assessment of workplace safety and compliance with exposure limits [7].

Neuroscience Research

This compound remains a valuable tool in neuroscience research, particularly in studies investigating the mechanisms of anesthetic action and neuronal dynamics under anesthesia.

  • Brain Distribution Studies: GC-MS methods have been employed to determine this compound concentrations in mouse brain tissues for research on the molecular actions of general anesthetics [2]. These studies help establish correlations between brain concentrations and pharmacological effects.

  • Neurophysiological Effects: Research has shown that high concentrations of this compound induce characteristic electroencephalogram patterns consisting of periods of suppression alternating with large short paroxysmal epileptiform discharges (PEDs) [9]. Analytical methods for this compound determination enable precise correlation between tissue concentrations and neurophysiological effects.

Method Comparison and Cross-Validation

Comparative studies have demonstrated good correlation between different analytical methods for this compound determination:

  • Pulse-Heating vs. Headspace GC-MS: A study comparing pulse-heating GC-MS with conventional headspace methods for analysis of volatile anesthetics in clinical blood specimens showed reasonable correlation coefficients of 0.914 for this compound [5].

  • Multi-analyte Methods: Several methods have been developed for simultaneous determination of multiple volatile anesthetics, including this compound, isoflurane, halothane, and sevoflurane [2] [5]. These multi-analyte methods improve laboratory efficiency in forensic and research settings.

Troubleshooting and Technical Considerations

Common Analytical Issues and Solutions
  • Peak Tailing: Can result from active sites in the chromatographic system. Solution: Use high-quality deactivated liners and ensure proper column conditioning.
  • Carryover Between Samples: May occur with high concentration samples. Solution: Implement adequate needle purge times and consider additional bake-out cycles in the method.
  • Decreasing Response: Could indicate degradation of the analytical column or loss of stationary phase. Solution: Regularly monitor system performance with quality control samples and trim or replace the column as needed.
Matrix Effects and Interferences
  • Matrix-Specific Calibration: Use matrix-matched calibration standards to compensate for potential matrix effects. For tissue analysis, prepare standards in drug-free tissue homogenate [3].
  • Interference Check: Regularly analyze blank matrix samples to monitor for potential interferences from other volatile compounds, particularly in forensic casework.
  • Selectivity Verification: For GC-MS methods, use multiple qualifier ions with appropriate ion ratios to confirm this compound identity and detect potential co-eluting interferences [2].

Conclusion

Gas chromatography, particularly when coupled with mass spectrometric or flame ionization detection, provides robust, sensitive, and specific methods for the determination of this compound in various biological matrices. The headspace sampling technique offers distinct advantages for volatile compounds like this compound, minimizing matrix effects and extending instrument lifetime. The protocols outlined in this application note have been validated according to scientific standards and demonstrate excellent performance characteristics for precision, accuracy, and sensitivity.

The applications of these analytical methods span forensic toxicology, occupational health, and neuroscience research, enabling investigators to accurately quantify this compound concentrations in complex biological samples. As research on the mechanisms of anesthetic action continues to evolve, these reliable analytical methods will remain essential tools for generating high-quality data and advancing scientific understanding of volatile anesthetics.

References

Comprehensive Application Notes and Protocols for Enflurane in Resource-Limited Research Settings

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scope

Enflurane remains a valuable tool in specific research contexts despite its declining clinical use in developed countries. These application notes provide comprehensive protocols for utilizing this compound in resource-limited research settings where access to newer inhalation agents may be constrained. Originally introduced as a halogenated ether anesthetic, this compound offers predictable pharmacokinetics and well-characterized effects that make it suitable for various experimental applications. This document specifically addresses the needs of researchers and scientists working in environments with limited access to advanced anesthetic delivery systems or newer pharmaceutical agents.

The primary objectives of these application notes are to: (1) establish standardized experimental methodologies for this compound administration in research settings; (2) outline safety protocols for handling and storage; (3) provide dosing guidelines across common research models; and (4) detail monitoring procedures to ensure experimental validity and ethical compliance. With the global inhalational anesthesia drugs market projected to reach $1549.5 million by 2025, understanding the applications of established agents like this compound remains relevant for the research community [1]. These protocols emphasize both the utilitarian value and the limitations of this compound in contemporary research contexts.

Current Applications and Research Relevance

Contemporary Research Applications

This compound maintains relevance in specific research domains, particularly where cost constraints and equipment compatibility dictate anesthetic selection. The following table summarizes the primary research applications documented in current literature:

Table: Current Research Applications of this compound

Application Area Specific Research Context Key Advantages Documented Limitations
Neuroscience Research Study of epileptiform activity and seizure thresholds [2] Reliable induction of epileptiform patterns at higher concentrations Not suitable for long-term neurological outcome studies due to neurotoxicity concerns
Comparative Anesthesia Studies Pharmacokinetic comparisons with newer agents [2] Well-established pharmacokinetic profile serves as reference standard Limited relevance to clinical translation due to declining clinical use
Physiological Research Cardiorespiratory effects under anesthetic conditions [2] Stable hemodynamic profile at appropriate concentrations Myocardial depression at higher doses limits dosing range
Resource-Limited Settings Surgical anesthesia where newer agents unavailable [3] Cost-effectiveness and compatibility with older anesthesia equipment Requires strict safety protocols due to potential toxicity concerns
Comparison with Contemporary Alternatives

Understanding this compound's position relative to other anesthetic agents helps researchers make informed decisions about its appropriate application. The research landscape has increasingly shifted toward newer inhalational agents with improved safety profiles, though these may be unavailable in resource-constrained settings.

  • Sevoflurane Dominance: Contemporary research has largely adopted sevoflurane as the dominant inhalational anesthetic due to its superior pharmacological properties, including rapid onset and offset and reduced airway irritation [4]. The research focus on sevoflurane has revealed complex neurotoxic effects, including ferroptosis pathway activation, calcium homeostasis disruption, and neuroinflammatory responses [4]. These findings have raised important considerations for developmental neuroscience research using any inhalational anesthetic.

  • Isoflurane Applications: Isoflurane remains widely used in research settings, with recent studies examining its effects on mitochondrial DNA levels and systemic inflammatory responses [5]. Research demonstrates that isoflurane anesthesia results in significantly higher plasma mitochondrial DNA levels compared to propofol at multiple time points, suggesting greater activation of inflammatory mechanisms [5].

  • Emerging Intravenous Alternatives: For research settings where inhalational anesthesia is impractical, alfaxalone has emerged as a promising total intravenous anesthesia (TIVA) option. Recent studies in rabbit models demonstrate that alfaxalone-based protocols provide comparable anesthetic depth to isoflurane, though with more significant respiratory depression requiring careful monitoring [6].

Table: Comparative Analysis of Anesthetic Agents in Research Applications

Agent Blood-Gas Solubility Metabolism Percentage Research Advantages Research Limitations
This compound 1.9 [2] 5-9% [2] Cost-effective, compatible with older equipment, well-characterized Potential neurotoxicity, enzyme induction, rare renal toxicity
Sevoflurane 0.63 [7] 2-5% [7] Rapid induction/recovery, minimal airway irritation, contemporary relevance Complex neurotoxic pathways, higher cost in resource-limited settings
Isoflurane 1.4 [2] 0.2% [2] Minimal metabolism, stable hemodynamic profile in research models Airway irritability potentially confounding respiratory studies
Alfaxalone N/A (IV agent) Extensive hepatic No specialized equipment needed, useful in non-intubated models Respiratory depression requiring intensive monitoring [6]

Safety and Regulatory Considerations

Neurotoxicity and Safety Profiling

The potential neurotoxicity of this compound requires careful consideration in research design. Unlike newer agents like sevoflurane, where ferroptosis pathway activation and calcium homeostasis disruption have been meticulously characterized [4], the specific mechanisms of this compound neurotoxicity are less comprehensively documented in recent literature. However, established knowledge indicates that this compound, unlike other modern agents, may induce epileptiform activity on electroencephalography (EEG), particularly at higher concentrations [2]. This characteristic necessitates stringent neurological monitoring in research protocols and potentially limits its application in neurodevelopmental studies.

Recent research on sevoflurane has revealed that inhalational anesthetics can activate multiple neurotoxic mechanisms including endoplasmic reticulum stress, BDNF signaling abnormalities, and neuroinflammatory responses [4]. While this compound-specific data in these pathways is limited, the shared mechanisms among halogenated ether anesthetics suggest potential similarities. Researchers should implement comprehensive safety monitoring when using this compound, particularly in studies involving developing nervous systems or prolonged anesthetic exposures.

Handling and Storage Protocols

Proper handling of this compound is essential for researcher safety and experimental consistency. The following protocols should be strictly observed:

  • Storage Conditions: this compound should be stored in amber glass containers at controlled room temperature (approximately 14-25°C) to maintain stability. The container should feature polyethylene caps to ensure proper sealing [7].
  • Vaporizer Requirements: Use calibrated vaporizers specifically designed for this compound administration. These vaporizers must be regularly serviced and certified for accuracy, as improper concentration delivery can compromise experimental outcomes and subject safety.
  • Scavenging Systems: Implement active waste-gas scavenging systems to prevent laboratory exposure. Research indicates that occupational exposure to inhalational anesthetics may have cumulative effects, making proper ventilation imperative [3].
  • Stability Monitoring: Regularly inspect this compound containers for discoloration or particulate matter, which may indicate degradation. While sevoflurane has documented stability when stored in amber bottles with polyethylene caps at 14°C for one year [7], similar precautions apply to this compound.
Regulatory and Compliance Considerations

Research using this compound must adhere to regulatory guidelines governing anesthetic use in experimental settings. The stringent regulatory approvals required for newer anesthetic agents [1] may be less burdensome for established agents like this compound, but institutional animal care and use committees (IACUC) or equivalent ethics boards typically require comprehensive justification for its selection over newer alternatives with improved safety profiles.

Documentation should include: (1) rationale for this compound selection specific to research objectives; (2) detailed safety monitoring protocols; (3) procedures for handling potential adverse events; and (4) waste management procedures for unused anesthetic and scavenged gases. In resource-limited settings where newer agents may be unavailable, regulatory submissions should explicitly acknowledge this constraint and demonstrate how the proposed protocols mitigate known risks associated with this compound.

Basic Research Methodology

Experimental Setup and Equipment Specifications

Proper equipment configuration is essential for valid and reproducible research outcomes with this compound. The following components constitute a standard research setup:

  • Anesthesia Chamber/Circuit: Use precision-engineered induction chambers or breathing circuits with minimal dead space. For intubated models, employ cuffed endotracheal tubes to prevent leakage and ensure accurate dosage delivery.
  • Vaporizer System: Calibrated this compound-specific vaporizers are mandatory for accurate concentration delivery. These should be regularly maintained and certified, with documented calibration records maintained for research quality assurance.
  • Gas Scavenging: Implement active scavenging systems connected to the experimental apparatus exhaust. These should maintain negative pressure within the system to prevent laboratory contamination.
  • Monitoring Equipment: Standard monitoring should include respiratory rate, oxygen saturation, heart rate, and temperature [6]. For recovery studies, implement continuous monitoring until complete recovery of righting reflex and normal locomotor activity.

Table: Equipment Specifications for this compound Research

Equipment Type Specification Requirements Calibration Frequency Quality Control Measures
Vaporizer This compound-specific, concentration range 0.5-5% Every 6 months or after 100 hours of use Cross-reference with gas analyzer, document drift corrections
Induction Chamber Transparent material, secure seals, gas ports for inflow/outflow Before each study series Leak testing with positive pressure, CO2 clearance validation
Monitoring Devices ECG, pulse oximetry, temperature maintenance system According to manufacturer specifications Daily calibration checks against reference standards
Scavenging System Active charcoal canisters or interface with building ventilation Monthly for charcoal systems Pressure gradient verification, saturation monitoring for charcoal
Dosing and Administration Protocols

Precise dosing is critical for experimental consistency and subject safety. The following protocols provide guidance for this compound administration in research settings:

  • Induction Phase: For laboratory rodents, induce anesthesia with 3-4% this compound in oxygen or medical air at a flow rate of 1-2 L/min [3]. For larger species, including rabbits and non-human primates, similar concentrations are effective, though premedication with sedatives or analgesics may be indicated to reduce stress and stabilize cardiovascular parameters.
  • Maintenance Phase: Once surgical plane anesthesia is achieved (as indicated by absence of response to tail clamp or similar nociceptive stimuli), reduce this compound concentration to 1.5-2.5% [3] [2]. Maintenance requirements may vary based on species, age, and concurrent medications.
  • Supportive Care: During maintenance anesthesia, provide thermal support via heating pads or circulating warm water systems to maintain normothermia. Ophthalmic ointment should be applied to prevent corneal drying, and positioning should avoid pressure points that could cause tissue injury.
  • Recovery Phase: Discontinue this compound administration while maintaining oxygen delivery for at least 5 minutes. Monitor subjects continuously until complete recovery of righting reflex and normal ambulation. Post-anesthesia analgesia should be provided as indicated by the experimental protocol.
Physiological Monitoring and Data Collection

Comprehensive physiological monitoring ensures subject stability and generates consistent, interpretable research data. Implement the following monitoring protocol based on established research methodologies [6]:

  • Cardiovascular Parameters: Monitor heart rate and mean arterial pressure every 5 minutes throughout the procedure. This compound typically produces stable cardiac rhythm despite moderate myocardial depression at higher concentrations [2].
  • Respiratory Parameters: Track respiratory rate, end-tidal CO2 (if available), and oxygen saturation. As documented with alfaxalone anesthesia [6], respiratory depression is common with many anesthetic agents, and this compound may produce dose-dependent respiratory effects.
  • Anesthetic Depth Assessment: Regularly evaluate anesthetic depth using tail clamp response (or equivalent nociceptive stimulus) every 15 minutes. Maintain surgical plane anesthesia defined as absence of purposeful movement in response to stimulus.
  • Metabolic Monitoring: For prolonged procedures, monitor blood glucose and body temperature every 30 minutes. Implement fluid support (lactated Ringer's solution at 5 mL/kg/hr) for procedures exceeding 30 minutes [6].

Advanced Research Applications

Neurotoxicity Research Protocols

The neurotoxic potential of this compound represents both a research constraint and an opportunity for mechanistic investigation. While recent literature has more comprehensively detailed sevoflurane's neurotoxic profiles [4], established knowledge indicates this compound's potential to induce epileptiform activity [2]. The following protocol outlines a systematic approach to investigating this compound's neurological effects:

  • Experimental Models: Utilize postnatal day 6-8 rodent models for developmental neurotoxicity studies, as this period corresponds to rapid synaptogenesis and heightened vulnerability. For aged brain studies, 18-month old models more accurately reflect aging nervous system susceptibility [4].
  • Exposure Parameters: Administer 3% this compound for 2 hours daily over 3 consecutive days to model repeated exposure paradigms. Include control groups receiving carrier gas only and positive controls with known neurotoxic agents when feasible.
  • Molecular Endpoints: Analyze ferroptosis markers (transferrin receptor, glutathione peroxidase), apoptotic indicators (caspase-3 activation), and neuroinflammatory mediators (IL-1β, IL-6) [4]. Though these pathways have been specifically documented for sevoflurane, they represent conserved mechanisms likely relevant to this compound neurotoxicity.
  • Functional Assessments: Implement behavioral testing at appropriate post-exposure intervals, including Morris water maze for spatial learning and memory, open field testing for anxiety-like behavior, and fear conditioning for associative learning.

The following diagram illustrates the experimental workflow for neurotoxicity assessment:

G cluster_exposure This compound Exposure Protocol cluster_analysis Endpoint Assessment Start Study Population (Postnatal Day 6-8 Rodents) A 3% this compound Start->A B 2 Hours Duration A->B C 3 Consecutive Days B->C D Molecular Analysis C->D 24h Post-Exposure E Histopathological Evaluation C->E 24h Post-Exposure F Behavioral Testing C->F 4-6 Weeks Post-Exposure Results Neurotoxicity Assessment D->Results E->Results F->Results

Pharmacological Research Applications

This compound serves as a valuable comparator in pharmacological studies evaluating anesthetic mechanisms and effects. The well-characterized pharmacokinetic profile of this compound provides a reference point for investigating newer agents [2]. The following protocol details its application in comparative pharmacology research:

  • Pharmacokinetic Studies: Utilize gas chromatography to measure blood and tissue concentrations at serial time points following administration. Calculate key parameters including time to peak concentration, elimination half-life, and context-sensitive decrement times.
  • Receptor Binding Assays: Investigate interactions with GABAA receptors, NMDA receptors, and two-pore domain potassium channels using radioligand binding techniques. Compare this compound's binding profile with contemporary agents.
  • Metabolic Studies: Characterize hepatic metabolism using microsomal preparations and identify specific cytochrome P450 isoforms responsible for this compound biotransformation. Monitor fluoride ion release as a potential marker of metabolic toxicity [2].

The diagram below illustrates the key metabolic pathways and potential toxicity mechanisms:

G cluster_metabolism Hepatic Metabolism This compound This compound Administration CYP Cytochrome P450 2E1 Metabolism This compound->CYP Metabolites Metabolite Formation (Inorganic Fluoride) CYP->Metabolites Excretion Renal Excretion Metabolites->Excretion Neuro Potential Neurotoxicity Mechanisms Metabolites->Neuro Possible Linkage Risk Risk Assessment (Fluoride Nephrotoxicity) Excretion->Risk subcluster_neurotoxicity subcluster_neurotoxicity Calcium Calcium Homeostasis Disruption Inflammation Neuroinflammatory Response

Resource-Limited Research Adaptations

In settings with constrained access to advanced equipment or newer pharmacological agents, this compound represents a viable alternative when protocols are appropriately adapted. Research indicates that this compound remains particularly relevant in hospitals with limited access to newer inhalation agents where cost-effectiveness and availability make it a practical choice [3]. The following adaptations maximize research validity under resource constraints:

  • Equipment Alternatives: When precision vaporizers are unavailable, calculated liquid injection methods into sealed induction chambers can provide approximate dosing. However, this method requires validation with gas concentration monitoring when feasible.
  • Monitoring Improvisation: In absence of electronic monitoring equipment, implement manual assessment of respiratory rate and quality, palpation of peripheral pulses for cardiovascular status, and regular assessment of reflex responses to determine anesthetic depth.
  • Dosing Conservation: Utilize low-flow anesthesia systems (0.5-1 L/min) when using rebreathing circuits to minimize agent consumption. Proper sealing of breathing circuits prevents waste and maintains accurate dosing.

Conclusion and Future Directions

This compound remains a practically useful agent in specific research contexts, particularly in resource-limited settings and for specialized investigations of anesthetic mechanisms. Its well-characterized pharmacokinetics, compatibility with older equipment, and cost-effectiveness constitute compelling advantages in constrained research environments. However, the neurotoxicity concerns and availability of agents with superior safety profiles increasingly limit its application in contemporary investigational contexts.

Future research applications of this compound will likely focus on comparative pharmacology and historical reference standards rather than as a first-choice agent for outcome studies. The documented market trends showing dominance of sevoflurane and desflurane in clinical practice [1] inevitably influence their preferential use in research settings. Nevertheless, for researchers working with limited resources or investigating specific questions related to epileptogenesis or anesthetic metabolism, this compound remains a viable option when appropriate safety protocols are implemented.

The ongoing development of total intravenous anesthesia protocols using agents like alfaxalone [6] provides alternative approaches for resource-limited settings where inhalational equipment is unavailable. Additionally, research into the organ protective effects of contemporary inhalational agents [7] offers insights that may inform protective strategies when using older agents like this compound. As the research landscape evolves, this compound will likely occupy an increasingly specialized niche while maintaining utility in settings where practical constraints dictate anesthetic selection.

References

managing enflurane induced seizure activity in research

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Enflurane-Induced Seizure Activity

Q: What is the neurophysiological basis for this compound-induced seizures? this compound can induce a characteristic pattern on electroencephalogram (EEG) consisting of Paroxysmal Epileptiform Discharges (PEDs). These are sudden, synchronous, short-lived neuronal depolarizations within a localized cerebral cortex area [1].

The mechanism is not fully established but involves a complex interaction between inhibitory and excitatory pathways in the brain [1] [2]:

  • Prolonged Inhibition: A key factor is the prolongation of the decay time constant of the Inhibitory Post-Synaptic Potential (IPSP) [1]. This creates a "lag" in inhibitory circuits that can destabilize cortical activity.
  • GABA and Glycine Receptors: this compound binds to and potentiates GABA_A and glycine receptors, producing depressant effects. However, this altered inhibition can paradoxically lead to hypersynchronous firing [1] [2].
  • Modulation of Excitation: The amplitude of the Excitatory Post-Synaptic Potential (EPSP) is also modulated in an activity-dependent manner, which is necessary for the burst suppression pattern seen at high concentrations [1].

The diagram below illustrates this proposed mechanism:

mechanism cluster_receptors Molecular Targets This compound This compound GABAA GABAA Receptor (Potentiation) This compound->GABAA Glycine Glycine Receptor (Potentiation) This compound->Glycine CaChannel Voltage-Gated Ca2+ Channel (Inhibition) This compound->CaChannel IPSC Prolonged Inhibitory Post-Synaptic Current (IPSC) CorticalInstability Cortical Circuit Instability IPSC->CorticalInstability  Leads to PEDs Paroxysmal Epileptiform Discharges (PEDs) CorticalInstability->PEDs  Manifests as GABAA->IPSC  Alters Glycine->IPSC  Alters

Experimental Observations & Data

Q: What are the characteristic electrophysiological changes at different this compound concentrations? The following data, derived from rat experiments using a 64-electrode array in the visual cortex, shows a clear concentration-dependent effect [1].

Minimum Alveolar Concentration (MAC) EEG / Local Field Potential (LFP) Pattern Mean Multiunit Spike Activity (spikes/sec) Spike Synchrony with PEDs
0.5 MAC Background slowing, increasing amplitude 2.54/s Not prevalent
1.0 MAC Appearance of PEDs within background EEG Data not specified in source Data not specified in source
>1.5 MAC Burst Suppression: PEDs interspersed with periods of electrical silence Decreased significantly Majority of spikes become synchronous
2.0 MAC Prominent burst suppression pattern 0.19/s Highly synchronous

Q: Is there a standard protocol for recording this compound-induced seizures in an animal model? Here is a detailed methodology from the literature for obtaining the quantitative data above [1].

Experimental Workflow for Recording Seizure Activity

workflow A Animal Preparation (Adult male Sprague-Dawley rats) B Surgical Anesthesia (Desflurane, for rapid emergence) A->B C Tracheostomy & Mechanical Ventilation B->C D Craniotomy & Electrode Array Insertion (Visual Cortex) C->D E Switch to this compound & Stabilization (15 min) D->E F LFP & MUA Recording (0.5, 1.0, 1.5, 2.0 MAC) E->F G Data Analysis (Spike sorting, rate, synchrony) F->G

Detailed Protocol Steps:

  • Animal Preparation & Surgery: Use adult male Sprague-Dawley rats (270-330 g). Induce surgical anesthesia with desflurane (chosen for rapid emergence to avoid pre-exposure to this compound's effects). Perform a tracheostomy and administer a muscle paralytic (e.g., gallamine). Mechanically ventilate with oxygen-enriched air. Monitor vital signs and gases (O₂, CO₂, anesthetic)[ccitation:1].
  • Electrode Implantation: Secure the head in a stereotaxic apparatus. Perform a craniotomy over the occipital cortex. Insert a high-density microelectrode array (e.g., 8x8 grid) into the visual cortex, targeting layer V pyramidal cells [1].
  • This compound Administration & Recording: Discontinue desflurane and switch to this compound. Allow 15 minutes for stabilization at each target concentration (0.5, 1.0, 1.5, and 2.0 MAC). Record Local Field Potentials (LFP) and Multiunit Activity (MUA) continuously for 5 minutes at each level [1].
  • Data Processing: Bandpass-filter LFP signals (1-250 Hz) and sample at 500 Hz. For MUA, bandpass-filter at 250 Hz to 7.5 kHz and sample at 30 kHz. Perform offline spike sorting and analysis to distinguish individual unit activities and calculate firing rates and synchrony [1].

Safety & Troubleshooting

Q: What are the primary safety concerns and how can they be managed? this compound exposure is a significant health concern for researchers [3].

Hazard Type Potential Effects Control Measures
Acute Exposure Nausea, dizziness, headache, drowsiness, skin/eye irritation [3]. Use engineering controls (see below), wear Nitrile gloves, lab coats, and safety glasses [3].
Chronic Exposure Reduced mental performance, liver/kidney disease, potential reproductive effects (sterility, miscarriages) [3]. Strict adherence to exposure limits and scavenging systems.
Overdose (in animals) Hepatotoxicity, cardiotoxicity, nephrotoxicity, neurotoxicity, fatal respiratory depression [2]. Use calibrated vaporizers; immediately stop administration, provide pure oxygen via assisted ventilation [2].

Q: How do we control researcher exposure to waste anesthetic gas (WAG)? The core principle is to use active or passive scavenging systems to capture WAG [3].

  • First Choice (Active Scavenging): Use a downdraft surgery table or place the entire gas delivery system inside a fume hood. Alternatively, connect the system to an in-house WAG exhaust line. This actively draws gases away from the researcher [3].
  • Second Choice (Local Exhaust): Install a canopy hood or snorkel directly over the induction chamber and surgery table to capture escaping vapors [3].
  • Third Choice (Passive Scavenging): Use activated charcoal canisters (e.g., F/AIR Canister) to absorb WAG. This is less ideal and requires careful monitoring of canister saturation and oxygen flow rates to be effective [3].
  • Exposure Monitoring: The occupational exposure limit (8-hour TWA) for isoflurane is 50 ppm; this is a good benchmark for this compound. It is recommended to perform exposure monitoring at least once to ensure levels are below this limit [3].

Research Applications & Workflow

Q: How can we study potential treatments for this compound-induced seizures? Research often focuses on drugs that counter the specific mechanisms of this compound. Below is a generalized workflow for evaluating a potential antiepileptic drug (AED) in this context.

AED Testing Experimental Design

AED_test Subject Animal Subjects (Rodent Model) BaselineRec Baseline EEG/LFP Recording Subject->BaselineRec Intervention Intervention BaselineRec->Intervention EnfluraneChallenge This compound Challenge (>1.5 MAC) Intervention->EnfluraneChallenge A1 AED A (e.g., Levetiracetam) (Targets SV2A) Intervention->A1 A2 AED B (e.g., Perampanel) (AMPA Receptor Antagonist) Intervention->A2 A3 Control (Vehicle) Intervention->A3 DataComp Compare PED Frequency/Amplitude, Burst Suppression Duration, & Spike Activity EnfluraneChallenge->DataComp

Candidate Drug Mechanisms:

  • Levetiracetam: Binds to the synaptic vesicle protein 2A (SV2A), modulating synaptic release and stabilizing neuronal firing [4].
  • Perampanel: A non-competitive antagonist of the AMPA glutamate receptor, reducing excitatory signaling in the brain [4].
  • Traditional Sodium Channel Blockers (e.g., Phenytoin, Carbamazepine): These are also commonly used, though the search results note that newer AEDs like Levetiracetam often have fewer drug interactions and side effects [4].

References

Understanding the Mechanism: How Enflurane Affects the Heart

Author: Smolecule Technical Support Team. Date: February 2026

Before attempting to mitigate its effects, it's crucial to understand how enflurane causes cardiac depression. The table below summarizes its primary mechanisms of action.

Mechanism of Cardiodepression Experimental Evidence & Key Findings
Direct Myocardial Depression [1] [2] Decreases cardiac muscle contractility, reducing cardiac output. [1]
Altered Calcium (Ca²⁺) Handling [3] [1] In vascular smooth muscle, this compound inhibits Ca²⁺ influx and causes Ca²⁺ release from the sarcoplasmic reticulum, disrupting crucial contraction signals. [3] It also binds to cardiac sarcoplasmic reticulum calcium channels. [1]
Reduced Peripheral Vascular Resistance [2] Causes vasodilation, decreasing systemic vascular resistance and mean arterial pressure. [2] The exact mechanism (central sympathetic tone, local regulation, or direct smooth muscle effect) is not fully understood. [2]

This mechanistic understanding is visually summarized in the following pathway diagram:

Experimental Strategies & Mitigation Approaches

While direct studies on mitigating this compound's effects are limited, insights from general anesthetic cardioprotection research suggest several potential experimental strategies.

Experimental Strategy Rationale & Potential Application
Calcium Sensitizers Counteract this compound-induced reduction in myofilament sensitivity to calcium. Test if compounds like levosimendan can restore contractility without causing calcium overload.
Pharmacological Preconditioning Mimetics Leverage known cardioprotective signaling. Investigate whether low-dose agonists of adenosine, bradykinin, or opioid receptors can activate survival pathways (e.g., PI3K/Akt/GSK-3β) to protect against this compound depression. [4]
Mitochondrial KATP Channel Openers Modulate mitochondrial function, a key target in anesthetic-mediated protection. [4] [5] Diazoxide could potentially stabilize mitochondrial membrane potential and reduce apoptosis during this compound exposure.
Antioxidant Coadministration Counteract potential oxidative stress. Use drugs like N-acetylcysteine (shown to mitigate sevoflurane's neurotoxicity) [6] or mitochondria-targeted antioxidants (e.g., mitotempol, used in isoflurane studies) [7] to assess if they improve cardiac function.
Computational Modeling Overcome translational barriers. Use in-silico models of human cardiomyocytes to predict the inotropic effects of this compound and screen for effective countermeasures, improving translation from animal data. [8]

Frequently Asked Questions (FAQ) & Troubleshooting

Q1: Why is my isolated heart preparation showing severe, irreversible depression with clinical concentrations of this compound?

  • Check your model and baseline. The cardiodepressant effects of anesthetics are more pronounced in diseased or compromised hearts. [9] Ensure your control preparations are stable. Consider that older experimental models might show different sensitivity compared to modern, clinically relevant ones.
  • Verify your delivery system. this compound concentration can be lost to the atmosphere in open systems. Use a closed, calibrated vaporizer system with air-tight circuit connections. Measure the effluent concentration directly with an anesthetic gas analyzer to confirm the actual dose delivered to the tissue.
  • Review your buffer composition. The effects of this compound on vascular smooth muscle differ between conduit arteries like the aorta and smaller arteries like the femoral artery. [3] The composition of your perfusate (especially calcium and potassium levels) can significantly interact with this compound's mechanism.

Q2: Are there any known pharmacological agents that can safely reverse this compound's cardiodepression without causing arrhythmias?

  • There is no established safe reversal agent. The primary clinical management for this compound overdose is to stop its administration, ensure a patent airway, and administer pure oxygen with assisted ventilation. [1]
  • In an experimental context, cautious use of calcium salts or catecholamines (e.g., low-dose epinephrine) could be explored to counteract reduced contractility and vasodilation. However, this carries a high risk of arrhythmias, as this compound can sensitize the heart to catecholamines. [1] Meticulous dose-response testing and continuous rhythm monitoring are essential.

Q3: Given that newer anesthetics like sevoflurane show cardioprotective effects, should I switch my research model?

  • Yes, this is a scientifically valid consideration. Current research has largely moved away from this compound due to its pro-convulsant and cardiodepressant profile. [1] Modern volatile agents like sevoflurane and isoflurane are now standard in cardioprotection research. [4] [5] [6] They have well-documented preconditioning effects, activating survival pathways like PI3K/Akt and modulating mitochondrial function to protect against ischemia-reperfusion injury. [4] [6] Using these agents may make your findings more relevant to contemporary anesthesia practice and research.

A Note on Contemporary Research Context

The search results indicate that This compound is a legacy agent with significant cardiodepressant and neurotoxic (seizure) risks, which is why it has been largely withdrawn from the market and superseded by safer alternatives like sevoflurane and desflurane. [10] [1] Consequently, active research has shifted towards understanding and harnessing the cardioprotective properties of these modern anesthetics, rather than mitigating this compound's negative effects. [4]

References

Mechanism of Nephrotoxicity and Key Risk Factors

Author: Smolecule Technical Support Team. Date: February 2026

Enflurane nephrotoxicity is primarily linked to its metabolism by hepatic enzymes, which releases inorganic fluoride ions. High fluoride levels are associated with renal dysfunction, particularly in concentrated doses within the renal tubules [1]. This subtoxic damage can become clinically significant in the presence of certain risk factors.

The table below summarizes the primary risk factors identified in animal studies.

Risk Factor Experimental Findings & Mechanism
Pre-existing Renal Impairment Fischer 344 rats with surgically induced chronic renal insufficiency showed greater structural damage and higher serum fluoride levels after this compound anesthesia [2] [3].
Concurrent Nephrotoxic Agents Pre-treatment of rats with a nephrotoxic dose of gentamicin before this compound anesthesia resulted in increased serum fluoride, severe polyuria, and greater structural damage than either agent alone [2].
High this compound Dose & Long Duration Studies using six hours of this compound anesthesia at 1 MAC (Minimum Alveolar Concentration) demonstrated significant functional abnormalities and structural damage, whereas shorter durations (two hours) resulted in only mild, transient effects [2] [3].

Troubleshooting Guide: Minimizing Nephrotoxicity

For researchers designing experiments, the following strategies are crucial for mitigating risk.

  • Subject Selection: Avoid using animal models with pre-existing renal impairment. Ensure baseline renal function is normal before experimentation.
  • Drug Interactions: Avoid concurrent administration of other nephrotoxic drugs (e.g., gentamicin) with this compound anesthesia.
  • Dosage and Duration: Use the lowest effective concentration of this compound and limit the duration of anesthesia. Studies indicate that prolonged exposure (e.g., six hours) significantly increases risk [2] [3].
  • Agent Substitution: Where possible, consider using anesthetic agents with lower metabolism. Newer volatile agents like desflurane undergo minimal metabolism (0.02%) and produce negligible fluoride ion levels [4].

Experimental Protocols for Toxicity Assessment

Here are detailed methodologies based on cited studies for investigating this compound nephrotoxicity.

Protocol 1: Assessing Nephrotoxicity with Pre-existing Renal Insufficiency

This protocol is adapted from a study on the renal effects of this compound in rats with pre-existing renal insufficiency [3].

  • Animal Model: Use Fischer 344 rats.
  • Induction of Renal Impairment: Create a control group and groups with minimal to moderately severe renal impairment. This can be achieved surgically (e.g., by ablation) or chemically.
  • Anesthesia Exposure: Anesthetize groups with this compound for a set period (e.g., 2 hours vs. 6 hours). Include a positive control group with renal impairment anesthetized with halothane for comparison.
  • Functional Measurements: Monitor urea clearance, urine output, and blood urea nitrogen levels at set intervals post-anesthesia.
  • Structural Analysis: Upon sacrifice, perform histological examination of kidney tissues to assess the degree of structural damage, such as changes to proximal convoluted tubule cells.
Protocol 2: Assessing Toxicity with Nephrotoxic Agent Pre-treatment

This protocol is based on a study providing morphological evidence of synergistic toxicity between gentamicin and this compound [2].

  • Animal Model: Use Fischer 344 rats.
  • Pre-treatment: Administer a known nephrotoxic dose of gentamicin to the experimental group prior to this compound exposure.
  • Anesthesia Exposure: Subject the pre-treated group and a control group (this compound only) to six hours of this compound anesthesia at 1 MAC.
  • Key Metrics:
    • Serum Fluoride: Measure inorganic fluoride ion concentration in the blood.
    • Renal Function: Measure urine flow rate and urinary osmolality.
    • Structural Damage: Conduct a morphological analysis of renal proximal convoluted tubule cells to compare the degree of damage between groups.

Pathway to this compound Nephrotoxicity

The diagram below visualizes the key pathway and risk factors involved in this compound-induced nephrotoxicity, integrating the information above.

G Start This compound Administration Metabolism Hepatic Metabolism Start->Metabolism Fluoride Release of Inorganic Fluoride Ions Metabolism->Fluoride Toxicity Direct Nephrotoxic Effect Fluoride->Toxicity Outcome Clinical Nephrotoxicity (Reduced Urine Osmolality, Structural Damage) Toxicity->Outcome SubRisk Risk Factors RF1 Pre-existing Renal Dysfunction SubRisk->RF1 RF2 Concurrent Nephrotoxins SubRisk->RF2 RF3 High Dose & Long Duration SubRisk->RF3 RF1->Toxicity Potentiates RF2->Toxicity Potentiates RF3->Toxicity Potentiates

Frequently Asked Questions (FAQs)

Q: What is the primary metabolite of this compound responsible for nephrotoxicity? A: The primary agent is the inorganic fluoride ion released during the hepatic metabolism of this compound [1].

Q: Are there specific animal models that best demonstrate this toxicity? A: Yes, the Fischer 344 rat has been used extensively in studies demonstrating this compound nephrotoxicity, especially when renal impairment is present or induced [2] [3].

Q: What are the key functional indicators of renal damage in experimental models? A: Key indicators include a significant increase in urine flow rate, a decrease in urinary osmolality, and elevated blood urea nitrogen levels [2] [3].

Q: Is this compound-induced nephrotoxicity reversible? A: Studies note that renal functional abnormalities can be transient. However, high doses, particularly in vulnerable models, can cause significant structural damage that may not be fully reversible [2].

References

optimizing enflurane concentrations for stable anesthesia

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the standard concentration range for enflurane? this compound is typically used within a concentration range of 0.5% to 3.0% for the induction and maintenance of general anesthesia in research settings. Induction often starts at 0.5% and is gradually increased, while maintenance usually requires 0.5% to 2.0% [1] [2].

  • How does this compound's airway irritation compare to other anesthetics? this compound is considered moderately irritant to the airways. Comparative studies rank the order of airway irritation (from most to least) as: isoflurane > this compound > halothane > sevoflurane. This can manifest as cough reflexes and changes in breathing patterns during induction [3].

  • What are the primary safety concerns with this compound? Key risks include [1]:

    • Neurotoxicity: It can induce seizure-like activity, especially at higher concentrations or with deep anesthesia.
    • Cardiotoxicity: It has a depressant effect on heart muscle contractility.
    • Hepatotoxicity: Rare but clinically significant liver injury can occur.
    • Nephrotoxicity: Metabolism to inorganic fluoride ions poses a risk of kidney damage.
  • How should I maintain my vaporizer? Vaporizers must be kept upright and undergo annual calibration to ensure accurate anesthetic agent output. Using a vaporizer designed specifically for isoflurane for other anesthetics is not recommended [4].

Troubleshooting Guide

Problem & Phenomena Potential Causes Investigative Steps & Solutions

| Excessive Cardiovascular Depression • Significant drop in blood pressure • Decreased heart rate | • Anesthetic overdose (concentration too high) • Hypovolemia (low blood volume) in the subject • Interaction with other cardio-depressant drugs | 1. Verify anesthetic concentration and reduce the this compound dose [1] [2]. 2. Check subject's fluid status and ensure proper hydration. 3. Review all co-administered drugs for synergistic effects. | | Seizure-like Activity • Muscle twitching • Abnormal electrical activity in CNS readings | • Deep anesthesia (high this compound concentration) • Low arterial carbon dioxide (PaCO2) from excessive ventilation [2] | 1. Immediately reduce the this compound concentration. 2. Adjust ventilator settings to maintain PaCO2 within a normal range (e.g., 35-45 mmHg) and avoid hypocapnia [2]. | | Airway Irritation • Coughing • Laryngospasm • Decreased tidal volume during induction [3] | • Pungency of the anesthetic agent during gaseous induction | 1. Use a lower initial concentration (e.g., 0.5%) and increase gradually [2]. 2. Consider using a different, less irritant anesthetic like sevoflurane for induction if the research protocol allows [3]. | | Inaccurate Anesthetic Delivery • Unstable depth of anesthesia • Vaporizer output inconsistent with setting | • Vaporizer out of calibration • Vaporizer not kept upright • Use of the wrong vaporizer (e.g., an isoflurane-specific vaporizer for this compound) [4] | 1. Service and calibrate the vaporizer according to the manufacturer's schedule (typically annual) [4]. 2. Ensure the vaporizer is always in an upright position during use and transport. |

Experimental Protocol & Dosing Data

Induction and Maintenance Protocol This methodology outlines a standard procedure for achieving and maintaining stable anesthesia with this compound [2].

  • Pre-anesthesia: Administer appropriate pre-medication as required by the experimental design.
  • Induction:
    • Begin inhalation with a mixture of this compound and oxygen (with or without nitrous oxide).
    • Start at 0.5% this compound.
    • Gradually increase the concentration in 0.5% increments as respiratory depression is observed.
    • The concentration for induction should not exceed 4.0% [2].
  • Maintenance:
    • Once the desired anesthetic depth is reached, reduce the concentration to within the 0.5% to 2.0% range to maintain stability [2].
    • Monitor and adjust ventilation to maintain normocapnia.
  • Recovery (Resuscitation):
    • Near the end of the procedure, reduce the this compound concentration to 0.5% or discontinue it entirely.
    • Administer pure oxygen to flush the anesthetic from the subject's system.

Pharmacological Profile of this compound

Parameter Value / Characteristic
Minimum Alveolar Concentration (MAC) 1.68% [1]
Mechanism of Action Potentiation of GABAA and glycine receptors; inhibition of calcium channels [1]
Metabolism Hepatic (via CYP2E1), ~2-9% metabolized to inorganic fluoride [1]
Route of Elimination Primarily pulmonary (>90%); minimal renal excretion of metabolites [1]

| Key Pharmacodynamic Effects | • Rapid induction • Muscle relaxation • Obtundation of reflexes • Dose-dependent lowering of blood pressure [1] |

Workflow for Concentration Optimization

The following diagram illustrates the decision-making process for adjusting this compound concentration to maintain stable anesthesia during an experiment, based on physiological feedback.

Start Start: Stable Anesthesia Problem Problem: Physiological Instability (e.g., BP drop, seizure activity) Start->Problem CheckConc Check Current This compound Concentration Problem->CheckConc Decision Is Concentration within 0.5% - 2.0% range? CheckConc->Decision AdjustDown Reduce Concentration by 0.5% increments Decision->AdjustDown No (Too High) Investigate Investigate Alternative Causes: - Subject fluid status - Co-administered drugs - Equipment function Decision->Investigate Yes Monitor Monitor Physiological Signs for Stabilization AdjustDown->Monitor Investigate->Monitor Stable Stable Anesthesia Maintained Monitor->Stable

Key Considerations for Researchers

  • Genetic and Demographic Factors: Be aware that anesthetic requirements are not uniform. Recent evidence suggests that factors like female sex may be associated with receiving lower anesthetic doses, despite potentially higher requirements. Genetic background can also influence individual response [5].
  • Workplace Safety: this compound is a waste anesthetic gas. Researchers must use scavenging systems (active or passive, like charcoal canisters) to minimize occupational exposure in the lab [6] [4].
  • Agent Withdrawal Status: Please note that this compound has been withdrawn from the US market. Its use today should be confined to rigorous research contexts with full understanding of its risk profile [1].

References

enflurane hepatotoxicity risk mitigation strategies

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Enflurane Hepatotoxicity

The liver injury associated with this compound is considered an idiosyncratic reaction, meaning it is unpredictable and occurs in a small subset of susceptible individuals. The widely accepted mechanism involves the metabolic activation of the drug within the liver [1] [2].

The diagram below illustrates this metabolic pathway and the subsequent immune-mediated injury.

G This compound This compound CYP2E1 CYP2E1 This compound->CYP2E1  Hepatic  Metabolism ReactiveIntermediate Reactive Intermediate (TFA Halide) CYP2E1->ReactiveIntermediate ProteinAdducts Trifluoroacetylated (TFA) Protein Adducts ReactiveIntermediate->ProteinAdducts  Covalent  Binding Hepatotoxicity Hepatotoxicity ReactiveIntermediate->Hepatotoxicity  Direct Cellular Stress ImmuneResponse Immune Response (Antibody Production) ProteinAdducts->ImmuneResponse  Recognized as  Foreign Antigens ImmuneResponse->Hepatotoxicity  Upon Re-exposure

Risk Factors & Clinical Presentation

Understanding the risk factors and clinical signs is crucial for early detection and mitigation.

Key Risk Factors

The table below summarizes the major factors that increase the risk of this compound-induced liver injury [1] [2] [3].

Risk Factor Description & Underlying Mechanism
Prior Exposure A history of exposure to this compound or halothane is a strong risk factor. The immune system is already sensitized to TFA adducts, leading to a more rapid and severe reaction upon re-exposure [2] [3].
Multiple Anesthetics Repeated exposures to this compound within a short period (weeks or months) significantly increase risk by amplifying the immune response [3].
Obesity This compound is lipophilic and can accumulate in adipose tissue, leading to prolonged exposure and metabolism [1] [2].
Enzyme Induction Compounds that induce the CYP2E1 enzyme (e.g., phenobarbital, ethanol, isoniazid) can increase the production of reactive metabolites [1].
Advanced Age The majority of severe cases occur in individuals over 40 years old [1].
Recognizing Clinical Presentation

The severe form of liver injury typically presents with the following features [2] [3]:

  • Latent Period: Symptoms appear 2 to 21 days after anesthesia.
  • Initial Symptoms: Often begins with fever, which may be accompanied by rash, arthralgia, or eosinophilia.
  • Hepatic Signs: Followed by the onset of jaundice and a significant, acute elevation in serum aminotransferase levels (ALT and AST can rise 5- to 50-fold).
  • Histology: Liver biopsy most characteristically shows centrilobular necrosis [3].

Risk Mitigation Strategies for Researchers

For scientists working with this compound in a laboratory setting, consider the following strategies to mitigate risk.

Experimental Design & Animal Models

If you are using animal models to study this compound hepatotoxicity, specific conditions are required to induce injury, as it is a rare event.

  • The this compound-Hypoxia Heating (EHH) Model: A known rat model involves exposing phenobarbital-pretreated male adult rats to 1.5-1.8% this compound at a low oxygen tension (10% O2) for 2 hours with external heating to maintain body temperature. This combination of hypoxia and minimized metabolic diversion is crucial for producing liver injury in this model [4].
  • Consider Alternatives: For research not specifically focused on this compound, using modern volatile anesthetics like sevoflurane may be preferable. Sevoflurane is not metabolized to TFA adducts and is considered to have a negligible risk of immune-mediated hepatotoxicity [1].
General Safety Protocols
  • Screening: In a clinical or translational research context, screen participants for a history of unexplained fever or jaundice following previous anesthesia. Avoid this compound in any subject with a suspected prior halogenated anesthetic hepatitis [2].
  • Vigilance: Be aware of the symptomatic presentation (fever, jaundice) and monitor liver enzymes in longer-term studies where feasible.
  • Cross-Sensitization Warning: Importantly, cross-sensitization can occur between different halogenated anesthetics. A subject sensitized to halothane is at high risk for a reaction to this compound, and vice versa. Patients with this compound-induced hepatitis should avoid future exposure to halothane, desflurane, and isoflurane [5] [2].

Key Takeaways for Your Technical Guide

  • Primary Mechanism: this compound hepatotoxicity is an immune-mediated, idiosyncratic reaction triggered by reactive metabolites (TFA adducts) formed via CYP2E1 metabolism [5] [1] [2].
  • Greatest Risk: The highest risk is in individuals with prior exposure to this compound or halothane, leading to immune sensitization [3].
  • Experimental Reproduction: To model this toxicity in rats, specific conditions like phenobarbital pretreatment, hypoxia, and external heating are often necessary [4].
  • Safer Alternative: For general research, sevoflurane presents a much lower risk of this type of hepatotoxicity [1].

References

Understanding the Risk: Enflurane & Malignant Hyperthermia

Author: Smolecule Technical Support Team. Date: February 2026

Malignant hyperthermia is a life-threatening pharmacogenetic disorder of skeletal muscle. In susceptible individuals, certain anesthetic agents can cause a hypermetabolic state due to uncontrolled calcium release from the sarcoplasmic reticulum [1].

Enflurane is a halogenated ether anesthetic that has been documented in clinical case reports to induce MH reactions [2] [3]. It must be included on the list of volatile anesthetics known to trigger this condition, alongside halothane, isoflurane, sevoflurane, and desflurane [4] [5]. The depolarizing muscle relaxant succinylcholine is also a known trigger [4].

Mechanism of Action: The Pathophysiological Pathway

The following diagram illustrates the molecular mechanism by which triggering agents like this compound lead to a malignant hyperthermia crisis.

G Trigger Triggering Agent (e.g., this compound, Succinylcholine) RYR1 Mutant Ryanodine Receptor (RYR1) on Sarcoplasmic Reticulum Trigger->RYR1 Activates CalciumRelease Uncontrolled Ca²⁺ Release from Sarcoplasmic Reticulum RYR1->CalciumRelease Causes Hypermetabolism Skeletal Muscle Hypermetabolism CalciumRelease->Hypermetabolism Leads to Symptoms Clinical Signs: • Muscle Rigidity • Hypercarbia • Tachycardia • Hyperthermia • Acidosis • Rhabdomyolysis Hypermetabolism->Symptoms Results in

The primary genetic defects associated with MH susceptibility are found in the RYR1 gene (encoding the ryanodine receptor calcium channel) and, less commonly, the CACNA1S gene (encoding the dihydropyridine receptor) [4] [1]. In an MH-susceptible individual, triggering agents like this compound cause these abnormal channels to open persistently, leading to a catastrophic cascade.

Experimental Precautions & Troubleshooting Guide

Here are answers to specific questions researchers might encounter.

FAQ 1: How do we prevent a malignant hyperthermia crisis in our experiments?

Answer: The cornerstone of prevention is avoidance.

  • Identify Susceptible Models: Be aware of animal models known to be MH-susceptible (e.g., certain swine strains, mice with RYR1 mutations) [4]. Use genetic testing or in vitro contracture tests where possible to confirm susceptibility [5] [1].
  • Use Safe Anesthetics: For known or suspected MH-susceptible subjects, use a total intravenous anesthesia (TIVA) protocol. Safe agents include [4]:
    • Induction: Propofol, barbiturates, etomidate.
    • Analgesia: Opioids (e.g., fentanyl, morphine).
    • Non-Triggering Muscle Relaxants: Non-depolarizing agents (e.g., rocuronium, vecuronium, atracurium).
    • Adjunct: Nitrous oxide and benzodiazepines are also considered safe.
  • Prepare the Equipment: If using an anesthesia machine previously employed with volatile anesthetics, the internal breathing circuit must be flushed thoroughly according to manufacturer guidelines to remove any residual vapor [6].

FAQ 2: What are the first signs we should monitor for during an experiment?

Answer: Early recognition is critical for survival. Monitor for the following signs, which typically appear in this order [1]:

Clinical Symptom Description & Monitoring Method
Hypercarbia Unexplained rise in end-tidal CO₂ despite increased minute ventilation. Use capnography.
Tachycardia Sustained, unexplained increase in heart rate.
Masseter Spasm Jaw muscle rigidity, especially after succinylcholine administration.
Rapid Temperature Rise Often a later sign. Use continuous core temperature monitoring.
Generalized Rigidity Generalized skeletal muscle rigidity.
Metabolic Acidosis Detected via arterial or venous blood gas analysis.

FAQ 3: What is the immediate protocol if we suspect an MH crisis?

Answer: Act swiftly and systematically.

  • Stop Triggers: Immediately discontinue all triggering anesthetic agents (e.g., this compound) [5].
  • Hyperventilate: Administer 100% oxygen at high fresh gas flows to wash out anesthetic vapor and correct hypercarbia and hypoxia.
  • Administer Dantrolene: Dantrolene sodium is the specific antidote. It works by inhibiting calcium release from the sarcoplasmic reticulum [4] [1]. The initial intravenous dose is 2.5 mg/kg, repeated every 5-10 minutes until symptoms subside (up to a cumulative dose of 10 mg/kg or more) [5].
  • Initiate Cooling: Use active cooling measures such as ice packs in groin/axillae, cold IV saline infusions, and surface cooling. Stop cooling when body temperature drops to 38°C to avoid hypothermia [3] [5].
  • Treat Metabolic Acidosis: Administer sodium bicarbonate (1-2 mEq/kg) based on blood gas results.
  • Monitor & Manage Complications: Monitor for hyperkalemia (treat with calcium, insulin/dextrose) and myoglobinuria (maintain urine output with fluids and diuretics to prevent renal failure) [4] [1].

Detailed Experimental Protocol: In Vitro Contracture Test (IVCT)

The IVCT is the gold-standard diagnostic test for MH susceptibility and can be adapted for research to validate models or test drug interactions [7] [1].

Objective: To measure the contractile response of a living muscle bundle upon exposure to caffeine and halothane.

Methodology:

  • Muscle Biopsy: Obtain a fresh skeletal muscle sample (typically ~2 cm) under regional or non-triggering anesthesia.
  • Preparation: Dissect the sample into 3-4 viable muscle bundles of uniform size (1-2 cm long, 2-3 mm diameter) in oxygenated Krebs-Ringer solution.
  • Mounting: Mount each bundle in a tissue bath containing oxygenated Krebs solution at 37°C. Connect them to force transducers to measure isometric tension.
  • Stimulation & Baseline: Stimulate the bundles electrically to ensure viability. Pre-load them with 1-2 g of tension and establish a stable baseline.
  • Exposure & Measurement:
    • Caffeine Challenge: Expose bundles to incremental concentrations of caffeine (e.g., 0.5, 1, 2, 4, 32 mM). A contracture of >0.2 g at a caffeine concentration ≤2 mM is considered positive for MH susceptibility.
    • Halothane Challenge: Expose bundles to a fixed concentration of halothane (e.g., 0.5-0.7 vol%). A contracture of >0.2 g at halothane ≤2% is considered positive.
  • Application for this compound Research: To specifically study this compound, researchers can modify this protocol by replacing halothane with this compound (e.g., 0.5-2%) and using the same diagnostic threshold.

References

troubleshooting enflurane vaporizer performance

Author: Smolecule Technical Support Team. Date: February 2026

Vaporizer Troubleshooting Guide

The table below summarizes common vaporizer issues and their potential solutions, which are applicable to various types of precision vaporizers.

Problem Possible Causes Troubleshooting Steps Reference
Machine/Patient Leak Loose connections, cracked tubing, leaking endotracheal tube [1]. Correct the leak if possible. If not isolated, switch out the machine. For ET tubes, submerge inflated tube in water to check for bubbles [1].
Inaccurate Vaporizer Output Vaporizer out of calibration, internal malfunction [1]. Output must be verified by a qualified service company. Vaporizer may need sending for cleaning and recalibration [1].
Malfunctioning One-Way Valves Valve disks are warped or sticking due to condensation [1]. If warped, replace valve disks. If sticking, wipe clean and replace. Keep circuits unused when not in use to reduce condensation [1].
Inadequate Anesthesia Depth Technique-related issues (e.g., pain control) or machine-related leaks diluting agent [1]. Rule out technique issues. Check for machine leaks and the smell of anesthetic. Ensure vaporizer is filled and concentration is set correctly [1].

Vaporizer Performance and Experimental Protocols

Key Principles of Vaporizer Operation

Understanding these core concepts is essential for troubleshooting:

  • Saturated Vapor Pressure (SVP): This is the pressure exerted by the vapor of an anesthetic agent in equilibrium with its liquid phase. SVP is unique to each agent and is highly dependent on temperature. Modern vaporizers are designed to compensate for temperature changes to deliver a consistent output [2].
  • Fresh Gas Flow (FGF): The flow of gas (e.g., oxygen) that enters the vaporizer. The FGF is split inside the vaporizer; a small portion is diverted through the vaporizing chamber to pick up anesthetic vapor, while the rest bypasses it. The two streams then mix to deliver the set concentration to the patient [2]. The rate of FGF significantly impacts agent consumption [3].
Example: Experimental Protocol for Anesthetic Delivery

The workflow below, while for isoflurane, illustrates a meticulous methodology for maintaining stable anesthesia in a research setting, which you can adapt for your protocols.

Start Start Anesthesia Procedure Calibrate Calibrate Gas Analyzer Start->Calibrate Induce Induce Anesthesia Calibrate->Induce Maintain Maintain Anesthesia with Vaporizer Induce->Maintain Connect Connect Monitoring Maintain->Connect Monitor Monitor Physiological Parameters Connect->Monitor Decision Parameters within 20% of baseline? Monitor->Decision Adjust Adjust Vaporizer Setting Decision->Adjust No MAP/HR ↑ >20% Continue Continue Procedure Decision->Continue Yes Bolus Administer Fluid Bolus Decision->Bolus No MAP ↓ to ≤60 mmHg Adjust->Monitor Continue->Monitor Ongoing Bolus->Monitor

Based on this workflow, a detailed procedural table can be constructed:

Step Action Details & Rationale
1. Pre-Calibration Calibrate the gas analyzer. Use a standard gas mixture from the manufacturer before each procedure to ensure accurate measurement of agent concentration and CO₂ [4].
2. Induction & Maintenance Induce anesthesia, then maintain using the vaporizer. Connect the animal to the circuit and maintain a stable plane of anesthesia with the vaporizer [4].
3. Monitoring Continuously monitor vital signs. Keep a close watch on parameters like Mean Arterial Pressure (MAP) and Heart Rate (HR) compared to a pre-established baseline [4].
4. Intervention for Increase If MAP/HR increase >20% from baseline. Stop the procedure. Increase the vaporizer setting by 0.2% units. Increase oxygen flow rate during this adjustment [4].
5. Intervention for Decrease If MAP decreases >20% from baseline. Decrease the vaporizer setting by 0.2% units until parameters return to baseline values [4].
6. Intervention for Severe Low Pressure If MAP falls to ≤60 mmHg. Administer a fluid bolus (e.g., 5 mL/kg over 15 min) to support circulation [4].

Frequently Asked Questions (FAQs)

  • Q1: What should I do if I suspect the vaporizer output is inaccurate?

    • A: If you suspect the delivered concentration does not match the set concentration, the vaporizer must be checked by a qualified service company. Do not attempt to recalibrate it yourself. The vaporizer may need to be sent to a specialized service center for cleaning and recalibration [1].
  • Q2: Why is there condensation in the breathing circuits, and how can I prevent it?

    • A: Condensation is a natural result of warm, moist exhaled gases. To minimize buildup, which can lead to sticking valves, always keep breathing circuits and bags disconnected from the machine when not in use [1].
  • Q3: How does fresh gas flow (FGF) affect vaporizer performance and consumption?

    • A: Higher FGF rates lead to significantly higher consumption of the liquid anesthetic agent. Reducing FGF during the maintenance phase of anesthesia is an effective strategy to conserve agent, reduce costs, and minimize environmental impact [3].

Seeking Further Assistance

For persistent or complex issues with specialized equipment, the most reliable course of action is to contact the manufacturer's technical support or the service company that maintains your anesthesia equipment. They can provide agent-specific guidance and advanced diagnostics.

References

enflurane scavenging systems for laboratory safety

Author: Smolecule Technical Support Team. Date: February 2026

Anesthetic Gas Scavenging Systems: An Overview

A Waste Anesthetic Gas Scavenging System (AGSS) is designed to collect and remove excess anesthetic gases from the breathing system, venting them safely outside the working environment [1] [2] [3]. These systems are crucial for maintaining occupational safety in operating rooms, procedure suites, and research laboratories.

Key Components of a Scavenging System All scavenging systems consist of four main parts [2]:

  • Gas collection assembly: Tubes connected to the Adjustable Pressure Limiting (APL or "pop-off") valve and the ventilator relief valve [1].
  • Transfer tubing: The conduit that carries the waste gases from the collection assembly to the scavenging interface [1].
  • Scavenging interface: A crucial safety component that protects the patient breathing circuit from excessive positive or negative pressure [1] [2].
  • Gas disposal assembly: The final stage that carries gases from the interface to the ultimate disposal point, which can be an active (suction) or passive (exhaust to outside) system [1].

Comparison of Scavenging System Types

Feature Active Systems Passive Systems
Driving Force Uses a vacuum or fan to create negative pressure [1] [2] Relies on the natural pressure of the gases or diffusion [1] [2]
Disposal Method Typically connected to the hospital's central suction system [1] Uses a large-diameter hose to vent gases outside or through a charcoal canister [2] [4]
Key Requirement Must include negative-pressure relief to prevent excessive suction on the breathing circuit [1] Must be protected from occlusion, which could lead to pressure buildup [1]
Common Use Most common in modern hospital settings [1] Can be used where no central suction exists; often used with charcoal canisters in smaller settings [5] [4]

Safety Guidelines & Exposure Limits for Enflurane

Although this compound is an older agent, established safety guidelines still apply for its use in research settings. The following table summarizes key exposure limits and safety information.

Aspect Guideline for this compound
Recommended Exposure Limit 50 ppm as an 8-hour Time-Weighted Average (TWA) [3]
Odor & Warning Properties Poor warning properties; odorless at low concentrations [5]
Primary Health Concerns Potential liver and kidney disease, reproductive effects (sterility, miscarriages, birth defects), and central nervous system depression (headache, irritability, fatigue) [6] [5]
Atmospheric Lifespan Information not specified in search results; newer agents like isoflurane (3.6 years) and sevoflurane (1.2 years) have known lifespans [2]

Frequently Asked Questions (FAQs) for Laboratory Researchers

Q1: What are the most common sources of waste gas leaks in a lab setting? The most frequent sources of exposure are often related to technique and equipment maintenance [6]:

  • Poor mask fit on the animal's nose cone or face [6] [5].
  • Leaks from equipment, such as tubing, seals, gaskets, or the induction chamber [6] [5].
  • Improperly inflated endotracheal tube or LMA cuffs [6].
  • Failure to purge the induction chamber with oxygen before opening it to transfer the animal [5].
  • Not connecting the vent port of the induction chamber to the scavenging system [5].
  • Spills of liquid anesthetic agent during vaporizer filling [6].

Q2: How do I check my anesthesia machine and scavenging system for leaks? A routine leak test should be performed daily. The universal negative pressure leak test is a common method [7]:

  • Turn the master switch off and close all flow control valves.
  • Attach a suction bulb to the common gas outlet.
  • Repeatedly squeeze the bulb until it is fully collapsed.
  • The bulb should remain collapsed for at least 10 seconds. If it re-inflates, there is a leak in the low-pressure system [7].
  • Note: To test for leaks in a specific vaporizer, turn it on and repeat the test. If the bulb re-inflates within 10 seconds, the vaporizer may be leaking [7].

Q3: What should I do in case of a liquid this compound spill?

  • Minor spills: Clean up immediately. Wear nitrile gloves, a lab coat, and eye protection. Soak up the liquid with an appropriate absorbent material and place the waste in a sealed plastic bag for disposal as hazardous chemical waste [5].
  • Major spills: Treat as an emergency. Immediately have all staff exit the room and prevent others from entering to avoid inhalation exposure. Do not attempt to wipe up large spills with towels, as this will bring you into close proximity with the evaporating chemical. Allow the spill to evaporate with the room ventilation running, or use a local exhaust device [5].

Q4: What personal protective equipment (PPE) is required when handling this compound? At a minimum, you should wear:

  • Nitrile gloves [5]
  • Lab coat [5]
  • Eye protection (safety glasses or goggles) [5]
  • Important: Standard N95 dust masks are not effective as respiratory protection against anesthetic gas vapors. If respiratory protection is needed (e.g., in a spill scenario), a tight-fitting elastomeric respirator with appropriate chemical cartridges is required, which must be fit-tested [5].

Troubleshooting Common Scavenging System Issues

Problem Possible Causes Corrective Actions

| Smell of anesthetic gas in the lab [1] | Significant leak from circuit, mask, or tubing; disconnected scavenging hose; saturated charcoal canister. | 1. Check all connections and mask fit. 2. Ensure scavenger suction is on and adjusted properly. 3. Weigh charcoal canister to check for saturation; replace if necessary [5] [4]. | | Scavenger reservoir bag fully inflated | Obstruction in the disposal tubing; scavenger suction not turned on or insufficient. | 1. Check for kinks or occlusions in the disposal tubing. 2. Turn on or increase the scavenging suction vacuum [1]. | | Scavenger reservoir bag completely collapsed | Excessive scavenger suction. | Decrease the scavenging suction vacuum to a level where the reservoir bag is neither over-distended nor flat [1]. | | High-pressure alarms on the anesthesia machine | Obstruction distal to a closed scavenging interface. | Immediately disconnect the gas collection tubing from the back of the APL valve or turn off the suction at the scavenger interface to protect the patient from barotrauma [1]. |

Experimental Protocols for Safe this compound Use

Protocol 1: Safe Induction Using an Induction Chamber This workflow outlines the procedure for safely anesthetizing a rodent in an induction chamber connected to a scavenging system.

Start Start Procedure Connect Connect chamber vent to scavenging system Start->Connect PlaceAnimal Place animal in sealed chamber Connect->PlaceAnimal StartFlow Start oxygen flow and this compound vaporizer PlaceAnimal->StartFlow Monitor Monitor animal until anesthetized StartFlow->Monitor Purge Purge chamber with oxygen before opening Monitor->Purge Transfer Quickly transfer animal to nose cone/surgical station Purge->Transfer ScavengeNoseCone Ensure nose cone is connected to scavenger Transfer->ScavengeNoseCone Maintain Proceed with maintenance of anesthesia ScavengeNoseCone->Maintain End Animal Fully Anesthetized Maintain->End

Protocol 2: Managing Waste and Monitoring Exposure This chart describes the ongoing safety and environmental procedures that must be conducted during and after experiments.

A During Experiment A1 Use lowest effective oxygen flow rates A->A1 B Post-Experiment B1 Flush breathing system with oxygen before disconnection B->B1 C Waste Disposal C1 Manage used charcoal canisters as hazardous chemical waste C->C1 A2 Perform routine leak checks of equipment A1->A2 A3 Consider area air monitoring if exposure is suspected A2->A3 B2 Weigh charcoal canisters to check for saturation B1->B2 C2 Place saturated canisters in sealed plastic bags for disposal C1->C2 C3 Arrange for professional hazardous waste pickup C2->C3

References

enflurane vs isoflurane cardiac performance comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Cardiac Performance Effects

The table below summarizes the key comparative effects of enflurane and isoflurane on cardiac performance based on experimental data.

Performance Parameter This compound Isoflurane Experimental Context & Notes
Myocardial Contractility Significant negative inotropic effect; most depressed at high doses [1] [2] [3] Better preserved contractility at high doses; less depression than this compound [1] [3] Chronically instrumented dog model, 1.75 MAC [1] [3].
Systemic Vascular Resistance (SVR) Decreases [4] Decreases more significantly than this compound [3] The decrease in SVR is a primary reason for the drop in Mean Arterial Pressure with isoflurane [4].
Heart Rate Moderate increase [1] [3] Greater increase than this compound and halothane [3] In dogs, the increase helps maintain cardiac output [4] [3].
Coronary Blood Flow Well-preserved even during profound hypotension [1] Well-preserved; causes coronary vasodilation [1] [3] No evidence of coronary steal with isoflurane in fixed coronary stenosis [4].
Myocardial Protection from Reperfusion Injury Marginal effect on infarct size reduction [5] No significant protection when administered only during reperfusion [5] Rabbit model of regional myocardial ischemia. Desflurane and sevoflurane showed significant protection [5].
Sensitization to Catecholamines Does not sensitize the heart; adrenaline can be safely used [2] Sensitizes myocardium to epinephrine, increasing risk of arrhythmias [6] A clinical consideration for arrhythmogenic potential [6] [2].

Detailed Experimental Protocols and Data

Protocol: Equihypotensive Dose Comparison in a Chronic Dog Model

This study directly compared the effects of this compound and isoflurane at doses that achieved the same level of hypotension [1].

  • Objective: To compare the effects on cardiac performance and organ blood flow at equal hypotensive doses.
  • Model: Chronically instrumented dogs (n=10), allowing for hemodynamic measurement in a conscious, resting state before anesthesia.
  • Measured Parameters: Aortic and left ventricular pressures, rate of left ventricular pressure rise (dP/dt, a measure of contractility), myocardial wall thickening, cardiac output, and coronary and renal blood flows.
  • Anesthetic Administration: All three anesthetics (halothane, this compound, isoflurane) were administered on different days to each dog at doses to reduce mean arterial pressure to 70, 45, and two intermediate pressures.
  • Key Findings: While all anesthetics depressed cardiac performance, the depression was similar until the highest hypotensive dose (MAP = 45 mmHg). At this level, cardiac performance was most depressed by this compound and best maintained by isoflurane [1].
Protocol: Myocardial Reperfusion Injury in a Rabbit Model

This study investigated the cardioprotective effects of volatile anesthetics administered specifically during the reperfusion phase [5].

  • Objective: To determine the effects on myocardial reperfusion injury in vivo.
  • Model: Chloralose-anaesthetized rabbits (n=50) subjected to 30 minutes of coronary artery occlusion followed by 120 minutes of reperfusion.
  • Measured Parameters: Left ventricular pressure, cardiac output, and infarct size (via triphenyltetrazolium staining).
  • Anesthetic Administration: During the first 15 minutes of reperfusion, rabbits received 1 MAC of this compound, isoflurane, sevoflurane, desflurane, or no treatment (control).
  • Key Findings: Isoflurane showed no protective effect on infarct size, while this compound had only a marginal effect. Desflurane and sevoflurane significantly reduced infarct size, suggesting different protective mechanisms at the cellular level [5].

Mechanisms of Anesthetic-Induced Cardioprotection

Volatile anesthetics can protect the myocardium by activating innate cellular signaling pathways, a phenomenon known as anesthetic-induced preconditioning (APC). Although the data above shows isoflurane was ineffective when given only at reperfusion, other studies confirm it has protective effects when administered before ischemia, similar to ischemic preconditioning [7].

The diagram below illustrates the core signaling pathway through which isoflurane and other volatile anesthetics are thought to confer cardioprotection.

G Isoflurane Isoflurane A1_Adenosine_Receptor A1_Adenosine_Receptor Isoflurane->A1_Adenosine_Receptor mitoKATP_Channel_Open mitoKATP_Channel_Open Isoflurane->mitoKATP_Channel_Open direct activation Gi_Protein Gi_Protein A1_Adenosine_Receptor->Gi_Protein Protein_Kinase_C Protein_Kinase_C Gi_Protein->Protein_Kinase_C Protein_Kinase_C->mitoKATP_Channel_Open priming signal sarcKATP_Channel_Open sarcKATP_Channel_Open Protein_Kinase_C->sarcKATP_Channel_Open phosphorylates ROS ROS mitoKATP_Channel_Open->ROS Cytoprotection Cytoprotection mitoKATP_Channel_Open->Cytoprotection reduces Ca²⁺ overload sarcKATP_Channel_Open->Cytoprotection action potential shortening ROS->Protein_Kinase_C

The pathway involves:

  • Trigger Phase: Isoflurane stimulates G-protein-coupled receptors (e.g., A1 adenosine receptors) or directly activates mitochondrial ATP-sensitive potassium (mitoKATP) channels. This leads to a small burst of Reactive Oxygen Species (ROS) and activation of Protein Kinase C (PKC) [7].
  • Effector Phase: PKC phosphorylates and sensitizes both sarcolemmal KATP (sarcKATP) channels and mitoKATP channels. During a subsequent ischemic insult, the primed sarcKATP channels open sooner, shortening the action potential and reducing calcium influx, thereby decreasing energy demand. The mitoKATP channels open to depolarize the mitochondrial membrane, further preventing dangerous calcium overload—a key trigger for cell death. The combined effect is cytoprotection [7].

Key Takeaways for Research and Development

  • Isoflurane is superior for maintaining cardiac output during profound hypotension, as it causes less depression of myocardial contractility compared to this compound [1] [3].
  • This compound has a more favorable arrhythmogenic profile in the presence of catecholamines, making it a potentially safer choice in scenarios where adrenaline is required [6] [2].
  • Cardioprotection is agent and timing-dependent. While isoflurane is a well-established pre-conditioning agent, it did not protect against reperfusion injury when administered only during reperfusion, unlike desflurane and sevoflurane [5]. The cellular mechanisms involve complex signaling pathways centered on KATP channels [7].

References

Halothane vs. Enflurane: Hepatotoxicity at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core differences in the hepatotoxicity profiles of these two anesthetics.

Feature Halothane Enflurane
Overall Hepatotoxicity Risk Significant; a major reason for its declined use in developed countries [1] [2] [3] Considerably lower than halothane [1] [4] [3]
Incidence of Mild Injury (Type 1) Relatively common (20-30% of patients); transient AST/ALT elevation [1] Not specifically mentioned, but considered much lower risk [4]
Incidence of Severe Hepatitis (Type 2) ~1 in 10,000 exposures; risk increases to ~1 in 1,000 with multiple exposures [2] [4] Very rare; only 2 cases per 1 million reported [1]
Primary Mechanism of Injury Immune-mediated (via oxidative metabolite TFA) and direct hypoxic injury (via reductive metabolites) [1] [2] Predominantly hypoxic/anoxic injury to liver cells [5]
Key Risk Factors Multiple exposures, obesity, female sex, middle age, genetic predisposition, underlying liver disease [1] [2] [4] Conditions favoring severe hepatic hypoxia [5]
Metabolism & Reactive Intermediates High (20-30% metabolized); forms Trifluoroacetyl (TFA) adducts [1] [3] Minimal metabolism (<1%); lower potential for reactive intermediate formation [1] [3]

Mechanisms of Hepatotoxicity

The fundamental difference in toxicity lies in their metabolic pathways and the primary mechanism of liver injury, as illustrated below.

hierarchy cluster_halo Halothane cluster_enf This compound Anesthetic Inhalational Anesthetic H_Metab High Metabolism (20-30%) Anesthetic->H_Metab E_Metab Minimal Metabolism (<1%) Anesthetic->E_Metab H_Oxidative Oxidative Pathway (CYP2E1) H_Metab->H_Oxidative H_Reductive Reductive Pathway H_Metab->H_Reductive H_TFA Reactive Metabolite: TFA H_Oxidative->H_TFA H_Hypoxia Direct Hypoxic Injury H_Reductive->H_Hypoxia H_Hapten TFA-Protein Adducts (Haptens) H_TFA->H_Hapten H_Immune Immune Response H_Hapten->H_Immune H_Hepatotoxicity Type 1 & Type 2 Hepatotoxicity H_Immune->H_Hepatotoxicity H_Hypoxia->H_Hepatotoxicity E_Hypoxia Severe Hepatic Hypoxia/Anoxia E_Metab->E_Hypoxia E_Hepatotoxicity Hepatotoxicity (Rare) E_Hypoxia->E_Hepatotoxicity

Halothane: A Dual-Phase Toxic Mechanism

Halothane's hepatotoxicity is complex and can occur through two primary pathways [1]:

  • Immune-Mediated Injury (Type II Hepatitis): This is the most concerning mechanism. Approximately 20-30% of halothane is metabolized in the liver, primarily via the oxidative pathway by the cytochrome P450 enzyme CYP2E1. This process generates a reactive intermediate, Trifluoroacetyl chloride (TFA), which binds covalently to liver proteins, forming TFA-adducts [1] [2] [6]. These adducts are recognized as foreign by the immune system, triggering an immunoallergic response that can lead to severe hepatic necrosis, often upon re-exposure [1] [2].
  • Direct Hypoxic Injury (Type I Hepatitis): Under low oxygen conditions (hypoxia), halothane can also be metabolized via a reductive pathway. This generates free radical intermediates (e.g., chlorotrifluoroethane) that can cause direct, centrilobular hepatocyte damage and necrosis [1] [5].
This compound: Hypoxia-Driven Injury

This compound's potential for hepatotoxicity is significantly lower because it undergoes minimal metabolism (less than 1%), resulting in far fewer reactive metabolites [1] [3]. The injury that does occur is primarily attributed to severe hepatic hypoxia or anoxia [5]. In experimental models, liver injury from this compound required very low oxygen tensions (10% O₂) and external heating of the animals to manifest. This suggests the injury pattern is more akin to a classic hypoxic insult rather than a chemotoxic or immune-mediated one like halothane [5].

Key Experimental Models and Protocols

The differences in mechanism are reflected in the distinct experimental models used to study each drug's hepatotoxicity.

Halothane-Hypoxia (HH) Model

This well-established model demonstrates the "bioactivation/chemotoxic" mechanism of halothane [5].

  • Animals: Adult male Sprague-Dawley rats.
  • Pretreatment: Animals are pretreated with a cytochrome P450 inducer like phenobarbital (e.g., 1 mg/mL in drinking water for 5-7 days) to boost metabolic enzyme levels [5].
  • Anesthesia Exposure: Pretreated rats are exposed to 1% halothane in a gas mixture with reduced oxygen (14% O₂) for 2 hours [5].
  • Key Outcome: This model produces centrilobular necrosis that progresses gradually up to 24 hours post-exposure, similar to the effects of carbon tetrachloride. The reductive metabolism of halothane increases significantly under these conditions [5].
This compound-Hypoxia-Heating (EHH) Model

This model highlights the hypoxic nature of this compound-induced injury [5].

  • Animals: Adult male rats (phenobarbital pretreatment is not required).
  • Anesthesia Exposure: Rats are exposed to a higher concentration of 1.5–1.8% this compound in a gas mixture with very low oxygen (10% O₂) for 2 hours.
  • Critical Variable: External Heating is applied to help maintain the animal's body temperature, preventing the hypothermia that would otherwise occur. This heating is necessary for the injury to manifest [5].
  • Key Outcome: This protocol results in an injury pattern consistent with classic hypoxia/anoxia, characterized by immediately elevated serum transaminases and watery vacuolization of centrilobular hepatocytes [5].

Clinical and Research Implications

For researchers and clinicians, the implications are clear:

  • Halothane poses a significant, metabolism-dependent risk of immune-mediated hepatitis. Its use is now largely restricted to resource-limited settings, and it should be avoided in patients with risk factors like obesity or prior exposure [1] [6].
  • This compound carries a much lower risk of hepatotoxicity due to its minimal metabolism. When injury occurs, it is more likely related to intraoperative conditions causing hepatic hypoxia rather than a direct toxic effect of the drug itself [5] [4].
  • Cross-Sensitization: Patients sensitized to halothane may exhibit cross-reactivity with other anesthetics like isoflurane, as they can all produce the trifluoroacetic acid (TFA) hapten, though the risk is vastly lower with agents that undergo less metabolism [3].

References

Recovery Profile Comparison: Enflurane vs. Desflurane Crossover

Author: Smolecule Technical Support Team. Date: February 2026

The following table quantifies the recovery times from a randomized controlled trial that directly compared the two agents [1].

Recovery Parameter Group E (Enflurane only) Group X (Crossover to Desflurane) P Value
Time to eye opening (response to command/pain) Significantly longer Significantly shorter P < 0.05
Time to regain awareness (of age and name) Significantly longer Significantly shorter P < 0.05
Digit Symbol Substitution Test (DSST) score Significantly lower (worse) Significantly higher (better) P < 0.05
Serial Seven Test score Significantly lower (worse) Significantly higher (better) P < 0.05

Detailed Experimental Protocol

To evaluate the robustness of these findings, here is a detailed breakdown of the experimental design and methodology used in the study [1].

  • Study Design: A Randomized Controlled Trial.
  • Participants: 46 patients (23 in each group) undergoing surgical procedures.
  • Intervention:
    • Group E (this compound): At approximately 1 hour before the end of surgery, the concentration of this compound was reduced but maintained until the end of the operation.
    • Group X (Crossover): At the same time point (1 hour before the end), this compound was completely discontinued and replaced with desflurane for the remainder of the anesthesia.
  • Measurements:
    • Early Recovery: Times to eye opening in response to a verbal command or painful stimulus, and time to regain awareness of personal details (age and name).
    • Cognitive Recovery: Evaluated using the Digit Symbol Substitution Test (DSST) and the Serial Seven Test at 30, 60, and 90 minutes after arrival in the post-anesthesia care unit (PACU).

This workflow of the crossover study design can be visualized as follows:

G Start Patients Enrolled (N=46) Randomize Randomization Start->Randomize GroupE Group E (n=23) Randomize->GroupE GroupX Group X (n=23) Randomize->GroupX AnesthesiaE Maintenance with This compound GroupE->AnesthesiaE AnesthesiaX Maintenance with This compound GroupX->AnesthesiaX Crossover Crossover Intervention (~1 hour before end of surgery) AnesthesiaE->Crossover Replace This compound discontinued & replaced with Desflurane Crossover->Replace EndE End of Surgery Recovery Metrics Measured Crossover->EndE This compound reduced AnesthesiaX->Crossover EndX End of Surgery Recovery Metrics Measured Replace->EndX

Contextualizing the Findings

  • This compound's Current Status: It is critical to note that this compound is no longer in common clinical use in many parts of the world, having been largely replaced by newer, safer agents like sevoflurane and desflurane. Research comparing this compound directly with modern anesthetics is therefore limited and dated [1].
  • Desflurane's Broader Profile: The rapid recovery advantage of desflurane has also been consistently demonstrated when compared to other common inhalational agents like isoflurane and sevoflurane, particularly in long procedures and in specific patient populations like the morbidly obese [2] [3].

Practical Implications for Researchers

For your research and development work, consider these focal points:

  • Mechanism Exploration: The superior recovery profile of desflurane is primarily attributed to its very low blood-gas solubility coefficient (0.42), which is lower than that of this compound, isoflurane, and sevoflurane. This low solubility allows for faster wash-in and wash-out, leading to quicker induction and emergence from anesthesia [4].
  • Carrier Gas Consideration: Research indicates that the recovery benefits of desflurane can be influenced by the carrier gas. Using air/oxygen instead of nitrous oxide/oxygen mixtures results in significantly faster emergence and recovery, as nitrous oxide can delay desflurane elimination [4].
  • Clinical Relevance vs. Subjective Recovery: While desflurane consistently shows faster "early recovery" (eye-opening, extubation), this does not always translate to a better patient-reported "quality of recovery" in the hours following surgery [5].

References

enflurane seizure risk compared to other inhalational anesthetics

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Seizure Risks Among Inhalational Anesthetics

The table below summarizes the key characteristics and relative seizure risks of various inhalational anesthetics:

Anesthetic Agent Relative Seizure Risk Key Characteristics and Context Supporting Data Type
Enflurane High "Intermediate" agent between halothane and isoflurane; known to cause seizure activity on EEG, especially with deep anesthesia (high concentrations), hypocapnia, or auditory stimulation [1]. Historical Clinical Review [1]
Isoflurane Low Promotes "stability of cardiac rhythm"; noted for molecular stability and probable lack of toxicity compared to halothane and this compound [1]. Historical Clinical Review [1]
Sevoflurane Dose-Dependent Can induce dose-dependent increases in epileptiform EEG biomarkers (spikes, high-frequency oscillations) in both epileptic and non-epileptic brain regions [2]. Intraoperative iEEG Study [2]
Desflurane Not significantly associated Primarily studied for recovery profiles in neurosurgery; no significant seizure risk reported in recent meta-analyses [3]. Systematic Review & Meta-Analysis [3]
Halothane Low Known for "smoother inhalation induction"; not associated with significant seizure activity [1]. Historical Clinical Review [1]

Experimental Data and Protocols

Understanding the evidence behind these comparisons is crucial for interpreting the data.

1. Historical Clinical Comparison

  • Objective: To clinically compare the properties of halothane, this compound, and isflurane [1].
  • Methodology: A review study synthesizing clinical observations and earlier research findings. It noted that this compound could induce seizure activity, which was a distinct disadvantage compared to the stability offered by isoflurane [1].
  • Key Findings: This review cemented this compound's reputation for having a higher potential to elicit seizures under certain conditions, influencing its decline in clinical favor.

2. Intraoperative iEEG under Sevoflurane

  • Objective: To analyze the dose-dependent effects of Sevoflurane on epileptiform biomarkers (High-Frequency Oscillations/HFOs and spikes) during pediatric epilepsy surgery [2].
  • Methodology: Intraoperative intracranial EEG (iEEG) was recorded in children with drug-resistant epilepsy. HFO and spike rates were quantified at non-epileptic sites and within the seizure onset zone under varying concentrations (0.5 to 2.5 vol%) of Sevoflurane [2].
  • Key Findings: Higher doses of Sevoflurane (e.g., 2-4 vol%) significantly increased HFO and spike rates even at non-epileptic sites, demonstrating its dose-dependent pro-epileptogenic effect [2].

The workflow and logic of this modern experimental approach can be visualized as follows:

start Patient Cohort: Drug-Resistant Focal Epilepsy exp Administration of Sevoflurane Anesthesia start->exp data Intracranial EEG (iEEG) Recording exp->data metric1 Quantify HFO Rates (80-300 Hz) data->metric1 metric2 Quantify Spike Discharge Rates data->metric2 comp Compare Biomarker Rates: SOZ vs. Non-Epileptic Sites metric1->comp metric2->comp finding Key Finding: Dose-dependent increase in biomarkers comp->finding

Key Takeaways for Researchers

  • This compound vs. Modern Agents: this compound carries a well-documented, higher risk of provoking seizure activity. Its use has been largely superseded by safer agents like sevoflurane and desflurane, which offer more favorable recovery profiles and fewer CNS side effects [1] [3].
  • Sevoflurane's Nuanced Risk: While sevoflurane is generally safe, researchers and clinicians should be aware of its dose-dependent potential to induce epileptiform activity [2]. This is particularly relevant in epilepsy surgery or for patients with underlying seizure disorders.
  • Research Context: Contemporary investigations into anesthetic-related seizure risk focus on quantifying EEG biomarkers in specific patient populations, moving beyond the historical clinical observations that first identified this compound's liability [2].

References

Comprehensive Comparison of Halothane, Enflurane, and Isoflurane at Equihypotensive Doses

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Overview and Key Findings

The core objective of administering equihypotensive doses is to compare the effects of different anesthetics when they produce the same level of blood pressure reduction, isolating their impact on other physiological parameters. A pivotal large-animal study provides direct comparative data for this purpose [1].

  • Experimental Model: The study was conducted on chronically instrumented dogs (n=10), allowing for hemodynamic measurements in a stable, conscious state before anesthesia [1].
  • Dosing Protocol: Each anesthetic was administered on different days in random order. The doses were precisely titrated to achieve specific target levels of mean arterial pressure (MAP): 70 mmHg, 45 mmHg, and two intermediate pressures [1].
  • Measured Parameters: The model enabled comprehensive tracking of cardiac performance and regional blood flows, including coronary and renal blood flows [1].

The table below summarizes the key differential effects observed at these equihypotensive doses.

Table 1: Comparative Effects at Equihypotensive Doses in a Canine Model [1]

Parameter Halothane Enflurane Isoflurane
Heart Rate Increase Increase Increase
LV dP/dt Decrease Decrease Decrease
Myocardial Thickening Fraction Decrease Decrease Decrease
Stroke Volume Decrease Decrease Decrease
Cardiac Performance at MAP 45 mmHg Moderately depressed Most severely depressed Best maintained
Coronary Blood Flow Preserved even at MAP 45 mmHg Preserved even at MAP 45 mmHg Preserved even at MAP 45 mmHg
Renal Blood Flow Preserved even at MAP 45 mmHg Preserved even at MAP 45 mmHg Preserved even at MAP 45 mmHg

Detailed Experimental Protocols

In Vivo Cardiovascular Study in Chronically Instrumented Dogs

The following diagram maps the workflow and key measurements from the primary in vivo study.

G cluster_params Measured Parameters Start Start: Chronically Instrumented Dogs (n=10) Awake Awake Resting State Measurements (Baseline Data) Start->Awake Randomize Randomized Anesthetic Administration (on different days) Awake->Randomize Titrate Titrate to Target MAP (70 mmHg, 45 mmHg, two intermediate) Randomize->Titrate Measure Hemodynamic Measurements Titrate->Measure Pressures Arterial, LV, and Left Atrial Pressures Measure->Pressures Cardiac Cardiac Output LV dP/dt Myocardial Wall Thickening Measure->Cardiac BloodFlow Coronary & Renal Blood Flows (Pulsed Doppler Flow Meters) Measure->BloodFlow

Key Methodology Details [1]:

  • Animal Model: Dogs were surgically instrumented in advance for measurement, reducing the acute stress and confounding factors of an acute experiment.
  • Measurement Techniques:
    • Cardiac output was measured via a pulmonary artery electromagnetic flow meter.
    • Myocardial contractility was assessed through the rate of rise of left ventricular pressure (LV dP/dt) and myocardial wall thickening using pulsed Doppler.
    • Regional blood flows (coronary and renal) were measured directly with pulsed Doppler flow meters.
  • Statistical Analysis: Data were compared to the awake state and between anesthetics using analysis of variance (ANOVA) and paired t-tests.
In Vitro Vascular Mechanism Study on Rat Aortic Rings

To explore the mechanisms behind the cardiovascular effects, an in vitro study examined the direct vascular actions of these anesthetics.

Table 2: Summary of In Vitro Vascular Effects on Endothelin-1-Induced Contraction [2]

Anesthetic Concentration Effect on Endothelin-1 Dose-Response Proposed Mechanism
Isoflurane 1 & 2 MAC Rightward shift; decreased max tension (intact endothelium) Smooth muscle effect; "Indomethacin-like" effect on endothelial vasoconstrictor
This compound 2 MAC Rightward shift; decreased max tension (intact endothelium) Smooth muscle effect; "Indomethacin-like" effect on endothelial vasoconstrictor
Halothane 1 & 2 MAC No significant attenuation Not significant in this model

Key Methodology Details [2]:

  • Tissue Preparation: Rat thoracic aortic rings were suspended in organ baths containing aerated Krebs' solution at 37°C.
  • Experimental Groups: Rings were tested with and without (denuded) endothelium. Additional experiments used inhibitors like L-NAME (a nitric oxide synthase inhibitor) and indomethacin (a cyclooxygenase inhibitor).
  • Contraction Protocol: Rings were contracted with cumulative doses of the potent vasoconstrictor endothelin-1.
  • Anesthetic Exposure: Volatile anesthetics were delivered at 1 and 2 minimum alveolar concentration (MAC) to the gas mixture aerating the organ bath.

Mechanisms of Action and Signaling Pathways

The differential cardiovascular effects arise from how each anesthetic interacts with the cardiovascular system. The following diagram synthesizes the primary mechanisms based on the search results.

G cluster_myocardial Myocardial Effects cluster_vascular Vascular Effects (Varies by Agent) cluster_compensatory Compensatory Responses Anesthetic Volatile Anesthetic (Halothane, this compound, Isoflurane) Myocardium Direct Myocardial Depression Anesthetic->Myocardium SVR Reduces Systemic Vascular Resistance (SVR) Anesthetic->SVR Endothelin Inhibits Endothelin-1 Vasoconstriction Anesthetic->Endothelin Symp Increased Sympathetic Nerve Activity Anesthetic->Symp CO Cardiac Output (CO) Myocardium->CO Decreases SV Stroke Volume (SV) Myocardium->SV MAP Mean Arterial Pressure (MAP) CO->MAP MAP1 MAP1 SVR->MAP1 Decreases HR Increase in Heart Rate (HR) HR->CO Partially compensates for ↓SV Symp->HR SV->CO

Key Mechanistic Insights:

  • Overall Hypotensive Effect: All volatile anesthetics decrease mean arterial pressure in a dose-dependent manner [3].
  • Differential Primary Mechanisms:
    • Halothane primarily lowers blood pressure by reducing cardiac output through direct myocardial depression, with little change in systemic vascular resistance (SVR) [3].
    • Isoflurane and This compound primarily lower blood pressure by decreasing systemic vascular resistance [3]. The in vitro study confirms they directly attenuate vasoconstriction [2].
  • Compensatory Responses: The decrease in cardiac output triggers a compensatory increase in heart rate, which is more pronounced with isoflurane and this compound [1] [3].

Conclusion and Research Implications

For researchers and drug development professionals, the key takeaway is that while halothane, this compound, and isoflurane achieve the same hypotensive endpoint, their mechanisms and collateral effects on cardiac performance differ significantly.

  • For profound intentional hypotension (MAP < 50 mmHg), the animal data suggests isoflurane may be superior due to its better preservation of cardiac performance at extreme doses compared to this compound and halothane [1].
  • Extrapolation to humans requires caution, but the physiological principles are informative. The choice of anesthetic for a study protocol should be guided by whether the experimental design requires minimal cardiac depression (favoring isoflurane) or a model that includes it (halothane).
  • Modern Context: While halothane and this compound are less used today, this comparative data remains valuable for understanding the structure-activity relationships of volatile anesthetics and for designing preclinical studies for new cardiovascular drugs.

References

enflurane metabolic profile comparison modern anesthetics

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Rates and Hepatotoxicity Potential

The table below summarizes the quantitative differences in the metabolism and hepatotoxic potential of enflurane compared to modern agents. The extent of metabolism is a key indicator of the risk of immune-mediated liver injury.

Anesthetic Agent Approximate Extent of Metabolism Relative Protein Acylation (in rats) Incidence of Clinically Apparent Liver Injury Proposed Risk Factor
This compound 1.5–2 times that of desflurane [1] Intermediate (less than halothane, greater than isoflurane/desflurane) [2] Rare, but well-documented [3] Previous exposure, especially with unexplained fever/jaundice [3]
Isoflurane ~0.2% [1] Minimal (not significantly different from desflurane) [2] Very rare [3] ---
Desflurane 0.02–0.2% [1] Minimal (not significantly different from isoflurane) [2] Extremely rare (only a single case reported) [1] ---
Sevoflurane 2–5% (to inorganic fluoride) [1] Does not undergo oxidative metabolism to TFA adducts [4] Appears to have low risk of immune-mediated hepatotoxicity [1] [4] ---

Mechanism of Immune-Mediated Hepatotoxicity

The primary mechanism behind hepatotoxicity for some volatile anesthetics involves a metabolic pathway that can trigger an immune response. This compound, along with halothane, isoflurane, and desflurane, can be metabolized by the liver enzyme Cytochrome P450 2E1 (CYP2E1) [3] [2]. This process generates a reactive intermediate, trifluoroacyl chloride (TFCl) [1], which binds to liver proteins, creating trifluoroacetylated (TFA) protein adducts [2]. These TFA-adducts are recognized by the immune system as "foreign," leading to the production of antibodies. Upon re-exposure to the anesthetic, this immune response can manifest as severe liver injury, or "halothane hepatitis-like" syndrome [3] [2].

The following diagram illustrates this pathway and the critical difference in risk between anesthetics:

G Anesthetic Volatile Anesthetic (this compound, Halothane, etc.) CYP2E1 CYP2E1 Oxidative Metabolism Anesthetic->CYP2E1  Ingestion Intermediate Reactive Intermediate (Trifluoroacyl Chloride) CYP2E1->Intermediate Adduct TFA-Protein Adducts in Hepatocytes Intermediate->Adduct  Binds to proteins Immune Immune System Activation & Antibody Production Adduct->Immune  Seen as foreign Injury Hepatotoxicity upon re-exposure Immune->Injury  Immune response

The risk of this immune response is directly correlated with the extent of metabolism and the subsequent level of TFA-protein adducts formed [2]. As shown in the first table, this compound undergoes significantly more metabolism than desflurane or isoflurane, leading to a higher formation of these immunogenic adducts and a correspondingly higher, though still rare, risk of hepatotoxicity [3] [2].

Key Experimental Data and Protocols

The comparative data presented are supported by specific experimental studies.

Comparative Protein Acylation Study (1997)

This foundational study provided experimental evidence for the mechanism and relative risks of different anesthetics [2].

  • Objective: To determine if the extent of acylation of liver proteins by halogenated anesthetics correlates with their known rates of metabolism and hepatotoxicity.
  • Methodology:
    • Rats were pretreated with the CYP2E1 inducer isoniazid.
    • They were then exposed to 1.25 MAC of halothane, this compound, isoflurane, desflurane, or oxygen alone for 8 hours.
    • Livers were harvested 18 hours post-exposure.
    • Hepatic protein acylation was measured using immunochemical analysis and an enzyme-linked immunosorbent assay (ELISA).
    • Sera from patients diagnosed with halothane hepatitis were tested for antibody reactivity against the acylated proteins from the rats.
  • Key Findings:
    • The level of protein acylation was greatest to least in the order: halothane > this compound > isoflurane ≈ desflurane [2].
    • Antibodies from patients with halothane hepatitis reacted strongly against liver proteins from rats exposed to halothane or this compound, but not to those exposed to isoflurane or desflurane [2].
Prospective Study on Modern Anesthetics (2019)

This clinical study investigated the real-world incidence of liver injury with modern anesthetics [4].

  • Objective: To determine the incidence of drug-induced liver injury (DILI) associated with sevoflurane and desflurane.
  • Methodology:
    • A prospective study was conducted on 121 adult surgical patients who received volatile anesthetics and were hospitalized for at least 4 days.
    • Liver biomarkers were tested regularly.
    • Patients with liver biochemistry abnormalities were evaluated to determine if the cause was DILI.
    • Some patients were tested for antibodies against TFA-adducts and CYP2E1.
  • Key Findings:
    • The incidence of clinically significant volatile anesthetic-induced liver injury was 4.1% [4].
    • This suggests that modern agents like sevoflurane and desflurane can still cause DILI, but the study concluded their incidence appears similar to that reported for older agents [4].

Overall Conclusion for Researchers

For drug development professionals, the key takeaway is that the molecular structure of an anesthetic dictates its metabolic susceptibility, which in turn is a major determinant of its safety profile. This compound's higher metabolism via CYP2E1 leads to significant TFA-adduct formation, underpinning its hepatotoxic potential [3] [2]. In contrast, the minimal metabolism of desflurane and the alternative, non-immunogenic pathway of sevoflurane result in a much-improved hepatic safety profile [2] [1] [4]. This explains why this compound has been phased out in favor of these modern agents.

References

Quantitative Comparison of Anesthetic Potency on GABAA Receptors

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key experimental data from a mutational study on the α1β2γ2 GABAA receptor subtype, which is the most abundant in the central nervous system. The data shows the modulatory action of various anesthetics, measured as the potentiation of GABA-induced chloride currents [1].

Table 1: Potentiation of GABA-Induced Currents by Anesthetics on Wild-type and Mutant α1β2γ2 Receptors [1]

Anesthetic Agent Concentration Used Receptor Type Potentiation of GABA Response (% of control) Key Findings
Enflurane 1 mM α1β2γ2 (Wild-type) 119.4 ± 23% Baseline potentiation on wild-type receptors.
α1β2(N265M)γ2 31.7 ± 10% Severely reduced potentiation.
α1β2(M286W)γ2 4.8 ± 2.1% Nearly abolished potentiation.
Propofol 10 µM α1β2γ2 (Wild-type) 100.7 ± 17% Baseline potentiation.
α1β2(N265M)γ2 43.5 ± 10.1% Significantly reduced.
α1β2(M286W)γ2 48.4 ± 13.2% Significantly reduced.
Etomidate 10 µM α1β2γ2 (Wild-type) 372 ± 103.4% Strong baseline potentiation.
α1β2(N265M)γ2 83.7 ± 23.5% Significantly reduced.
α1β2(M286W)γ2 87.4 ± 34.1% Significantly reduced.
Alphaxalone 5 µM α1β2γ2 (Wild-type) 327 ± 59.4% Baseline potentiation.
α1β2(N265M)γ2 346.5 ± 97.4% Not significantly different from wild-type.
α1β2(M286W)γ2 201.6 ± 45.6% Not significantly different from wild-type.

Significant Reduction | No Significant Change

Experimental Protocols for Key Findings

The data in Table 1 were generated using the following key methodologies [1]:

  • Receptor Expression: Wild-type and mutant β2 subunits were co-expressed with α1 and γ2 subunits in HEK 293 cells.
  • Site-Directed Mutagenesis: The point mutations β2(N265M) and β2(M286W) were introduced into the transmembrane regions M2 and M3 of the β subunit, respectively.
  • Electrophysiological Recording: GABA-induced chloride currents were measured. To test modulatory activity, GABA was applied at a concentration that elicits 15% of its own maximal response (EC15).
  • Data Analysis: The potentiation of the GABA-induced current by an anesthetic was calculated as a percentage increase relative to the current evoked by GABA alone. Statistical significance was determined using appropriate tests (e.g., student's t-test).

Molecular Mechanisms and Binding Sites

The differential effects observed in the mutational study point to specific molecular mechanisms.

  • Critical Residues for Anesthetic Action: The residues N265 (in the TM2 domain) and M286 (in the TM3 domain) of the β subunit are critical for the action of this compound, propofol, and etomidate. Mutating these residues significantly impairs their potentiating effects, suggesting these anesthetics bind to or act via pockets involving these residues [1].
  • Agent-Specific Binding Pockets: While this compound's specific binding sites are less defined, photolabeling studies with related volatile anesthetics (isoflurane and sevoflurane) show they bind to multiple residues within the transmembrane domains of α and β subunits, particularly at the α+/β− and β+/α− interfaces. This suggests volatile anesthetics may have distinct, overlapping binding sites compared to intravenous agents [2].
  • Receptor Subtype Specificity: The phenotypic consequences of the N265M and M286W mutations can vary depending on the GABAA receptor subtype (e.g., α1β2γ2 vs. α2β3γ2), indicating that the precise anesthetic binding and mechanism are influenced by the specific subunit composition of the receptor [1].

The following diagram illustrates the general mechanism of positive allosteric modulation and the key residues involved.

G cluster_cell Neuronal Membrane Receptor GABAA Receptor (Pentamer)α Subunitβ Subunitγ Subunit ClosedChannel Cl⁻ Channel (Closed) Receptor:title->ClosedChannel GABA GABA GABA->Receptor:title PAM Positive Allosteric Modulator (e.g., this compound, Propofol) Residue1 βN265 (TM2) PAM->Residue1 Residue2 βM286 (TM3) PAM->Residue2 OpenChannel Cl⁻ Channel (Open) ClosedChannel->OpenChannel Agonist Binding & PAM Action

Diagram: Mechanism of GABAA Receptor Positive Allosteric Modulation. The diagram shows the pentameric GABAA receptor. When GABA binds, the chloride channel opens. Positive allosteric modulators (PAMs) like this compound and propofol bind to specific sites, such as the βN265 and βM286 residues, enhancing channel opening and increasing chloride influx, leading to neuronal hyperpolarization [1] [3].

Key Insights for Research and Development

  • Receptor Subtype Matters: The effects of anesthetics are highly dependent on the GABAA receptor subtype. Data from one combination (e.g., αβ) may not fully translate to the more physiologically abundant αβγ combinations [1] [4].
  • Distinct from Neurosteroids: this compound's mechanism is distinct from that of neurosteroid anesthetics like alphaxalone, as the latter's action is not impaired by the N265M or M286W mutations [1].
  • Integrated Systems View: Anesthetic-induced immobility (e.g., as measured by MAC) results from the combined modulation of multiple receptor systems (like GABAA and NMDA) in the spinal cord. The magnitude of an agent's effect on one receptor system can influence its relative contribution at another [5].

References

enflurane blood gas partition coefficient comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Properties of Inhaled Anesthetics

Anesthetic Blood/Gas Partition Coefficient Oil/Gas Partition Coefficient MAC (%) Key Characteristics and Risks
Methoxyflurane 12.0 - 15.0 [1] [2] 970 [2] 0.2 [1] High solubility; slow induction/recovery; Nephrotoxic [3].
Halothane 2.3 - 2.54 [1] [2] 224 [1] [2] 0.74 - 0.75 [1] [4] Hepatotoxicity; medium-speed induction/recovery [3].
Enflurane 1.8 - 2.0 [1] [2] [5] 96 - 98 [2] [5] 1.58 - 1.68 [1] [5] Medium solubility; proconvulsive (lowers seizure threshold) [5] [3].
Isoflurane 1.4 - 1.46 [1] [2] 91 - 97 [1] [2] 1.15 - 1.2 [1] [4] Pungent odor; most potent of the fluranes by MAC [3] [4].
Sevoflurane 0.65 - 0.74 [6] [1] [2] 42 - 53 [1] [2] 2.0 - 2.15 [1] [4] Rapid induction/recovery; sweet, non-pungent odor; suitable for induction [3] [4].
Desflurane 0.42 - 0.57 [6] [1] [2] 18.7 - 19.0 [1] [2] 5.8 - 6.6 [1] [4] Fastest induction/recovery; pungent; can cause airway irritation and sympathetic activation [7] [3] [4].
Nitrous Oxide (N₂O) 0.47 [1] [2] 1.4 [1] [2] 104 - 105 [1] [4] Low potency (cannot achieve 1 MAC alone); rapid onset; diffuses into air-filled cavities [3] [4].

Experimental Methodology for Determining Partition Coefficients

The blood-gas partition coefficient is typically determined using headspace gas chromatography, a reliable method for measuring the solubility of volatile substances in liquids [6] [8]. The following diagram outlines the general workflow for this experiment.

Start 1. Collect Venous Blood Sample A 2. Equilibration Incubate blood with anesthetic in a sealed vial at 37°C Start->A B 3. Headspace Sampling Extract a sample of the gas phase from the vial A->B C 4. Gas Chromatography Analyze the concentration of anesthetic in the gas sample B->C End 5. Calculation Blood/Gas Partition Coefficient = Concentration in Blood / Concentration in Gas C->End

Detailed Experimental Protocol:

  • Sample Preparation: Venous blood is drawn from fasting patients and a known volume is placed into a sealed glass vial [6] [8].
  • Equilibration: The blood sample is incubated with a known concentration of the volatile anesthetic (e.g., this compound, isoflurane) at a constant temperature of 37°C with continuous stirring. This continues until the partial pressure of the anesthetic in the blood and the gas phase (headspace) in the vial are equal [6] [8].
  • Headspace Sampling: After equilibration, a sample of the gas from the headspace of the vial is carefully extracted using a gas-tight syringe [6].
  • Gas Chromatography (GC) Analysis: The extracted gas sample is injected into a gas chromatograph. The GC system separates the anesthetic from other gases and provides a quantitative measurement of its concentration in the gas phase [6] [8].
  • Calculation: The blood-gas partition coefficient (λ) is calculated using the formula derived from Henry's Law:
    • λ = Concentration of anesthetic in blood / Concentration of anesthetic in gas phase. The concentration in blood is inferred from the difference between the amount of anesthetic added and the amount remaining in the headspace at equilibrium [2].

Key Influencing Factors and Clinical Relevance

  • Patient Factors: The blood-gas partition coefficient is not an absolute constant. Studies have shown it can be influenced by a patient's physiological makeup. For example, solubility correlates with serum levels of albumin, triglycerides, and cholesterol [9]. It is also age-dependent, with children having lower coefficients than adults, contributing to their faster induction and recovery [9]. Furthermore, conditions like morbid obesity and anemia can lead to lower coefficients, speeding up the achievement of alveolar concentration [10].

  • Clinical Interpretation: The blood-gas partition coefficient is a major determinant of an anesthetic's pharmacokinetics.

    • A low coefficient (like with desflurane and sevoflurane) means less anesthetic dissolves in the blood. This allows the alveolar partial pressure to rise quickly, leading to a fast onset of action and a rapid recovery once the anesthetic is discontinued [7] [2].
    • A high coefficient (like with this compound) means more anesthetic is stored in the blood, acting as a reservoir. This slows the rise in alveolar and brain partial pressure, resulting in a slower induction and recovery [2].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Enflurane (Ethrane, 2-chloro-1,1,2-trifluoroethyldifluoromethyl ether) is a nonflammable halogenated hydrocarbon that exists as a clear, colorless, odorless to sweet, volatile liquid at ordinary temperature and pressure. Bp: 56.8 °C. Density 1.50 g cm-3 at room temperature. Used as an anesthetic.
Clear, colorless liquid with a mild, sweet odor; inhalation anesthetic; [NIOSH]
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Clear, colorless liquid with a mild, sweet odor.
Clear, colorless liquid with a mild, sweet odor. [inhalation anesthetic]

Color/Form

Clear, colorless liquid
Stable, volatile, non-flammable liquid

XLogP3

2.1

Hydrogen Bond Acceptor Count

6

Exact Mass

183.9714332 g/mol

Monoisotopic Mass

183.9714332 g/mol

Boiling Point

134 °F at 760 mmHg (NIOSH, 2024)
56.5 °C
56 °C
134 °F

Heavy Atom Count

10

Vapor Density

Relative vapor density (air = 1): 1.9

Density

1.52 at 77 °F (NIOSH, 2024) - Denser than water; will sink
1.5121 g/cu cm at 25 °C
Relative density (water = 1): 1.52
1.52 at 77 °F
(77 °F): 1.52

LogP

2.1
2.1 (LogP)
log Kow = 2.10
2.1

Odor

Mild, sweet odor

Decomposition

Hazardous decomposition products formed under fire conditions. - Carbon oxides, hydrogen chloride gas, hydrogen fluoride.
When heated to decomposition it emits very toxic fumes of /hydrofluoride and hydrochloride/

Appearance

Solid powder

Melting Point

48.5

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

91I69L5AY5

GHS Hazard Statements

Aggregated GHS information provided by 93 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (53.76%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (53.76%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Enflurane may be used for both the induction and maintenance of general anesthesia. It can also be used to induce analgesia for vaginal delivery. Low concentrations of enflurane can also be used as an adjunct to general anesthetic drugs during delivery by Cesarean section.

Livertox Summary

Enfurane is a volatile anesthetic agent with an excellent safety record which was previously widely used, but has now been replaced by more modern volatile anesthetic agents. Case series and isolated case reports of severe acute liver injury similar to halothane hepatitis attributed to enflurane have been published, but are rare.

Drug Classes

Anesthetics, Halogenated

Therapeutic Uses

Anesthetics, Inhalation
Enflurane may be used for induction and maintenance of general anesthesia. Enflurane may be used to provide analgesia for vaginal delivery. Low concentrations of enflurane (see DOSAGE AND ADMINISTRATION) may also be used to supplement other general anesthetic agents during delivery by Cesarean section. Higher concentrations of enflurane may produce uterine relaxation and an increase in uterine bleeding. /Included in US product label/

Pharmacology

Enflurane rapidly induces anesthesia via the stimulation of inhibitory neural channels and the inhibition of excitatory neural channels. Muscle relaxation, obtundation of pharyngeal and laryngeal reflexes, and lowering of blood pressure are some of the main pharmacodynamic effects of this drug.[L13643] Enflurane also decreases cardiac muscle contractility.[A202022] High concentrations of enflurane may lead to uterine relaxation and increase the risk of uterine bleeding during delivery.[L13643] Rare but clinically significant elevations in ALT may indicate hepatoxicity from the use of enflurane.[A202016] In some susceptible patients, enflurane may cause malignant hyperthermia.[L13643]
Enflurane is a fluorinated ether and very potent and stable general anaesthetic agent. The mechanism through which enflurane exerts its effect is not clear, it probably acts on nerve cell membranes to disrupt neuronal transmission in the brain, probably via an action at the lipid matrix of the neuronal membrane. Enflurane may also enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid on synaptic transmission. Enflurane may also inhibit glutamatergic excitatory transmission.

MeSH Pharmacological Classification

Anesthetics, Inhalation

ATC Code

N - Nervous system
N01 - Anesthetics
N01A - Anesthetics, general
N01AB - Halogenated hydrocarbons
N01AB04 - Enflurane

Mechanism of Action

The mechanism of action of enflurane is not completely established. Studies on rats indicate that enflurane binds to GABAA and glycine receptors, causing depressant effects at the ventral neural horn. It has been reported that 30% of the central nervous system depressant effects on the spinal cord after enflurane is administered are caused by the (GABA-A) receptor while binding to glycine receptors is responsible for about 20 % of the depressant effects. The relevance of these findings to humans is unknown. Other studies have found that enflurane binds to the calcium channels in the cardiac sarcoplasmic reticulum causing cardio depressant effects. Other studies support that this drug potentiates glycine receptors, which results in central nervous system depressant effects.
Renal toxicity has occasionally been observed after enflurane anesthesia. Although originally attributed to its oxidative metabolism to inorganic fluoride, serum levels of inorganic fluoride appear to be small to explain these renal effects. Formation of potentially nephrotoxic halogenated alkenes during alkaline degradation in carbon dioxide absorbers and subsequent bioactivation via the glutathione conjugation pathway may be considered as an alternative mechanism for renal toxicity. ... Alkaline degradation products of enflurane can be conjugated to thiol compounds, forming S-conjugates that could theoretically contribute to adverse renal effects observed occasionally with enflurane anesthesia. The N-acetyl-L-cysteine S-conjugates identified may be biomarkers to assess exposure of humans to alkaline degradation products of enflurane.
Clinical case reports of unexplained hepatic dysfunction following enflurane and isoflurane anesthesia led to the hypothesis that oxidative metabolism of these drugs by cytochromes P-450 produces immunoreactive, covalently bound acylated protein adducts similar to those implicated in the genesis of halothane-induced hepatic necrosis. Microsomal adducts were detected by enzyme-linked immunosorbent assay and immunoblotting techniques utilizing specific anti-trifluoroacetyl (TFA) IgG hapten antibodies in rat liver following enflurane, isoflurane, or halothane administration. Preincubation of the antibodies with microsomes from halothane-pretreated rats or with 500 uM TFA-lysine, markedly inhibited adduct recognition, while preincubation with 500 uM acetyllysine had no effect. The relative amounts of immunoreactive protein adducts formed were halothane much greater than enflurane much greater than isoflurane and correlates directly with the relative extents of metabolism of these agents. These results support the view that acyl metabolites of the volatile anesthetics may become covalently bound to hepatic proteins, thus serving as antigens, and thereby account for the apparent cross-sensitization and idiosyncratic hepatotoxicity reported for these drugs.

Vapor Pressure

175 mmHg (NIOSH, 2024)
591.0 [mmHg]
174.5 mm Hg at 20 °C
Vapor pressure, kPa at 20 °C: 23.3
175 mmHg

Pictograms

Irritant

Irritant

Other CAS

13838-16-9

Absorption Distribution and Excretion

Enflurane is rapidly absorbed into the circulation through the lungs. The minimum alveolar concentration is oxygen is 1.68%.
Metabolism accounts for 5-9% of enflurane elimination, sometimes causing nephrotoxicity. Excretion through the skin is believed to be minimal.
Enflurane distributes to the brain, blood, and subcutaneous fat.

Metabolism Metabolites

Enflurane is metabolized by the CYP2E1 enzyme in the liver to produce inorganic fluoride ions, the major metabolite of enflurane metabolism. One reference indicates that enflurane is only 2-5% eliminated after oxidative metabolism in the liver, however more recent evidence suggests that about 9% is eliminated via hepatic oxidation.
The toxicity of the chiral fluorinated volatile anesthetics halothane, enflurane, and isoflurane is closely related to their metabolism by hepatic cytochrome P450. Although individual anesthetic enantiomers have been shown to exhibit a difference in anesthetic efficacy, metabolism of anesthetic enantiomers has not been reported. Human liver enflurane metabolism to difluoromethoxydifluoroacetic acid (DFMDFA) and inorganic fluoride is catalyzed in vivo and in vitro by cytochrome P450 2E1. The purpose of this investigation was to characterize enflurane racemate and enantiomer metabolism to test the hypothesis that fluorinated ether anesthetic metabolism by cytochrome P450 2E1 exhibits substrate stereoselectivity. Enflurane metabolism by microsomes from three human livers and by microsomes containing cDNA-expressed human P450 2E1 was measured at saturating enflurane concentrations. DFMDFA was quantitated with gas chromatography-mass spectrometry by detection of the ethanolamide derivative. In microsomes from all three livers, (R)-enflurane metabolism was significantly greater than that of (S)-enflurane, whereas rates of racemic enflurane metabolism were generally between those seen for the R- and S-enantiomers. The ratio of (R)-enflurane to (S)-enflurane metabolism in the three livers studied was 2.1:1, 1.9:1, and 1.4:1. (R)-, (S)-, and racemic enflurane were all metabolized by expressed P450 2E1. The ratio of (R)-enflurane to (S)-enflurane metabolism was 1.9:1. The metabolic enantiomeric selectivity of human liver P450 2E1 for (R)-enflurane suggests that enflurane metabolism by P450 2E1 occurs by direct substrate oxidation, rather than indirectly through the generation of a P450-dependent reactive oxygen species, and supports the hypothesis that the P450 2E1 active site is somewhat restrictive and capable of stereochemical discrimination.
Difluoromethoxydifluoroacetic acid (CHF2OCF2CO2H) has been identified as a metabolite of enflurane (CHF2OCF2CHCIF) in rat liver microsomes in vitro and in human urine by gas chromatography mass spectrometry. The formation of the metabolite in rat liver microsomes was dependent upon the presence of NADPH and O2, and was inhibited when SKF 525-A or CO/O2 (8:2, v/v) were present in the reaction mixture. When the C-H bonds of the CHCIF group of enflurane or of the CHCI group of isoflurane (CHF2OCHCICF3) were replaced with a C-CI bond, virtually no fluoride ion was produced from either derivative in rat liver microsomes. These results indicate that cytochrome P-450 catalyzes the oxidative dehalogenation of CHF2OCF2CHCIF at its CHCIF group to form CHF2OCF2CO2H and chloride and fluoride ions. In contrast, the CHF2 group does not appear to be appreciably susceptible to metabolic oxidative dehalogenation...
Enflurane is a fluorinated volatile anesthetic, mostly eliminated unchanged in exhaled air. About 10% of inhaled enflurane undergoes oxidative metabolism in liver via mixed function oxidase.
Fluorinated ether anesthetic hepatotoxicity and nephrotoxicity are mediated by cytochrome P450-catalyzed oxidative metabolism. Metabolism of the volatile anesthetic enflurane to inorganic fluoride ion by human liver microsomes in vitro is catalyzed predominantly by the cytochrome P450 isoform CYP2E1.
2.4% of the dose is slowly metabolized hepatically via oxidation and dehalogenation (primarily through the actions of cytochrome P450 2E1). Leads to low levels of serum fluoride (15 µmol/L).

Wikipedia

Enflurane
Diethyl_azodicarboxylate

Drug Warnings

A patient developed fever and acute hepatitis shortly after enflurane anesthesia. Other causes of postoperative hepatitis were excluded. Cross-sensitization with halothane may have occurred, and the enflurane hepatitis may have been aggravated by halothane hepatitis.
A case of mild post operative jaundice and transient renal insufficiency associated with enflurane anesthesia ... was eventually treated vigorously and successfully. ... Although other types of viral hepatitis cannot be completely ruled out, the anesthesiologist should be aware of the potential hazard of hepatic and renal toxicity attributed to enflurane...
A case of succinylcholine and enflurane induced rhabdomyolysis and myoglobinuric acute renal failure in a mentally retarded patient is presented. The report illustrates some principles of management and the correlation of laboratory findings with the syndrome...
Enflurane, as well as other general anesthetics, may cause a slight decrease in intellectual function for 2 or 3 days following anesthesia. As with other anesthetics, small changes in moods and symptoms may persist for several days following administration.
For more Drug Warnings (Complete) data for Enflurane (9 total), please visit the HSDB record page.

Biological Half Life

Rats exposed to enflurane (100 ppm) ... in a closed all glass-system eliminated /enflurane/ from the atmosphere of the system with a half-life of 6.84 hr... . 24 hr-fasting had no influence on /the elimination half-life/. ... Pretreatment with diethyl maleate (1 mL/kg ip), dimethylsulfoxide (DMSO, 1 g/kg ip) or dithiocarb (100 mg/kg ip) prolonged the elimination half-life... . An accelerated metabolic elimination was only observed in DDT-pretreated rats exposed to enflurane; other inducers of the microsomal mixed-function oxidase system like phenobarbital or rifampicine had no significant influence on the in vivo metabolism ...

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Enflurane is prepared by dichlorination of the methyl group of 1-chloro-1,2,2-trifluoro-2- methoxyethane and replacement of these two chlorine atoms by fluorine.
... Prepared by successive chlorination and fluorination of the hydrocarbon ether.

General Manufacturing Information

Prepn: Terrell, GB patent 1,138,406, US patent 3,469,011, US patent 3527813 (1969, 1969, 1970 all to Air Reduction)
Fluorinated greenhouse gases (fluorinated GHGs) are man-made gases used in several sectors. They include hydrofluorocarbons (HFCs), perfluorocarbons (PFCs), sulfur hexafluoride (SF6), nitrogen trifluoride (NF3), and a number of fluorinated ethers. Fluorinated GHGs also include chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), but these ozone-depleting substances (ODSs) are currently being phased out and otherwise regulated under the Montreal Protocol and Title VI of the Clean Air Act, and EPA is not proposing requirements for them under the GHG Reporting rule. /Fluorinated greenhouse gases/

Analytic Laboratory Methods

Method: OSHA 103; Procedure: gas chromatography using a flame ionization detector; Analyte: enflurane; Matrix: air; Detection Limit: 25.0 ppb (189 ug/cu m) (Anasorb CMS); 40.7 ppb (307 ug/cu m) (Anasorb 747).
Diagnostic Devices. Enflurane gas analyzer. An enflurane gas analyzer is a device intended to measure the concentration of enflurane anesthetic in a gas mixture.

Storage Conditions

Store at room controlled room temperature 15 deg to 30 °C (59 deg to 86 °F).
Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Store under inert gas. hygroscopic Recommended storage temperature: -20 °C

Interactions

... Twenty-four, one-year-old male, Fischer 344 rats were assigned randomly to four anesthetic exposure groups. Groups 1 and 2 were controls exposed only to halothane and enflurane, respectively. Group 3 was exposed for 1 hr to 0.3% halothane, followed by 2 hr of 1% enflurane. Group 4 was exposed for 1 hr to 1% halothane and then to 2 hr of 1% enflurane. Blood samples were taken prior to, immediately following, and 1, 24, and 48 hr after anesthetic exposure. Serum was assayed for inorganic fluoride (F-), SGOT and SGPT. Twenty-four-hour urinary collections were assayed for F excretion. Group 1 rats exposed to halothane alone had the lowest peak mean serum F- (5.0 uM). Group 2 rats exposed to enflurane alone had the highest serum F concentration 4 hr after anesthesia (18.7 uM). Peak serum F in Group 3 rats (9.5 uM) was significantly lower than in Group 2 rats (enflurane control). In Group 4 rats, serum F- was not significantly different from Group 1 rats (halothane control) at any time. In the first 24 hr after anesthetic exposure, urinary F- excretion in Groups 2 and 3 was significantly higher than in Groups 1 and 4. This study demonstrated that prior exposure to halothane reduced the metabolism of enflurane; previous work suggested that this was due to an interaction of halothane with hepatic cytochrome P-450.
... The influence of ethanol and ... /6 hours a day, 5 days a week exposure/ to subanesthetic and anesthetic concentrations of enflurane on liver function in BALB/c mice /was examined/. ... Animals were divided in six groups of twenty. The ethanol treated group was injected with ethanol ip (1 g/kg). Two enflurane treated groups were ip injected with a 0.9 % solution of sodium chloride (10 mL/kg) and one /was also/ exposed to subanesthetic (0.5 vol%) and the other one to anesthetic (2.75 vol%) concentrations of enflurane. ... /Two additional/ groups received ethanol (1 g/kg) and each of them inhaled enflurane at previously mentioned doses. The control group was ip injected with a 0.9 % solution of sodium chloride (10 mL/kg) and did not receive any anesthetic. On the day following the last day of exposure half of the animals from each group were sacrificed for determination of glucose levels, erythrocyte glutathion levels, hematocrit, alanine aminotransferase (ALT), aspartate aminotransferase (AST), lactate dehydrogenase (LDH), liver protein and glutathione levels, and total cytochrome P-450 (CYP P-450). The other half ... from each group were injected ip with caffeine (20 mg/kg). ... Two caffeine metabolic ratios - 1,3-dimethyl uric acid and 3,7-xanthine ... and 3,7-dimethyl xanthine + 7-xanthine and 1-xanthine + 1,7-dimethyl uric acid ... /were measured/. The difference in caffeine metabolite ratios suggests that enflurane changes oxidative metabolism in liver via certain subtypes of mixed function oxidase, probably via CYP-4502E1. This effect is more expressed when ethanol and enflurane are applied together. Ethanol is well known inductor of CYP-4502E1 and the registrated enzyme induction could be explained by both influences - of ethanol and enflurane.
This investigation tested the hypothesis that P450 2E1 is ... the isoform responsible for human enflurane metabolism in vivo. Disulfiram, which is converted in vivo to a selective inhibitor of P450 2E1, was used as a metabolic probe for P450 2E1. ... Twenty patients undergoing elective surgery were randomized to receive disulfiram (500 mg orally; n = 10) or nothing (control subjects; n = 10) the evening before surgery. All patients received a standard anesthetic of enflurane (2.2% end-tidal) in oxygen for 3 hours. Blood enflurane concentrations were measured by gas chromatography. Plasma and urine fluoride concentrations were quantitated by ion-selective electrode. ... Patient groups were similar with respect to age, weight, gender, duration of surgery, and blood loss. Total enflurane dose, measured by cumulative end-tidal enflurane concentrations (3.9 to 4.1 MAC-hr) and by blood enflurane concentrations, was similar in both groups. Plasma fluoride concentrations increased from 3.6 +/- 1.5 umol/L (baseline) to 24.3 +/- 3.8 umol/L (peak) in untreated patients (mean +/- SE). Disulfiram treatment completely abolished the rise in plasma fluoride concentration. Urine fluoride excretion was similarly significantly diminished in disulfiram-treated patients. Fluoride excretion in disulfiram-treated patients was 62 +/- 10 and 61 +/- 12 umol on days 1 and 2, respectively, compared with 1090 +/- 180 and 1200 +/- 220 umol in control subjects (p < 0.05 on each day). CONCLUSIONS: Disulfiram prevented fluoride ion production after enflurane anesthesia. These results suggest that P450 2E1 is the predominant P450 isoform responsible for human clinical enflurane metabolism in vivo.
Halogenated inhalation anesthetics interfere with each other's hepatic microsomal metabolism. The increase in plasma inorganic fluoride concentration, caused by the metabolism of a standardized dose of enflurane, was attenuated by isoflurane given either before or after the enflurane exposure...
For more Interactions (Complete) data for Enflurane (9 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023

General inhalational anesthetics - pharmacodynamics, pharmacokinetics and chiral properties

Ružena Čižmáriková Ladislav Habala Mário Markuliak
PMID: 34237948   DOI:

Abstract

Since the advent of nitric oxide, diethyl ether, chloroform and cyclopropane, the greatest advancement in the area of general inhalational anesthetics has been achieved by the introduction of fluorinated anesthetics and the relevant chiral techniques. This progress led to marked decrease in mortality rates in anesthesia. In the group of chiral fluorinated compounds, halothane (Fluotan®), isoflurane (Foran®), desflurane (Supran®) and enflurane (Ehran®) are deployed as volatile anesthetics. Chiral anesthetics possess a stereogenic center in their molecules and thus exist as two enantiomers (S)-(+) and (R)-(-). Although these chiral anesthetics are used as racemates, it is crucial to study besides the bioactivities of the racemic compounds also the biological activity and other properties of the particular enantiomers. The present survey discusses the drug category known as inhalational anesthetics in regard to their chiral aspects. These compounds exhibit marked differences between the (R) and (S)-enantiomers in their pharmacodynamics, pharmacokinetics and toxicity. The main analytical technique employed in the enantioseparation of these compounds is gas chromatography (GC). This review lists the individual chiral phases (chiral selectors) used in the enantioseparation as well as in pharmacokinetic studies. The possibilities of preparation of these compounds in their enantiomerically pure form by means of stereoselective synthesis are also mentioned.


[Determination of Sevoflurane, Isoflurane and Enflurane in the air of workplace by gas chromatography]

T D Li, W Zhang, J M Cai, Y R Lin, J P Yun, F Liu
PMID: 31256530   DOI: 10.3760/cma.j.issn.1001-9391.2019.06.012

Abstract

To establish a solvent desorption gas chromatographic method for determination of Sevoflurane, Isoflurane and Enflurane in the air of the Workplace.
Sevoflurane, Isoflurane and Enflurane were collected with activated carbon tube and desorbed with dichloromethane, separated with DB-1 capillary columns, and then detected with flame ionization detector.
The linearity ranges were 1.9-304.8 μg/ml for Sevoflurane, 2.1-300.4 μg/ml for Isoflurane and 1.7-305.2 μg/ml for Enflurane, The correlation coefficient was both >0.999. Their limits of detection were 0.6 μg/ml, 0.6 μg/ml and 0.5 μg/ml, and Their limits of quatification were 1.9 μg/ml, 2.1 μg/ml and 1.7 μg/ml, and their minimum detectable concentrations were 0.1、0.2 and 0.1 mg/m(3) per 4.5 L of air. Their relative standard deviations (
) were 2.5%-3.0%, 2.3%-3.1% and 2.2%-3.0%. The average desorption efficiencies were 101.1%-103.3%, 100.7%-102.7% and 101.0%-102.9%. The sampling efficiency was both 100%. The breakthrough volume of 100 mg actived carbon was 3.7 mg, 3.4 mg and 3.4 mg. Sevoflurane, Isoflurane and Enflurane in activated carbon tube could be kept at least 10 days at room temperature without significant losses.
The method shows lower detection limit, high accuracy and precision. It is feasible for determination of Sevoflurane, Isoflurane and Enflurane in the air of workplace.


Programmable Peptide-Cross-Linked Nucleic Acid Nanocapsules as a Modular Platform for Enzyme Specific Cargo Release

Joshua J Santiana, Binglin Sui, Nicole Gomez, Jessica L Rouge
PMID: 29188993   DOI: 10.1021/acs.bioconjchem.7b00629

Abstract

Herein we describe a modular assembly strategy for photo-cross-linking peptides into nucleic acid functionalized nanocapsules. The peptides embedded within the nanocapsules form discrete nanoscale populations capable of gating the release of molecular and nanoscale cargo using enzyme-substrate recognition as a triggered release mechanism. Using photocatalyzed thiol-yne chemistry, different peptide cross-linkers were effectively incorporated into the nanocapsules and screened against different proteases to test for degradation specificity both in vitro and in cell culture. By using a combination of fluorescence assays, confocal and TEM microscopy, the particles were shown to be highly specific for their enzyme targets, even between enzymes of similar protease classes. The rapid and modular nature of the assembly strategy has the potential to be applied to both intracellular and extracellular biosensing and drug delivery applications.


Minimum alveolar concentration: Key concepts and a review of its pharmacological reduction in dogs. Part 1

Rachel Reed, Thomas Doherty
PMID: 29331922   DOI: 10.1016/j.rvsc.2018.01.004

Abstract

To outline the major components of the minimum alveolar concentration (MAC) and review the literature in regard to pharmacological manipulation of the MAC of halothane, isoflurane, sevoflurane, enflurane, and desflurane in dogs. The pharmacologic agents included are alpha-2 agonists, benzodiazepines, propofol, maropitant, opioids, lidocaine, acepromazine, non-steroidal anti-inflammatory agents, and NMDA antagonists. Part 1 will focus on summarizing the relevance, measurement, and mechanisms of MAC and review the effects of alpha-2 agonists, benzodiazepines, and propofol on MAC.
PubMed, Google Scholar, CAB Abstracts. Search terms used: minimum alveolar concentration, MAC, dog, canine, inhaled anesthetic potency, isoflurane, sevoflurane, desflurane, enflurane, and halothane.
Many drugs reduce the MAC of inhaled anesthetics in dogs, and allow for a clinically important decrease in inhalant anesthetic use. A decrease in MAC may decrease the adverse cardiovascular and pulmonary effects associated with the use of high concentrations of inhaled anesthetics.


Cardiac Calcium Release Channel (Ryanodine Receptor 2) Regulation by Halogenated Anesthetics

Derek R Laver, John Attia, Christopher Oldmeadow, Anthony W Quail
PMID: 28079567   DOI: 10.1097/ALN.0000000000001519

Abstract

Halogenated anesthetics activate cardiac ryanodine receptor 2-mediated sarcoplasmic reticulum Ca release, leading to sarcoplasmic reticulum Ca depletion, reduced cardiac function, and providing cell protection against ischemia-reperfusion injury. Anesthetic activation of ryanodine receptor 2 is poorly defined, leaving aspects of the protective mechanism uncertain.
Ryanodine receptor 2 from the sheep heart was incorporated into artificial lipid bilayers, and their gating properties were measured in response to five halogenated anesthetics.
Each anesthetic rapidly and reversibly activated ryanodine receptor 2, but only from the cytoplasmic side. Relative activation levels were as follows: halothane (approximately 4-fold; n = 8), desflurane and enflurane (approximately 3-fold,n = 9), and isoflurane and sevoflurane (approximately 1.5-fold, n = 7, 10). Half-activating concentrations (Ka) were in the range 1.3 to 2.1 mM (1.4 to 2.6 minimum alveolar concentration [MAC]) with the exception of isoflurane (5.3 mM, 6.6 minimum alveolar concentration). Dantrolene (10 μM with 100 nM calmodulin) inhibited ryanodine receptor 2 by 40% but did not alter the Ka for halothane activation. Halothane potentiated luminal and cytoplasmic Ca activation of ryanodine receptor 2 but had no effect on Mg inhibition. Halothane activated ryanodine receptor 2 in the absence and presence (2 mM) of adenosine triphosphate (ATP). Adenosine, a competitive antagonist to ATP activation of ryanodine receptor 2, did not antagonize halothane activation in the absence of ATP.
At clinical concentrations (1 MAC), halothane desflurane and enflurane activated ryanodine receptor 2, whereas isoflurane and sevoflurane were ineffective. Dantrolene inhibition of ryanodine receptor 2 substantially negated the activating effects of anesthetics. Halothane acted independently of the adenine nucleotide-binding site on ryanodine receptor 2. The previously observed adenosine antagonism of halothane activation of sarcoplasmic reticulum Ca release was due to competition between adenosine and ATP, rather than between halothane and ATP.


Lateral Pressure Profile and Free Volume Properties in Phospholipid Membranes Containing Anesthetics

Balázs Fábián, Marcello Sega, Vladimir P Voloshin, Nikolai N Medvedev, Pál Jedlovszky
PMID: 28282987   DOI: 10.1021/acs.jpcb.7b00990

Abstract

The effect of four general anesthetics, namely chloroform, halothane, diethyl ether, and enflurane on the free volume fraction and lateral pressure profiles in a fully hydrated dipalmitoylphosphatidylcholime (DPPC) membrane is investigated by means of computer simulation. In order to find changes that can be related to the molecular mechanism of anesthesia as well as its pressure reversal, the simulations are performed both at atmospheric and high (1000 bar) pressures. The obtained results show that the additional free volume occurring in the membrane is localized around the anesthetic molecules themselves. Correspondingly, the fraction of the free volume is increased in the outer of the two membrane regions (i.e., at the outer edge of the hydrocarbon phase) where anesthetic molecules prefer to stay in every case. As a consequence, the presence of anesthetics decreases the lateral pressure in the nearby region of the lipid chain ester groups, in which the anesthetic molecules themselves do not penetrate. Both of these changes, occurring upon introducing anesthetics in the membrane, are clearly reverted by the increase of the global pressure. These findings are in accordance both with the more than 60 years old "critical volume hypothesis" of Mullins, and with the more recent "lateral pressure hypothesis" of Cantor. Our results suggest that if anesthesia is indeed caused by conformational changes of certain membrane-bound proteins, induced by changes in the lateral pressure profile, as proposed by Cantor, the relevant conformational changes are expected to occur in the membrane region where the ester groups are located.


Conformational Exploration of Enflurane in Solution and in a Biological Environment

Laize A F Andrade, Josué M Silla, Susanna L Stephens, Kirk Marat, Elaine F F da Cunha, Teodorico C Ramalho, Jennifer van Wijngaarden, Matheus P Freitas
PMID: 26461140   DOI: 10.1021/acs.jpca.5b08087

Abstract

Enflurane is a fluorinated volatile anesthetic, whose bioactive conformation is not known. Actually, a few studies have reported on the conformations of enflurane in nonpolar solution and gas phase. The present computational and spectroscopic (infrared and NMR) work shows that three pairs of isoenergetic conformers take place in the gas phase, neat liquid, polar, and nonpolar solutions. According to docking studies, a single conformation is largely preferred over its isoenergetic isomers to complex with the active site of Integrin LFA-1 enzyme (PDB code: 3F78 ), where the widely used anesthetic isoflurane (a constitutional isomer of enflurane) is known to bind. Weak hydrogen bonding from an electrostatic interaction between the CHF2 hydrogen and the central CF2 fluorines was not found to rule the conformational isomerism of enflurane. Moreover, intramolecular interactions based on steric, electrostatic, and hyperconjugative effects usually invoked to describe the anomeric effect are not responsible for the possible bioactive conformation of enflurane, which is rather governed by the enzyme induced fit.


Comparison of subarachnoid anesthetic effect of emulsified volatile anesthetics in rats

Jiao Guo, Cheng Zhou, Peng Liang, Han Huang, Fengshan Li, Xiangdong Chen, Jin Liu
PMID: 25674241   DOI:

Abstract

Spinal cord is an important target of volatile anesthetics in particular for the effect of immobility. Intrathecal injection of volatile anesthetics has been found to produce subarachnoid anesthesia. The present study was designed to compare spinal anesthetic effects of emulsified volatile anesthetics, and to investigate the correlation between their spinal effects and general effect of immobility. In this study, halothane, isoflurane, enflurane and sevoflurane were emulsified by 30% Intralipid. These emulsified volatile anesthetics were intravenously and intrathecally injected, respectively. ED50 of general anesthesia and EC50 of spinal anesthesia were determined. The durations of general and spinal anesthesia were recorded. Correlation analysis was applied to evaluate the anesthetic potency of volatile anesthetics between their spinal and general effects. ED50 of general anesthesia induced by emulsified halothane, isoflurane, enflurane and sevoflurane were 0.41 ± 0.07, 0.54 ± 0.07, 0.74 ± 0.11 and 0.78 ± 0.08 mmol/kg, respectively, with significant correlation to their inhaled MAC (R(2) = 0.8620, P = 0.047). For intrathecal injection, EC50 of spinal anesthesia induced by emulsified halothane, isoflurane, enflurane and sevoflurane were 0.35, 0.27, 0.33 and 0.26 mol/L, respectively, which could be predicted by the product of inhaled MAC and olive oil/gas partition coefficients (R(2) = 0.9627, P = 0.013). In conclusion, potency and efficacy of the four emulsified volatile anesthetics in spinal anesthesia were similar and could be predicted by the product of inhaled MAC and olive oil/gas partition coefficients (MAC × olive oil/gas partition coefficients).


Relationship between gamma-hydroxybutyric acid receptors and the hypnotic and analgesic effects of emulsified inhalation anesthetics

L-W Wang, M-Y Zhou, H-W Jian, T-J Dai
PMID: 25219828   DOI:

Abstract

This study was designed to investigate the role of gamma-hydroxybutyric acid receptors (GHBR) in hypnosis and analgesia induced by emulsified inhalation anesthetics.
After having established the mice model of hypnosis and analgesia by intraperitoneal injections of appropriate doses of enflurane, isoflurane, or sevoflurane, we intracerebroventricularly (i.c.v.) or intrathecally injected different doses of NCS-382 (antagonist of GHBR) and, then, observed the effects on the sleeping time using awaken test and the pain threshold in hot-plate test (HPPT) using HPPT.
In the awaken test, 1, 5, and 25 μg of NCS-382 (i.c.v.) significantly decreased the sleeping time of the mice treated with the three emulsified inhalation anesthetics mentioned above (p < 0.05 or 0.01). In the HPPT, 1, 5, and 25 μg of NCS-382 (intrathecally) did not affect the HPPT in conscious mice (p > 0.05); in contrast, 1, 5, and 25 μg of NCS-382 (intrathecally) significantly decreased the HPPT of the mice treated with emulsified inhalation anesthetics (p < 0.05 or 0.01).
The data presented in this study suggest that GHBR may be important targets for the hypnotic and analgesic effects induced by emulsified enflurane, isoflurane, and sevoflurane.


Serotonin, estrus, and social context influence c-Fos immunoreactivity in the inferior colliculus

Jessica L Hanson, Laura M Hurley
PMID: 27657308   DOI: 10.1037/bne0000165

Abstract

A fundamental task of sensory systems is to extract relevant social information from a range of environmental stimuli in the face of changing behavioral contexts and reproductive states. Neuromodulatory pathways that interact with such contextual variables are 1 mechanism for achieving this. In the mouse inferior colliculus (IC), a midbrain auditory region, the neuromodulator serotonin increases in females interacting with courting males, but events downstream of serotonin release have not been investigated. Here, we manipulated serotonin levels in female mice with the serotonin releaser fenfluramine or the serotonin depleter para-chlorophenylalaninemethyl ester (pCPA). Females were then exposed to an empty cage, a male partner, or a playback of courtship vocalizations, and the numbers of neurons in the IC with positive immunoreactivity for the immediate early gene product c-Fos were measured. The effects of drug treatments depended on social context and estrous state. Fenfluramine had greater effects in the nonsocial than in the partner social treatments. Females in proestrus or estrus and given fenfluramine had higher densities of c-Fos immunoreactive neurons, while females in diestrus had fewer immunoreactive neurons. The drug pCPA had the expected opposite effect of fenfluramine, causing a decreased response in pro/estrus females and an increased response in diestrus females. These findings show that the effects of serotonin on c-Fos activity in the IC of females is dependent on both external context and reproductive state, and suggest that these effects occur downstream of serotonin release. (PsycINFO Database Record


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